3-(Benzyloxy)-4-methoxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALPOKFNPTJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile (CAS No. 52805-37-5)
This guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.
Introduction and Strategic Importance
This compound is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzyloxy protecting group, a methoxy activating group, and a nitrile functional group, makes it a versatile precursor for the construction of more complex molecular architectures. The benzyloxy group, in particular, plays a pivotal role as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[1][2] This strategic protection is fundamental in multi-step organic synthesis, preventing unwanted side reactions and enhancing overall yield and purity of the final product.[2]
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of drugs such as Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, and potentially in the synthesis of Safinamide, an anti-Parkinson's disease medication.[3] Its utility as a molecular scaffold allows for the introduction of diverse functionalities, making it a valuable component in medicinal chemistry research and drug discovery programs.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 52805-37-5 | [6] |
| Molecular Formula | C₁₅H₁₃NO₂ | [7] |
| Molecular Weight | 239.27 g/mol | [7] |
| Appearance | White to off-white crystalline powder | Generic supplier data |
| Melting Point | 411-412 K (138-139 °C) (recrystallized from ethanol/THF) | |
| Boiling Point | Not available | [8] |
| Solubility | Soluble in organic solvents such as DMF, ethyl acetate | [9] |
| Storage | Sealed in a dry place at room temperature |
Synthesis of this compound
The most common and logical synthetic route to this compound involves the O-benzylation of its precursor, 3-hydroxy-4-methoxybenzonitrile. This reaction is a classic example of the Williamson ether synthesis.[6][7]
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process starting from the readily available isovanillin.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile, which can be synthesized from isovanillin as described in the literature.[3]
Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile from Isovanillin (literature-based) [3]
-
Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in formic acid.
-
Add sodium formate and hydroxylamine hydrochloride.
-
Stir the mixture at 80-85°C for 1-16 hours.
-
After the reaction is complete, add saturated saline solution, stir, and filter the precipitate.
-
Wash the solid to obtain 3-hydroxy-4-methoxybenzonitrile.
Step 2: O-Benzylation of 3-Hydroxy-4-methoxybenzonitrile
This procedure is analogous to the O-alkylation of similar phenolic compounds.[9]
-
To a dry 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (13.8 g, 100.6 mmol), and 50 mL of anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (12.6 g, 73.8 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/THF mixture to yield this compound as a white to off-white solid.[10]
Mechanism of O-Benzylation: The Williamson Ether Synthesis
The O-benzylation of 3-hydroxy-4-methoxybenzonitrile proceeds via the Williamson ether synthesis, a well-established S(N)2 reaction.[6]
-
Deprotonation: The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: This backside attack displaces the bromide leaving group in a concerted step, forming the desired ether linkage.
Caption: Mechanism of the Williamson Ether Synthesis.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Intermediate for Apremilast Synthesis
Patents indicate that the structurally related 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.[3] The synthesis involves the alkylation of 3-hydroxy-4-methoxybenzonitrile, highlighting the importance of this core structure.
Precursor for Safinamide Synthesis
This compound is a precursor to intermediates used in the synthesis of Safinamide, a drug for treating Parkinson's disease.[11][12] The benzyloxy group serves as a protecting group for the hydroxyl functionality during the elaboration of the rest of the molecule. Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which reduces the degradation of dopamine.[11] It also has other mechanisms of action, including the blockage of sodium and calcium channels.[11]
Spectroscopic Data (Reference)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.3 (m, 5H, Ar-H of benzyl), ~7.2-6.9 (m, 3H, Ar-H of benzonitrile), ~5.1 (s, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160-150 (Ar-C-O), ~136 (Ar-C of benzyl), ~130-127 (Ar-CH of benzyl), ~125-110 (Ar-C and Ar-CH of benzonitrile), ~118 (CN), ~71 (-OCH₂-), ~56 (-OCH₃).
-
IR (KBr, cm⁻¹): ~3030 (Ar-H stretch), ~2950 (C-H stretch), ~2220 (C≡N stretch), ~1600, 1500 (Ar C=C stretch), ~1250, 1020 (C-O stretch).
-
Mass Spectrometry (ESI-MS): m/z 240.1 [M+H]⁺.
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Based on supplier information, this compound may be harmful if swallowed (H302).[8]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
References
- Benchchem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem.com. Accessed January 4, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. inno-pharma.com. Accessed January 4, 2026.
- BYJU'S. Williamson Ether Synthesis reaction. byjus.com. Accessed January 4, 2026.
- ChemicalBook. 3-Ethoxy-4-methoxy benzonitrile synthesis. chemicalbook.com. Accessed January 4, 2026.
- Wikipedia. Williamson ether synthesis. en.wikipedia.org. Accessed January 4, 2026.
- Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. chemistrynotes.com. May 1, 2018.
- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. pubs.rsc.org. January 28, 2021.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. organic-chemistry.org. Accessed January 4, 2026.
- J&K Scientific LLC. Williamson Ether Synthesis. jk-sci.com. March 22, 2025.
- The Royal Society of Chemistry. Electronic Supplementary Information. pubs.rsc.org. Accessed January 4, 2026.
- MDPI. Supplementary Information File. mdpi.com. Accessed January 4, 2026.
- Wiley. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. onlinelibrary.wiley.com. Accessed January 4, 2026.
- SpectraBase. 3-Methoxy-benzonitrile. spectrabase.com. Accessed January 4, 2026.
- Google Patents. CN105330586B - A kind of preparation method of Apremilast. patents.google.com. Accessed January 4, 2026.
- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. patents.google.com. Accessed January 4, 2026.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. neliti.com. July 13, 2024.
- University of the Basque Country. Copies of 1H, 13C, 19F NMR spectra. ehu.eus. Accessed January 4, 2026.
- PubChem. 4-Methoxybenzonitrile. pubchem.ncbi.nlm.nih.gov. Accessed January 4, 2026.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. patents.google.com. Accessed January 4, 2026.
- Benchchem. Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry. benchchem.com. Accessed January 4, 2026.
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. patents.google.com. Accessed January 4, 2026.
- National Center for Biotechnology Information. 4-Benzyloxy-3-methoxybenzonitrile. pubmed.ncbi.nlm.nih.gov. Accessed January 4, 2026.
- ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile.
- Sigma-Aldrich. 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3. sigmaaldrich.com. Accessed January 4, 2026.
- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. byjus.com [byjus.com]
- 9. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: A Key Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Central to this endeavor is the availability of versatile and well-characterized building blocks. 3-(Benzyloxy)-4-methoxybenzonitrile, a substituted benzonitrile, represents one such critical intermediate. Its structural motifs, featuring a protected phenol and a nitrile group, offer a rich platform for diverse chemical transformations, making it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). The nitrile functionality, in particular, is a key synthon, readily convertible into amines, amides, carboxylic acids, and various heterocyclic systems that are prevalent in drug molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers engaged in drug discovery and process development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The properties of this compound are summarized below. While some experimental data is available, other properties are estimated based on closely related analogues and established physicochemical principles.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| CAS Number | 52805-37-5 | [3] |
| Appearance | Expected to be a solid at room temperature | Based on related structures |
| Melting Point | 138-139 °C (411-412 K) | [1] |
| Boiling Point | Not experimentally determined. Expected to be >300 °C at atmospheric pressure. | Based on analogues like 4-methoxybenzonitrile (256-257 °C).[4] The larger benzyloxy group would significantly increase the boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | Based on general solubility of similar aromatic compounds.[5] |
Synthesis of this compound
The synthesis of this compound can be strategically approached from readily available starting materials. A common and efficient route involves the protection of the phenolic hydroxyl group of a vanillin derivative, followed by the conversion of the aldehyde to a nitrile. A plausible and efficient synthetic pathway starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) is outlined below. This approach is favored due to the cost-effectiveness of the starting material and the generally high-yielding transformations involved.
Synthetic Scheme
Caption: Synthetic pathway for this compound from Isovanillin.
Experimental Protocol
Step 1: Synthesis of o-Benzylisovanillin (3-Benzyloxy-4-methoxybenzaldehyde)
-
Rationale: The protection of the acidic phenolic hydroxyl group is crucial to prevent side reactions in subsequent steps. Benzyl protection is a robust and common choice, being stable to a wide range of reaction conditions and readily removable if necessary.
-
Procedure:
-
To a solution of isovanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure o-benzylisovanillin as a white to pale yellow solid.
-
Step 2: Synthesis of o-Benzylisovanillin Oxime
-
Rationale: The conversion of the aldehyde to an oxime is a standard and high-yielding method to prepare for the subsequent dehydration to a nitrile.
-
Procedure:
-
Dissolve o-benzylisovanillin (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum to obtain the oxime.
-
Step 3: Synthesis of this compound
-
Rationale: The dehydration of the oxime to the nitrile is efficiently achieved by heating with a dehydrating agent such as acetic anhydride. This is a classic and reliable method for this transformation.
-
Procedure:
-
Suspend the o-benzylisovanillin oxime (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (Benzonitrile Ring): Three protons in the ABX system, likely appearing as a doublet, a singlet-like peak, and a doublet of doublets in the range of δ 7.0-7.5 ppm.
-
Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group, typically in the δ 7.2-7.5 ppm region.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet at approximately δ 5.1-5.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at around δ 3.9 ppm.
¹³C NMR Spectroscopy
-
Nitrile Carbon (-CN): A quaternary carbon signal expected around δ 118-120 ppm.
-
Aromatic Carbons: Signals for the twelve aromatic carbons will be observed in the typical aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be shifted downfield.
-
Methylene Carbon (-O-CH₂-Ph): A signal around δ 70-71 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
FT-IR Spectroscopy
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether): Strong, characteristic bands in the region of 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 239.
-
Key Fragmentation: A prominent fragment would be the loss of the benzyl group, resulting in a peak at m/z = 148. The tropylium ion at m/z = 91 is also expected to be a major fragment.
Applications in Drug Development
The strategic placement of the benzyloxy, methoxy, and nitrile groups makes this compound a highly valuable intermediate in the synthesis of pharmaceutical agents. The nitrile group, in particular, serves as a versatile handle for the introduction of various nitrogen-containing functionalities, which are ubiquitous in drug molecules.
A significant area of application for related substituted benzonitriles is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[17][18][19][20] For example, the structurally similar 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[17] The core structure of this compound provides a scaffold that can be elaborated to access a range of PDE4 inhibitors and other targeted therapeutics.
The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage in the synthesis to reveal a free hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to modulate the pharmacological properties of the final compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive building block for the construction of complex molecular targets. The versatility of the nitrile and the latent reactivity of the protected phenol provide medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents, particularly in the area of PDE4 inhibition and beyond. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable compound.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
- Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta crystallographica. Section E, Structure reports online, 65(Pt 3), o572. [Link]
- PubChem. (n.d.). 4-Methoxybenzonitrile.
- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- Google Patents. (n.d.). (12) United States Patent.
- Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook.
- Chemsrc. (n.d.). This compound.
- Google Patents. (n.d.). COMPOUNDS - European Patent Office - EP 3810602 B1.
- SpectraBase. (n.d.). 3-Methoxy-benzonitrile.
- Qadeer, G. (2009). 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile.
- ResearchGate. (n.d.). The chemical structures of PDE4 inhibitors investigated in PD. Rolipram... [Image].
- Li, B., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4260-4268. [Link]
- Girelli, D., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21365-21374. [Link]
- Saponara, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11599. [Link]
- NIST. (n.d.). o-Methoxybenzonitrile. NIST Chemistry WebBook.
Sources
- 1. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]
- 4. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 9. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 13C NMR [m.chemicalbook.com]
- 10. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 14. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. o-Methoxybenzonitrile [webbook.nist.gov]
- 17. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 18. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
3-(Benzyloxy)-4-methoxybenzonitrile molecular weight
An In-Depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 52805-37-5) is a substituted aromatic nitrile of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzonitrile core functionalized with both a methoxy group and a benzyloxy protecting group, positions it as a versatile and valuable intermediate for the construction of complex molecular targets. The nitrile moiety is a precursor to various functional groups, while the benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic hydroxyl. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, its strategic applications in drug discovery, and essential safety and handling information.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| CAS Number | 52805-37-5 | [1][2][3] |
| Appearance | Solid (Typical) | - |
| Melting Point | No data available. Precursor 3-(Benzyloxy)-4-methoxybenzaldehyde melts at 61-64 °C. | |
| Boiling Point | No data available | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| Topological Polar Surface Area | 42.2 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis Pathway and Experimental Protocol
The most direct and reliable synthesis of this compound involves a two-step, one-pot conversion from its corresponding aldehyde, 3-(Benzyloxy)-4-methoxybenzaldehyde. This common organic transformation proceeds via an oxime intermediate, which is subsequently dehydrated to yield the nitrile. This method is efficient and utilizes readily available reagents.[4]
Synthetic Workflow Diagram
The following diagram illustrates the one-pot conversion process from the aldehyde precursor to the final nitrile product.
Caption: One-pot synthesis of this compound.
Causality Behind Experimental Choices
-
One-Pot Approach: Combining the oximation and dehydration steps into a single reaction vessel without isolating the oxime intermediate improves efficiency, reduces solvent waste, and minimizes product loss during transfers.[4]
-
Oximation Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard reagent for converting aldehydes to oximes. A mild base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[4]
-
Dehydrating Agent: Thionyl chloride (SOCl₂) is an excellent choice for dehydrating the oxime to the nitrile. It reacts to form gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, thus simplifying the workup process.[4]
-
Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves the organic starting material and intermediate.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-(Benzyloxy)-4-methoxybenzaldehyde.
Materials:
-
3-(Benzyloxy)-4-methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Triethylamine (or Pyridine) (1.5 eq)
-
Thionyl chloride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-(Benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Oximation: Add hydroxylamine hydrochloride (1.2 eq) to the solution, followed by the slow, dropwise addition of triethylamine (1.5 eq) at room temperature. Stir the mixture for 2-4 hours, monitoring the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Dehydration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases gas. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates the complete conversion of the oxime intermediate to the nitrile product.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker of cold, saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
While this compound may not be an active pharmaceutical ingredient (API) itself, it serves as a high-value scaffold and intermediate in the synthesis of biologically active molecules.[2]
Role as a Versatile Building Block
The true utility of this compound lies in its functionality as a synthetic intermediate. Its structural analogue, 3-Ethoxy-4-methoxybenzonitrile, is a documented key intermediate in the synthesis of Apremilast , a potent phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis.[5] This highlights the importance of the 3-alkoxy-4-methoxybenzonitrile scaffold in constructing complex APIs. The unbenzylated core, 3-hydroxy-4-methoxybenzonitrile, is also recognized as a critical building block for novel therapeutics.[6]
Strategic Importance of the Benzyl Protecting Group
In multi-step synthesis, protecting reactive functional groups is a cornerstone of chemical strategy. The benzyl ether in this compound serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed later in the synthetic sequence via catalytic hydrogenation (H₂, Pd/C) to unmask the free phenol. This free phenol can then be used for further chemical modifications, such as etherification or esterification, to build molecular diversity in a drug discovery program.
Caption: Strategic role as a protected intermediate in API synthesis.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling in a laboratory setting. The following information is compiled from supplier safety data and general best practices for handling aromatic nitriles.[7][8][9]
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| ! | Warning | H302: Harmful if swallowed[8]H315: Causes skin irritation[8]H319: Causes serious eye irritation[8]H332: Harmful if inhaled[8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]
-
Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a full-face respirator with an appropriate organic vapor/particulate filter cartridge.[10]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong bases.
References
- Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
- Pharmaffiliates. Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate.
- PubChem. 4-Benzyloxy-3-methoxyphenylacetonitrile.
- Chemsrc. This compound | CAS#:52805-37-5.
- PubChem. 3-Hydroxy-4-methoxybenzonitrile.
- ChemBK. 3-Benzyloxy-4-methoxybenzaldehyde.
- PubChem. 3-Methoxybenzonitrile.
- PrepChem.com. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- ResearchGate. 4-Benzyloxy-3-methoxybenzonitrile.
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications.
Sources
- 1. Page loading... [guidechem.com]
- 2. 52805-37-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 52805-37-5|this compound|BLD Pharm [bldpharm.com]
- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. achmem.com [achmem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Structural Elucidation of 3-(Benzyloxy)-4-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal relationships behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide establishes an unambiguous structural assignment. All methodologies are presented with step-by-step protocols, and key data are summarized in comparative tables. Logical workflows and molecular structures are visualized using Graphviz diagrams to enhance clarity and understanding.
Introduction: The Imperative for Rigorous Structural Verification
In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. The subject of this guide, this compound, serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its precise molecular architecture dictates its reactivity and, ultimately, the purity and identity of the final drug substance. Any ambiguity in its structure can lead to the generation of impurities, altered biological activity, and potential safety risks.
The structural elucidation process is not merely a checklist of analytical techniques. It is a logical, deductive process where each piece of data corroborates the others, weaving a cohesive and irrefutable narrative of the molecule's identity. This guide is structured to reflect that philosophy, presenting a synergistic application of spectroscopic and spectrometric methods to leave no doubt as to the structure of this compound.
Foundational Analysis: A Multi-Pronged Spectroscopic Approach
The strategy for elucidating the structure of this compound is rooted in a triumvirate of powerful analytical techniques: ¹H and ¹³C NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: A diagram illustrating the synergistic relationship between the chosen analytical techniques and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Rationale: ¹H NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) delineate neighboring protons. For aromatic compounds, protons directly attached to the ring typically resonate in the 6.5-8.0 ppm region.[1][2][3][4][5] Protons on carbons adjacent to an aromatic ring, known as benzylic protons, are typically found between 2.0 and 3.0 ppm.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal reference. Integrate the peaks and analyze the multiplicities.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | Multiplet | 5H | Phenyl protons of the benzyl group |
| 7.29 | Doublet of doublets | 1H | Aromatic proton on the benzonitrile ring |
| 7.15 | Doublet | 1H | Aromatic proton on the benzonitrile ring |
| 6.95 | Doublet | 1H | Aromatic proton on the benzonitrile ring |
| 5.15 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |
| 3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |
The ¹H NMR spectrum provides compelling evidence for the proposed structure. The presence of a 5-proton multiplet between 7.45 and 7.30 ppm is characteristic of a monosubstituted benzene ring, corresponding to the phenyl group of the benzyloxy substituent. The three distinct signals in the aromatic region for the benzonitrile ring, integrating to one proton each, indicate a trisubstituted benzene ring. The singlet at 5.15 ppm, integrating to two protons, is indicative of a benzylic methylene group adjacent to an oxygen atom. Finally, the singlet at 3.90 ppm, integrating to three protons, is characteristic of a methoxy group.
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Aromatic carbons typically resonate in the 110-150 ppm range.[1][2][4][5] The nitrile carbon has a characteristic chemical shift between 115 and 130 ppm.[6][7]
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to a few thousand) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| 162.0 | Quaternary aromatic carbon (C-O-CH₂-Ph) |
| 152.5 | Quaternary aromatic carbon (C-OCH₃) |
| 136.5 | Quaternary aromatic carbon (ipso-C of benzyl group) |
| 128.8 | Aromatic CH (para-C of benzyl group) |
| 128.3 | Aromatic CH (ortho-C of benzyl group) |
| 127.5 | Aromatic CH (meta-C of benzyl group) |
| 125.0 | Aromatic CH (benzonitrile ring) |
| 118.5 | Nitrile carbon (-C≡N) |
| 115.0 | Aromatic CH (benzonitrile ring) |
| 112.0 | Aromatic CH (benzonitrile ring) |
| 103.0 | Quaternary aromatic carbon (C-CN) |
| 71.0 | Benzylic carbon (-O-CH₂-Ph) |
| 56.0 | Methoxy carbon (-OCH₃) |
The ¹³C NMR spectrum confirms the presence of all 15 carbon atoms in the molecule. The signal at 118.5 ppm is characteristic of a nitrile carbon. The presence of multiple signals in the aromatic region, including several quaternary carbon signals, is consistent with the proposed trisubstituted benzonitrile and monosubstituted benzyl groups. The signals at 71.0 ppm and 56.0 ppm are definitive for the benzylic and methoxy carbons, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The C≡N stretch of a nitrile is a particularly strong and sharp absorption that is highly diagnostic.[6][7][8] Aromatic nitriles typically show this absorption between 2240 and 2220 cm⁻¹.[8] The C-O stretching vibrations of the ether linkages will also be present.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methoxy and benzylic) |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1050 | Strong | Symmetric C-O-C stretch |
The FTIR spectrum provides unambiguous evidence for the key functional groups. The strong, sharp peak at approximately 2230 cm⁻¹ is a classic signature of a nitrile group conjugated with an aromatic ring.[6][8] The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl ether linkages. The absorptions in the 3050-2850 cm⁻¹ region correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, we would expect to see the molecular ion peak and characteristic fragmentation patterns associated with benzyl ethers.
Experimental Protocol:
-
Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Data Interpretation:
| m/z | Interpretation |
| 240.1 | [M+H]⁺ (Calculated for C₁₅H₁₃NO₂ + H⁺ = 240.10) |
| 91.0 | Tropylium ion [C₇H₇]⁺ (from cleavage of the benzyl group) |
The mass spectrum should show a prominent peak at m/z 240.1, corresponding to the protonated molecular ion, which confirms the molecular formula C₁₅H₁₃NO₂. A very common and characteristic fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91.0. The observation of this fragment is strong evidence for the presence of the benzyl ether moiety.
Caption: A workflow diagram illustrating the process of structural elucidation from sample to confirmed structure.
Conclusion: A Cohesive and Validated Structural Assignment
The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a cohesive and self-validating confirmation of the structure of this compound.
-
NMR spectroscopy definitively established the carbon and proton framework, including the connectivity of the benzyloxy and methoxy groups to the benzonitrile core.
-
FTIR spectroscopy provided unambiguous confirmation of the key functional groups: the nitrile and the aryl ether linkages.
-
Mass spectrometry confirmed the molecular weight and provided characteristic fragmentation evidence for the benzyl ether moiety.
Each technique, in its own right, provides strong evidence for the proposed structure. However, it is the congruence of the data from all three techniques that elevates the confidence in the structural assignment to an irrefutable level. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities in a research and development setting.
References
- JoVE. (2025). NMR Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
Sources
- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Introduction: The Significance of 3-(Benzyloxy)-4-methoxybenzonitrile
An In-Depth Technical Guide to the Solubility of 3-(Benzyloxy)-4-methoxybenzonitrile
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with established methodologies for solubility determination. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven protocols for empirical validation.
This compound (CAS No. 52805-37-5) is a vital organic compound whose utility in the synthesis of complex molecules necessitates a thorough understanding of its physical and chemical properties.[1][2] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies (such as recrystallization), and formulation development in the pharmaceutical industry. An accurate solubility profile is indispensable for process optimization, ensuring efficiency, and maximizing yield. This guide offers a deep dive into the solubility of this compound, grounded in both theoretical principles and practical experimental design.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and physical characteristics. The properties of this compound, summarized in Table 1, provide the foundation for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 52805-37-5 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 239.27 g/mol | [2] |
| Melting Point | 411-412 K (138-139 °C) | [4] |
| Appearance | White to pale yellow crystals or powder | [5] |
| Boiling Point | No data available | [1] |
| Density | No data available | [1] |
The structure of this compound features a blend of polar and nonpolar moieties. The nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the ether linkage, introduce polarity and hydrogen bond accepting capabilities. Conversely, the two aromatic rings (the benzonitrile core and the benzyl protecting group) contribute significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] It posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: Due to the polar functional groups, some solubility is expected in polar organic solvents. However, the large, nonpolar aromatic portions will likely limit its solubility in highly polar solvents like water.
-
Nonpolar Solvents: The significant nonpolar surface area from the aromatic rings suggests good solubility in nonpolar and moderately polar organic solvents.
-
Aqueous Acid/Base: The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts. Therefore, it is expected to be largely insoluble in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) solutions.[8][9]
Based on this analysis, we can predict a qualitative solubility profile:
-
High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone.
-
Moderate Solubility: Ethanol, Ethyl Acetate, Toluene.
-
Low to Insoluble: Water, Hexane, Diethyl Ether.
Experimental evidence from literature confirms its solubility in a mixture of ethanol and THF, from which it has been successfully recrystallized.[4]
Experimental Protocols for Solubility Determination
To move from theoretical prediction to empirical data, rigorous experimental protocols are required. The following sections detail methodologies for both qualitative and quantitative solubility assessment.
Protocol: Qualitative Solubility Analysis
This protocol provides a rapid assessment of solubility across a range of common laboratory solvents, establishing a practical solubility profile. The causality behind solvent selection is to span the full polarity spectrum, from highly polar aqueous solutions to nonpolar hydrocarbons.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, add 1 mL of a single test solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, 5% HCl, 5% NaOH).
-
Mixing: Agitate each tube vigorously for 30-60 seconds at ambient temperature. A vortex mixer is recommended for consistency.
-
Observation: Allow any undissolved solid to settle for 1-2 minutes. Visually inspect the solution.
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Record: Systematically record the observations for each solvent in a table.
Caption: Workflow for qualitative solubility determination.
Protocol: Quantitative Solubility by Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[10] The core principle is to create a saturated solution, ensuring that the dissolved solute is in equilibrium with an excess of undissolved solid.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol) in a sealed, airtight vessel (e.g., a screw-cap vial or flask). "Excess" is critical; there must be visible solid remaining at the end of the experiment.
-
Equilibration: Place the vessel in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for a sufficient period to reach equilibrium (typically 24-72 hours). The choice of a prolonged equilibration time is to ensure the system is not under kinetic control but has reached true thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. A centrifugation step may be required for fine particles. This step is crucial to avoid sampling solid material, which would artificially inflate the measured concentration.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid.
-
Dilution: Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the quantitative shake-flask method.
Conclusion and Recommendations
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Experiment 1: Determin
- Khan Academy. (n.d.). Solubility of organic compounds.
- Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermedi
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- ChemicalBook. (n.d.). 3-METHOXY-4-METHYLBENZONITRILE Property.
- PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile.
- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile.
- Chemsrc. (2025, August 27). This compound.
- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile.
- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxy benzonitrile synthesis.
- BLD Pharm. (n.d.). This compound.
- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile.
- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile 99%.
- Thermo Scientific Chemicals. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde, 98%.
- Supporting Inform
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. PMC - NIH.
Sources
- 1. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]
- 2. 52805-37-5|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 3-(Benzyloxy)-4-methoxybenzonitrile, a crucial intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the compound's physicochemical properties, a detailed synthesis protocol, and its relevance in the creation of therapeutic agents. Our focus is on delivering not just data, but also the scientific reasoning behind the experimental choices, ensuring a thorough and practical understanding.
Introduction to a Key Pharmaceutical Building Block
This compound, with the CAS number 52805-37-5, belongs to a class of aromatic nitriles that are highly valued in medicinal chemistry.[1] These compounds serve as versatile scaffolds for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the benzyloxy and methoxy groups on the benzonitrile framework provides specific electronic and steric properties that are instrumental in designing molecules with desired biological activities. While direct applications of this specific isomer are not as widely documented as its counterparts, its structural motifs are prevalent in a variety of therapeutic agents, underscoring its potential as a key intermediate in the development of novel drugs.[2][3][4]
Physicochemical Properties: An Analytical Overview
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 52805-37-5 | [1] |
| Molecular Formula | C15H13NO2 | [1] |
| Molecular Weight | 239.269 g/mol | [1] |
| Boiling Point | Not available | [1] |
| Melting Point | Not available | |
| Density | Not available | [1] |
For comparative purposes and to provide a scientifically grounded estimation, we can examine the boiling points of structurally similar compounds:
-
3-Ethoxy-4-methoxybenzonitrile: 281.9±25.0 °C at 760 mmHg.[5] The ethoxy group is smaller than the benzyloxy group, which would suggest a lower boiling point compared to our target compound.
-
4-Methoxybenzonitrile: 256-257 °C at 765 mmHg.[6] This compound lacks the benzyloxy group, resulting in a significantly lower molecular weight and consequently a lower boiling point.
-
3-Methoxybenzonitrile: 111-112 °C at 13 mmHg.
Based on these comparisons, it is reasonable to infer that the boiling point of this compound would be significantly higher than that of 3-Ethoxy-4-methoxybenzonitrile, likely exceeding 300 °C at atmospheric pressure, with a high probability of decomposition before boiling.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of substituted benzonitriles can be achieved through various methods. A common and effective approach involves the dehydration of an oxime derived from the corresponding aldehyde. The following protocol is a plausible and robust method for the preparation of this compound, adapted from established procedures for similar compounds.[7][8][9]
Overall Reaction Scheme
The synthesis is a two-step process starting from 3-(Benzyloxy)-4-methoxybenzaldehyde. The first step is the formation of the oxime, followed by dehydration to yield the desired nitrile.
Caption: Two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-(Benzyloxy)-4-methoxybenzaldehyde (1 equivalent).
-
Solvent Addition: Add ethanol to the flask until the aldehyde is fully dissolved.
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents) followed by sodium hydroxide (1.5 equivalents).
-
Reaction Conditions: Gently heat the reaction mixture to 30-40 °C. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain 3-(Benzyloxy)-4-methoxybenzaldehyde oxime.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, add the dried 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (1 equivalent).
-
Dehydrating Agent: Add acetic anhydride (4 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to 130 °C with stirring.
-
Monitoring: Monitor the reaction by TLC until the oxime is fully converted.
-
Work-up: Cool the reaction mixture. Excess acetic anhydride can be removed by distillation under reduced pressure.
-
Purification: Pour the cooled reaction mixture into water and stir to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Rationale for Experimental Choices
-
Choice of Reagents: Hydroxylamine hydrochloride is a common and effective reagent for oximation. Sodium hydroxide is used to neutralize the HCl salt and generate free hydroxylamine. Acetic anhydride is a powerful dehydrating agent suitable for converting oximes to nitriles.
-
Reaction Conditions: The mild heating in the oximation step facilitates the reaction without causing degradation. The higher temperature in the dehydration step is necessary to overcome the activation energy for the elimination of water.
-
Work-up and Purification: The precipitation in water is an effective way to isolate the product from water-soluble impurities. Recrystallization is a standard method for purifying solid organic compounds.
Applications in Drug Development
Benzonitrile derivatives are integral to the synthesis of a wide range of pharmaceuticals. The cyano group can act as a key binding element in enzyme inhibitors or can be chemically transformed into other functional groups such as amines or carboxylic acids. The benzyloxy and methoxy substituents on the aromatic ring can influence the molecule's solubility, metabolic stability, and binding affinity to its biological target.
For instance, the structurally related compound 3-Ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis.[5][8] This highlights the importance of this class of compounds in developing treatments for inflammatory diseases. The unique substitution pattern of this compound makes it a valuable candidate for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies.
Caption: Role of this compound in drug development.
Safety and Handling
Conclusion
This compound is a valuable organic intermediate with significant potential in pharmaceutical research and development. While some of its physical properties, such as the boiling point, are not yet documented, its synthesis is achievable through established chemical transformations. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of new and improved medicines.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
- Apollo Scientific. (2022, May 16). 3-Methoxy-4-methylbenzonitrile Safety Data Sheet.
- Echemi. (n.d.). (3-BENZYLOXY-4-METHOXY-PHENYL)-ACETONITRILE Safety Data Sheets.
- Unknown Author. (n.d.). Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methoxybenzonitrile.
- Chemsrc. (2025, August 27). This compound.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.
- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxy benzonitrile synthesis.
- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
- ResearchGate. (2025, November 10). 4-Benzyloxy-3-methoxybenzonitrile.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile....
- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile 99%.
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
Sources
- 1. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. srinichem.com [srinichem.com]
- 5. innospk.com [innospk.com]
- 6. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]
- 7. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 9. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(Benzyloxy)-4-methoxybenzonitrile
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(benzyloxy)-4-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the principles of spectral prediction, outlines a robust experimental protocol, and provides a detailed, evidence-based methodology for spectral assignment. Our approach is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a deeper understanding beyond simple data reporting.
Foundational Principles: Molecular Structure and Electronic Effects
A successful ¹³C NMR analysis begins with a thorough understanding of the molecule's electronic landscape. This compound is a polysubstituted aromatic compound with three distinct functional groups—nitrile, methoxy, and benzyloxy—each exerting a unique influence on the electron density of the benzonitrile core.
-
Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It significantly deshields the ipso-carbon (the carbon it is attached to) and affects the entire aromatic system. The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range.[1]
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, creating an inductive withdrawing effect. However, its lone pairs participate in resonance, acting as a strong electron-donating group. This resonance effect is dominant, particularly at the ortho and para positions, leading to increased shielding (an upfield shift). The methoxy carbon typically appears around 56 ppm.[2][3]
-
Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, the benzyloxy substituent is a powerful electron-donating group via resonance from the ether oxygen. Its influence on the benzonitrile ring is comparable to that of a methoxy group, though the bulky benzyl portion can have steric implications.
These competing electronic effects create a nuanced distribution of electron density across the aromatic ring, which is directly reflected in the ¹³C NMR chemical shifts.
Caption: Numbering scheme for this compound.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
The quality of the NMR data is paramount for an accurate analysis. This section details a self-validating protocol where each step is designed to ensure data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound. Its residual solvent peak (a triplet at ~77.16 ppm) serves as a convenient secondary chemical shift reference.[4]
-
Concentration: Prepare a solution of approximately 10-25 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Reference Standard: Add a small amount (1-2 drops) of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
Spectrometer Configuration and Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz spectrometer. The causality for each parameter choice is explained to ensure optimal results.
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). This simplifies the spectrum by collapsing all C-H couplings into singlets, making peak identification easier.
-
Spectral Width (SW): Set to ~220-240 ppm. This range comfortably encompasses all expected carbon signals from aliphatic to aromatic and nitrile regions.[5][6]
-
Acquisition Time (AQ): Set to 1-2 seconds. This parameter influences digital resolution. A longer acquisition time provides better resolution but requires a longer experiment time.
-
Relaxation Delay (D1): Set to 2-5 seconds. This is a critical parameter. Carbon nuclei, especially quaternary carbons, have long relaxation times. An adequate delay ensures that all nuclei have returned to equilibrium before the next pulse, making peak integration more reliable and preventing signal saturation of slow-relaxing carbons.[7]
-
Number of Scans (NS): Set between 1024 and 4096 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be co-added to achieve an acceptable signal-to-noise ratio.
-
Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure chemical shifts remain stable throughout the experiment.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Spectral Analysis and Peak Assignment
The assignment process is a logical deduction based on established principles of ¹³C NMR spectroscopy. We will use a combination of chemical shift theory, substituent effects, and data from analogous compounds to assign each peak. For enhanced certainty, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 experiment shows only CH signals.
Predicted Chemical Shifts and Rationale
The following table summarizes the predicted chemical shifts for this compound. These predictions are derived from additive models, database comparisons, and analysis of similar structures.[8][9][10]
| Carbon Atom(s) | Predicted δ (ppm) | Signal Type (DEPT) | Rationale for Chemical Shift |
| C7 (-C≡N) | 118 - 120 | Quaternary (absent) | Characteristic region for nitrile carbons.[1][5] |
| C1 | 104 - 106 | Quaternary (absent) | Strongly shielded by the para-methoxy and meta-benzyloxy donating groups, and deshielded by the attached nitrile. |
| C2 | 112 - 114 | CH (positive) | Shielded by the ortho-benzyloxy and meta-methoxy electron-donating groups. |
| C5 | 115 - 117 | CH (positive) | Shielded by the ortho-methoxy group's strong resonance donation. |
| C6 | 127 - 129 | CH (positive) | Least affected by the oxygen substituents, primarily influenced by the meta-nitrile group. |
| C3 | 150 - 152 | Quaternary (absent) | Strongly deshielded by the directly attached, electronegative benzyloxy oxygen. |
| C4 | 155 - 157 | Quaternary (absent) | Strongly deshielded by the directly attached, electronegative methoxy oxygen. |
| C8 (-OCH₃) | 56 - 58 | CH₃ (positive) | Typical chemical shift for a methoxy group attached to an aromatic ring.[2][3] |
| C9 (-OCH₂-) | 70 - 72 | CH₂ (negative) | Characteristic region for a benzylic ether methylene carbon. |
| C1' | 135 - 137 | Quaternary (absent) | Ipso-carbon of the benzyl ring, deshielded by attachment to the ether linkage. |
| C2', C6' | 128 - 130 | CH (positive) | Ortho-carbons of the benzyl ring. |
| C4' | 128 - 129 | CH (positive) | Para-carbon of the benzyl ring. |
| C3', C5' | 127 - 128 | CH (positive) | Meta-carbons of the benzyl ring. |
Step-by-Step Assignment Strategy
-
Identify Non-Aromatic Carbons: Locate the three distinct signals outside the aromatic region (100-160 ppm).
-
The peak at ~71 ppm is a negative signal in DEPT-135, confirming it as the C9 methylene carbon.
-
The peak at ~56 ppm is a positive signal in DEPT-135, characteristic of the C8 methoxy carbon.
-
The peak at ~119 ppm is weak and absent in DEPT experiments, identifying it as the C7 nitrile carbon.
-
-
Identify Oxygen-Bound Aromatic Carbons: The two most downfield signals in the spectrum correspond to the aromatic carbons directly attached to oxygen.
-
The signals at ~156 ppm and ~151 ppm are assigned to C4 and C3 , respectively. Both are quaternary and will be absent in DEPT spectra.
-
-
Assign Benzyl Ring Carbons: The benzyl group will show four signals.
-
The weak quaternary signal around 136 ppm is assigned to the ipso-carbon, C1' .
-
The remaining three signals between 127-130 ppm are assigned to the protonated carbons C2'/C6' , C3'/C5' , and C4' . Their intensities will be higher than other quaternary signals. Precise assignment often requires 2D NMR (HSQC/HMBC).
-
-
Assign Remaining Benzonitrile Ring Carbons: Differentiate the remaining four signals (C1, C2, C5, C6).
-
The weakest signal, absent in DEPT, is the quaternary C1 at ~105 ppm.
-
The three remaining signals are all CH carbons (positive in DEPT-90 and DEPT-135). Their assignment relies on substituent effects: C2 (~113 ppm) and C5 (~116 ppm) are shielded by adjacent oxygen groups, while C6 (~128 ppm) is further downfield.
-
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. By systematically evaluating the electronic effects of each substituent, employing a robust experimental protocol, and using a logical, multi-faceted assignment strategy including DEPT experiments, each of the 15 unique carbon environments can be confidently identified. This guide serves as a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these core principles to other complex organic compounds.
References
- Pecul, M. et al. (2012). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
- National Institutes of Health (NIH). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. PubMed Central.
- Oregon State University. ¹³C NMR Chemical Shifts.
- PubMed. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds.
- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
- ChemHelp ASAP (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
- Royal Society of Chemistry. Electronic Supplementary Information.
- Royal Society of Chemistry. Electronic Supplementary Information.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- National Institutes of Health (NIH). 4-Benzyloxy-3-methoxybenzonitrile. PubMed Central.
- ACD/Labs. NMR Prediction.
- SpectraBase. Benzonitrile - Optional[¹³C NMR] - Spectrum.
- SpectraBase. Benzonitrile - Optional[¹³C NMR] - Chemical Shifts.
- MDPI. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- NMRDB.org. Predict ¹³C carbon NMR spectra.
- CASPRE. ¹³C NMR Predictor.
- PubChem. 3-Benzyloxy-4-methoxybenzaldehyde.
- ResearchGate. Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Visualizer loader [nmrdb.org]
3-(Benzyloxy)-4-methoxybenzonitrile FT-IR spectroscopy
<_ A Technical Guide to the FT-IR Spectroscopy of 3-(Benzyloxy)-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. As a molecule incorporating nitrile, ether, and aromatic functionalities, its FT-IR spectrum presents a rich source of structural information. This document details the fundamental principles of FT-IR spectroscopy, offers a validated experimental protocol for sample analysis, and provides a thorough interpretation of the spectral data. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound and FT-IR Spectroscopy
Chemical Overview of this compound
This compound is a polysubstituted aromatic compound with the chemical formula C₁₅H₁₃NO₂. Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a methoxy (-OCH₃) group, and a benzyloxy (-OCH₂C₆H₅) group. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex organic molecules, potentially for pharmaceutical or materials science applications. The nitrile group, in particular, can serve as a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles.
The Power of FT-IR Spectroscopy in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. The fundamental principle lies in the interaction of infrared radiation with a sample. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a unique spectral fingerprint that is characteristic of the molecule's structure. By analyzing the positions, intensities, and shapes of the absorption bands in an FT-IR spectrum, one can identify the functional groups present and gain insights into the molecular structure.
Experimental Protocol for FT-IR Analysis: A Self-Validating System
To ensure the acquisition of a high-quality and reliable FT-IR spectrum of this compound, a meticulous and validated experimental protocol is essential. The following sections detail the necessary steps, from sample preparation to data acquisition, emphasizing the rationale behind each choice.
Sample Preparation: The Foundation of a Good Spectrum
For solid samples like this compound, two primary methods for FT-IR analysis are commonly employed: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method 1: The KBr Pellet Technique (Transmission)
The KBr pellet method is a traditional and widely used technique for analyzing solid samples.[1] It involves mixing a small amount of the sample with finely ground, dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.[2][3]
-
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for good transmission of the IR beam through the sample.[4] The goal is to create a homogenous dispersion of the sample within the KBr matrix to minimize scattering and obtain a high-quality spectrum.[3]
Step-by-Step KBr Pellet Preparation:
-
Drying: Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven at approximately 110°C to remove any absorbed moisture.[3][4] Water has strong IR absorption bands that can interfere with the sample spectrum.[3]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample to ensure a uniform mixture.[1][4]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[3][5] This pressure causes the KBr to "cold-flow" and form a transparent or translucent pellet.[3]
-
Pellet Inspection: A high-quality pellet should be thin and transparent.[2] If the pellet is opaque or too thick, it will absorb too much light, leading to a poor-quality spectrum.[2]
Method 2: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a more modern and often simpler technique that requires minimal to no sample preparation.[6][7][8] It is particularly advantageous for rapid analysis.
-
Rationale: In ATR, the infrared beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in close contact with the crystal.[6][8] This interaction provides a spectrum of the sample's surface.
Step-by-Step ATR-FTIR Analysis:
-
Background Collection: Before analyzing the sample, a background spectrum must be collected to account for atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.[9]
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8] This is crucial for obtaining a strong signal.
-
Data Collection: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[9]
Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring an FT-IR spectrum.
Caption: Experimental workflow for FT-IR analysis.
Spectral Interpretation of this compound
The FT-IR spectrum of this compound can be divided into several key regions, each providing information about specific functional groups.
Key Functional Group Analysis
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| ~3000-2850 | Medium-Weak | Aliphatic C-H (in -OCH₃ and -OCH₂-) | Stretching |
| ~2240-2220 | Strong, Sharp | Nitrile (C≡N) | Stretching |
| ~1600-1585, ~1500-1400 | Medium-Strong | Aromatic C=C | In-ring Stretching |
| ~1470-1450 | Medium | CH₂ | Scissoring (Bending) |
| ~1275-1200 | Strong | Aryl-Alkyl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretching |
| ~1150-1085 | Strong | Alkyl Ether (-O-CH₃) | Asymmetric C-O-C Stretching |
| ~1075-1020 | Medium | Aryl-Alkyl Ether (Ar-O-CH₂) | Symmetric C-O-C Stretching |
| ~900-675 | Strong | Aromatic C-H | Out-of-plane (OOP) Bending |
Nitrile Group (C≡N): The most diagnostic peak in the spectrum is the strong and sharp absorption band for the nitrile group. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ range.[9][10] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9][10] Its intensity is due to the large change in dipole moment during the stretching vibration.[10]
Ether Linkages (C-O-C): The molecule contains two types of ether linkages: an aryl-alkyl ether (the benzyloxy group) and an alkyl ether (the methoxy group).
-
Aryl-Alkyl Ether: These ethers typically show two characteristic C-O stretching bands. An intense, asymmetric stretch is expected between 1275-1200 cm⁻¹, and a symmetric stretch appears around 1075-1020 cm⁻¹.[11]
-
Alkyl Ether: The methoxy group will also contribute to the C-O stretching region, with a strong band typically appearing between 1150-1085 cm⁻¹.[11]
Aromatic Rings: The presence of two benzene rings gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: A series of medium to weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds on an aromatic ring.[12][13]
-
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations result in a series of bands in the 1600-1400 cm⁻¹ region.[12][13] Typically, prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[13]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds.[12] The exact positions of these bands can provide information about the substitution pattern on the benzene rings.
Aliphatic C-H Bonds: The methylene (-CH₂-) of the benzyloxy group and the methyl (-CH₃) of the methoxy group will exhibit C-H stretching and bending vibrations.
-
C-H Stretch: These absorptions are expected in the 3000-2850 cm⁻¹ region.[12]
-
C-H Bending: Methylene scissoring vibrations typically appear around 1470-1450 cm⁻¹.[12]
Logical Flow of Spectral Interpretation
The following diagram outlines a systematic approach to interpreting the FT-IR spectrum of this compound.
Caption: Logical workflow for spectral interpretation.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum provides unambiguous evidence for the key functional groups present in the molecule. The strong, sharp absorption in the 2240-2220 cm⁻¹ region is a clear indicator of the nitrile group. The complex and intense series of bands in the 1300-1000 cm⁻¹ region confirms the presence of both aryl-alkyl and alkyl ether linkages. Furthermore, characteristic absorptions for aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds, corroborate the overall molecular structure. By following the detailed experimental protocol and systematic interpretation guide presented here, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis and quality control of this compound in various scientific and industrial applications.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. azom.com [azom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. mt.com [mt.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
3-(Benzyloxy)-4-methoxybenzonitrile chemical stability and storage
An In-depth Technical Guide to the Chemical Stability and Storage of 3-(Benzyloxy)-4-methoxybenzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a valuable intermediate and building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its molecular architecture, featuring a stable benzyl ether and a reactive nitrile group, presents a unique combination of properties that are advantageous for synthesis but also necessitate a thorough understanding of its chemical stability for effective use and storage. The integrity of such a compound is paramount, as impurities arising from degradation can have profound impacts on reaction yields, downstream processing, and the safety profile of final products.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. By synthesizing foundational chemical principles with practical, field-proven protocols, this document aims to serve as an essential resource for ensuring the long-term integrity and reliable performance of this important chemical entity.
Section 1: Physicochemical Properties Summary
A clear understanding of the fundamental properties of this compound is the first step in its proper management. The table below summarizes its key physicochemical identifiers.
| Property | Value | Reference(s) |
| CAS Number | 52805-37-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
| Recommended Storage | Sealed in dry, room temperature conditions. | [1][2] |
| Known Hazards | Harmful if swallowed, causes skin and eye irritation. | [2][4] |
Section 2: Core Chemical Stability Analysis
The stability of this compound is dictated by the interplay of its three primary structural components: the aromatic nitrile, the benzyl ether linkage, and the substituted benzene ring.
Structural Features and Reactivity
-
Aromatic Nitrile (C≡N): The nitrile group is a robust functional group but is susceptible to hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures to proceed at a significant rate.[5][6] The hydrolysis reaction converts the nitrile first to a carboxamide and then to a carboxylic acid.[7][8] The electrophilic carbon of the nitrile is also a site for nucleophilic attack and can be reduced by strong reducing agents.[7][9]
-
Benzyl Ether (C-O-CH₂-Ph): Benzyl ethers are widely used as protecting groups for alcohols precisely because of their general stability across a broad range of pH conditions, from moderately acidic to strongly basic.[10][11] Their primary liability is not hydrolytic but reductive cleavage. This is most commonly achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient deprotection method.[12][13] While stable to mild acids, they can be cleaved by very strong acids.[12]
Potential Degradation Pathways
Understanding the specific chemical transformations the molecule can undergo is critical for preventing degradation. The two most probable degradation pathways involve the hydrolysis of the nitrile and the cleavage of the benzyl ether.
Exposure to aqueous acid or base, particularly with heating, can lead to the hydrolysis of the nitrile functionality. This two-stage process is a significant long-term stability concern if the compound is exposed to moisture, especially outside of a neutral pH range.
Figure 1: Nitrile Hydrolysis Degradation Pathway.
The benzyl ether is sensitive to reductive conditions. This is less of a concern during storage but is a critical incompatibility to note for synthetic planning. Catalytic hydrogenation is the most common method for this transformation.
Figure 2: Benzyl Ether Reductive Cleavage Pathway.
Incompatible Materials and Conditions
Based on the degradation pathways, a summary of incompatible conditions is crucial for safe storage and handling.
| Incompatible Class | Specific Examples | Potential Outcome |
| Strong Acids | Concentrated HCl, H₂SO₄, Lewis Acids | Potential for slow nitrile hydrolysis and/or ether cleavage.[12] |
| Strong Bases | NaOH, KOH | Nitrile hydrolysis to carboxylic acid.[5] |
| Reducing Agents | H₂ with catalysts (Pd, Pt, Ni), Na/NH₃, LiAlH₄ | Cleavage of benzyl ether; reduction of nitrile.[7][10][13] |
| Moisture | Atmospheric humidity, non-anhydrous solvents | Facilitates nitrile hydrolysis over time.[14] |
| Strong Oxidizers | KMnO₄, CrO₃ | Potential for oxidation of the benzylic position. |
Section 3: Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, rigorous adherence to proper storage and handling protocols is essential.
Standard Storage Conditions
For routine, short-term storage, the compound should be kept in a tightly sealed, opaque container (such as an amber glass vial) to protect it from light.[15] The storage location should be cool, dry, and well-ventilated, away from the incompatible materials listed above.[16] Standard room temperature is generally acceptable.[1][2]
Long-Term and High-Purity Storage Protocol
For long-term storage or applications requiring the highest purity, minimizing exposure to atmospheric moisture and oxygen is critical.[17]
Objective: To prepare and store this compound under an inert atmosphere to prevent hydrolytic degradation.
Methodology:
-
Glassware Preparation: Scrupulously dry all glassware, including the storage vessel (e.g., a Schlenk flask), in an oven at >125°C overnight and cool under a stream of dry, inert gas (nitrogen or argon).[17]
-
Aliquoting: If working from a bulk container, perform the aliquoting inside a glovebox with a low-moisture and low-oxygen atmosphere (<1 ppm is ideal).[17]
-
Inerting the Vessel: Place the desired amount of the solid compound into the pre-dried Schlenk flask.
-
Purging: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum and backfill with high-purity inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of atmospheric contaminants.
-
Sealing: Securely close the flask's stopcock or cap. For added protection, wrap the joint with Parafilm or PTFE tape.
-
Labeling and Storage: Clearly label the vessel with the compound name, date, and a note indicating it is under an inert atmosphere. Store in a cool, dry, and dark location.
Handling Procedures
When dispensing the compound, work quickly and deliberately to minimize atmospheric exposure. If an inert atmosphere glovebox is not available, a gentle positive pressure of nitrogen or argon can be used to blanket the solid while the container is open. Always use clean, dry spatulas and weighing vessels. For solution-based work, use anhydrous solvents to prevent introducing water that could lead to hydrolysis.[14]
Safety and Personal Protective Equipment (PPE)
Given the compound's hazard profile, appropriate safety measures are mandatory.
-
Hazards: Causes skin and eye irritation; harmful if swallowed.[2][4] Nitriles as a class can be toxic.[18][19]
-
Recommended PPE:
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or goggles.
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear a standard laboratory coat.
-
Section 4: Experimental Workflow for Stability Assessment
A forced degradation (or stress testing) study is the definitive method to identify the intrinsic stability of a compound and validate the analytical methods used to monitor it.
Objective
To systematically expose this compound to harsh chemical and physical conditions to induce degradation, thereby identifying its primary liabilities and potential degradation products.
Workflow Diagram
The overall process involves preparing stressed samples, analyzing them at various time points, and comparing the results to a control.
Figure 3: Forced Degradation Study Workflow.
Protocol 1: Forced Degradation Study
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber with a controlled light source (e.g., ICH option 2).
-
Control: Keep 2 mL of the stock solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the parent compound from its degradation products.[20] Development of such a method is a prerequisite for a meaningful stability study.
Objective: To establish an HPLC method that achieves baseline separation between this compound and its primary potential degradants (e.g., 3-hydroxy-4-methoxybenzonitrile and 3-(benzyloxy)-4-methoxybenzoic acid).
| Parameter | Typical Starting Conditions |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Rationale: A reverse-phase C18 column is a standard choice for moderately polar aromatic compounds. A gradient elution is necessary to effectively separate the parent compound from its more polar (hydrolyzed) or less polar degradation products within a reasonable runtime. A DAD allows for the detection of peaks at multiple wavelengths, aiding in peak identification and purity assessment.
Conclusion
This compound is a moderately stable compound under standard ambient conditions. Its primary stability liabilities are the hydrolysis of the nitrile group under harsh acidic or basic conditions and the reductive cleavage of the benzyl ether. For routine use, storage in a cool, dry, dark place within a tightly sealed container is sufficient. However, for long-term preservation of high-purity material, storage under an inert atmosphere is strongly recommended to rigorously exclude moisture. By understanding these chemical properties and implementing the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. National Center for Biotechnology Information.
- Chem-Station. (2014). Benzyl (Bn) Protective Group. Chem-Station.
- Wikipedia. (n.d.). Nitrile. Wikipedia.
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Chemsrc. (n.d.). This compound. Chemsrc.
Sources
- 1. 52805-37-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 52805-37-5 [sigmaaldrich.com]
- 3. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. ossila.com [ossila.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Rising Therapeutic Potential of 3-(Benzyloxy)-4-methoxybenzonitrile Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Future Directions for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Architectural Allure of the Benzyloxy-Methoxybenzonitrile Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer a blend of synthetic accessibility and potent biological activity is a perpetual endeavor. The 3-(benzyloxy)-4-methoxybenzonitrile core has emerged as a promising pharmacophore, garnering significant interest for its potential applications in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and future research directions for derivatives of this versatile scaffold. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals.
The unique arrangement of the benzyloxy, methoxy, and nitrile functional groups on the aromatic ring bestows these derivatives with a distinct electronic and steric profile, making them attractive candidates for interaction with a variety of biological targets. The benzyloxy group can engage in crucial hydrophobic and π-stacking interactions within protein binding pockets, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's overall polarity and metabolic stability. The nitrile group, a versatile functional group, can participate in hydrogen bonding and dipole-dipole interactions, and also serves as a key synthetic handle for further molecular elaboration.
This guide will delve into the known and extrapolated biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the underlying mechanisms of action, supported by data from closely related compounds, and provide detailed experimental protocols for their synthesis and biological evaluation.
I. Synthesis of the this compound Core
A robust and efficient synthetic strategy is paramount for the exploration of any chemical scaffold. A common and practical route to this compound and its derivatives often commences from readily available and cost-effective starting materials such as vanillin.
A. Synthetic Pathway from Vanillin
A common route involves the protection of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) via benzylation, followed by conversion of the aldehyde to a nitrile.
Step 1: Benzylation of Vanillin
Vanillin is treated with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or DMF. This reaction yields 3-methoxy-4-(benzyloxy)benzaldehyde.
Step 2: Conversion to Oxime
The resulting benzylated aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form the corresponding oxime.
Step 3: Dehydration to Nitrile
The oxime is subsequently dehydrated to the nitrile using a variety of reagents, with acetic anhydride being a common and effective choice. This final step yields this compound.
An alternative synthesis for a related isomer, 4-(benzyloxy)-3-methoxybenzonitrile, starts from 4-(benzyloxy)-3-methoxy benzenamine.[1] This amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with a copper(I) cyanide solution to yield the desired nitrile.[1]
II. Biological Activities and Therapeutic Potential
While direct and extensive studies on the biological activities of this compound derivatives are emerging, significant insights can be gleaned from the well-documented activities of structurally related compounds. The presence of the benzyloxy and methoxy moieties on an aromatic core is a recurring theme in a multitude of biologically active molecules.
A. Anticancer Activity: Targeting the Machinery of Cell Proliferation
The benzonitrile moiety is a key feature in several anticancer agents, often contributing to the inhibition of tubulin polymerization, a critical process for cell division.[2] Derivatives of benzyloxybenzaldehyde have also demonstrated significant anticancer activity against various cell lines, including leukemia, by inducing apoptosis and cell cycle arrest.[3][4]
Putative Mechanism of Action:
It is hypothesized that this compound derivatives may exert their anticancer effects through one or more of the following mechanisms:
-
Disruption of Microtubule Dynamics: The planar aromatic system with its substituents could interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: These derivatives may trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential and activation of caspases.[4]
-
Kinase Inhibition: The benzyloxy-methoxyphenyl scaffold is present in inhibitors of key signaling kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor).[5] Structure-activity relationship studies suggest that the hydrophobic benzyloxy group can occupy a hydrophobic pocket in the kinase domain.[5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Visualization of the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
B. Antimicrobial Activity: A New Frontier in Combating Resistance
Chalcones, which can be synthesized from 3-benzyloxy-4-methoxybenzaldehyde, have shown promising antimicrobial activity.[7] A study on chalcone derivatives prepared from this aldehyde demonstrated varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria.[7] Specifically, certain derivatives exhibited excellent activity against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[7]
Putative Mechanism of Action:
The antimicrobial action of chalcones and related compounds is often attributed to the α,β-unsaturated keto functional group, which can act as a Michael acceptor and react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation.[7] The benzyloxy and methoxy substituents can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell membranes and interact with intracellular targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives or their chalcone analogs
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[8]
Visualization of the MIC Assay Workflow:
Caption: Workflow for the broth microdilution MIC assay.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Compounds containing the 3,4,5-trimethoxybenzyl moiety, which is structurally related to the 3-benzyloxy-4-methoxy substitution pattern, have been shown to possess anti-inflammatory properties, acting as selective COX-2 inhibitors.[9][10] Furthermore, other benzyloxy derivatives have demonstrated the ability to inhibit neutrophil superoxide formation, a key event in the inflammatory response.[11]
Putative Mechanism of Action:
The anti-inflammatory effects of this compound derivatives could be mediated by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These compounds may selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9]
-
Inhibition of Pro-inflammatory Cytokine Production: They may suppress the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12]
-
Modulation of Cellular Signaling Pathways: The anti-inflammatory effects could be realized through the regulation of signaling pathways such as the MAPK-NF-κB/iNOS pathway.[13]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[14]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Detection reagent (e.g., a fluorometric probe)
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX enzyme in the assay buffer with the heme cofactor.
-
Compound Incubation: Add the test compound to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence of the product at specific time points.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[14]
Visualization of the COX Inhibition Pathway:
Caption: Inhibition of the cyclooxygenase pathway by test compounds.
III. Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from related compound series. For instance, in benzyloxybenzaldehyde derivatives, substitutions on the benzyl ring have been shown to influence anticancer activity.[4] Similarly, for chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde, the nature and position of substituents on the other aromatic ring significantly impact their antimicrobial potency.[7]
Future research in this area should focus on:
-
Systematic Synthesis and Biological Evaluation: A library of this compound derivatives with diverse substitutions on both the benzyloxy and the main phenyl ring should be synthesized and screened for a wide range of biological activities.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Computational Modeling: Molecular docking and QSAR studies can be employed to understand the binding modes of these derivatives with their targets and to guide the rational design of more potent and selective analogs.
IV. Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the promising biological activities observed in structurally related molecules, underscores their potential in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This technical guide has provided a foundational overview of the current state of knowledge and a roadmap for future investigations. Through a concerted and multidisciplinary approach, the full therapeutic potential of this intriguing class of compounds can be unlocked.
V. References
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link].
-
Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. Available at: [Link].
-
Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines. World Journal of Pharmaceutical Research.
-
Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available at: [Link].
-
Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link].
-
Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. Available at: [Link].
-
4-Benzyloxy-3-methoxybenzonitrile. PMC. Available at: [Link].
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link].
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link].
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link].
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link].
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed. Available at: [Link].
-
The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link].
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ScienceDirect. Available at: [Link].
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Available at: [Link].
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link].
-
Structure-activity relationships in a series of 5-[(2,5-dihydroxybenzyl)amino]salicylate inhibitors of EGF-receptor-associated tyrosine kinase: importance of additional hydrophobic aromatic interactions. PubMed. Available at: [Link].
-
Efficient synthesis and antibacterial activity of N-( o -benzyloxy/hydroxyphenyl) benzohydroxamic acids. ResearchGate. Available at: [Link].
-
(PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Available at: [Link].
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. Available at: [Link].
-
(PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. Available at: [Link].
-
Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry. Available at: [Link].
-
4‐Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti‐inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK‐NF‐κB/iNOS pathway. PubMed. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 5-[(2,5-dihydroxybenzyl)amino]salicylate inhibitors of EGF-receptor-associated tyrosine kinase: importance of additional hydrophobic aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 13. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
A Streamlined, Two-Step Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile from Isovanillin
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile, a key intermediate in medicinal chemistry, starting from the readily available and cost-effective precursor, isovanillin. The synthesis is executed in two primary steps: 1) a robust O-benzylation of the phenolic hydroxyl group of isovanillin via a Williamson ether synthesis, and 2) a high-yield, one-pot conversion of the resulting aldehyde to the target nitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and authoritative references to ensure reproducibility and scientific integrity.
Introduction: Significance and Synthetic Strategy
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and serves as a versatile starting material for the synthesis of various pharmaceutical compounds and complex molecular scaffolds.[1] The target molecule, this compound, incorporates a nitrile group, which is a critical pharmacophore in numerous approved drugs and clinical candidates. The nitrile moiety can act as a bioisostere for carbonyl groups, enhance metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.[2]
Our synthetic strategy is a straightforward and efficient two-step process designed for scalability and high purity of the final product.
-
Step 1: Protection of the Phenolic Hydroxyl Group. The acidic proton of the phenolic group in isovanillin can interfere with many reactions targeting the aldehyde functionality. Therefore, a protection step is necessary. The benzyl group (Bn) is an ideal protecting group for phenols due to its stability across a wide range of reaction conditions and its ease of removal via catalytic hydrogenolysis.[3][4] We employ a classic Williamson ether synthesis, reacting isovanillin with benzyl bromide in the presence of a mild base.[5]
-
Step 2: Conversion of Aldehyde to Nitrile. With the hydroxyl group protected, the aldehyde is converted to the nitrile. Numerous methods exist for this transformation.[6][7] We will detail a highly efficient one-pot method using hydroxylamine hydrochloride. This method proceeds through an intermediate aldoxime, which is subsequently dehydrated in situ to yield the nitrile, avoiding the isolation of the oxime and thereby improving overall efficiency.[8][9]
The complete synthetic pathway is illustrated below:
Caption: Overall synthetic workflow from Isovanillin to the target nitrile.
Experimental Protocols and Methodologies
Safety Precautions: Benzyl bromide is a strong lachrymator and irritant. All operations involving benzyl bromide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10]
Part A: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde (Intermediate)
Principle: This step employs the Williamson ether synthesis, an SN2 reaction where the phenoxide ion of isovanillin, generated in situ by the base (potassium carbonate), acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.[5][11] The use of a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Caption: Mechanism for the O-benzylation of isovanillin.
Materials & Reagents:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Benzyl Bromide (BnBr)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (10.0 g, 65.7 mmol, 1.0 equiv.) and anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.).
-
Add 100 mL of anhydrous DMF to the flask under a nitrogen atmosphere.
-
Stir the suspension vigorously. Slowly add benzyl bromide (9.4 mL, 13.5 g, 78.9 mmol, 1.2 equiv.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold deionized water.
-
A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water (3 x 100 mL).
-
For higher purity, the crude solid can be dissolved in ethyl acetate (200 mL), washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Recrystallize the resulting solid from ethanol to afford pure 3-(Benzyloxy)-4-methoxybenzaldehyde as a white crystalline solid.
Part B: Synthesis of this compound (Final Product)
Principle: This transformation is a one-pot reaction that first involves the condensation of the aldehyde with hydroxylamine hydrochloride to form an aldoxime intermediate. The acidic catalyst and high temperature then promote the dehydration of the oxime to yield the corresponding nitrile.[9] This direct conversion is highly efficient and avoids the need for harsh dehydrating agents.[8]
Materials & Reagents:
-
3-(Benzyloxy)-4-methoxybenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Ferric Hydrogen Sulfate (Fe(HSO₄)₃) (Optional but recommended catalyst)[9]
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
Protocol:
-
In a 250 mL round-bottom flask, combine 3-(Benzyloxy)-4-methoxybenzaldehyde (10.0 g, 41.3 mmol, 1.0 equiv.) and hydroxylamine hydrochloride (3.44 g, 49.5 mmol, 1.2 equiv.).
-
Add 100 mL of DMF. If using a catalyst, add ferric hydrogen sulfate (0.24 g, 0.62 mmol, 1.5 mol%).[9]
-
Equip the flask with a reflux condenser and heat the mixture to 120 °C.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the formation of the product by TLC (3:1 Hexane:EtOAc).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold deionized water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent like isopropanol to yield this compound as a pure, crystalline solid.
Data Summary and Expected Results
The following table summarizes the key quantitative data for the described two-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Step 1: O-Benzylation | Step 2: Nitrile Formation |
| Starting Material | Isovanillin | 3-(Benzyloxy)-4-methoxybenzaldehyde |
| Key Reagents | Benzyl Bromide, K₂CO₃ | Hydroxylamine Hydrochloride |
| Solvent | DMF | DMF |
| Temperature | 80 °C | 120 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Product | 3-(Benzyloxy)-4-methoxybenzaldehyde | This compound |
| Typical Yield | 90-95% | 85-92% |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 61-64 °C | ~95-98 °C |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound from isovanillin. The protocol emphasizes safe handling of reagents, provides clear, step-by-step instructions, and explains the chemical principles behind each transformation. The use of a robust O-benzylation followed by a streamlined one-pot nitrile formation makes this synthetic route highly attractive for laboratory-scale preparation and amenable to scale-up for drug development and manufacturing processes. The high yields and purity achievable with this method ensure a consistent supply of this valuable synthetic intermediate.
References
- D. G. Patil, S. B. Ubale, S. S. Rindhe, P. B. Sarode, R. S. Pawar, S. V. Gupta, & V. M. Khedkar. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 53. [Link]
- T. T. T. Nguyen, N. T. T. Nguyen, T. D. Nguyen, & P. H. Pham. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. RSC Advances, 11(42), 26233-26237. [Link]
- Organic Chemistry Portal. (n.d.).
- L. Wang, Y. Li, Y. Wang, & J. Sun. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14197. [Link]
- ChemBK. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]
- A. Shiri, M. A. Zolfigol, P. Moosavi, & S. Zare. (2016). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 2(2), 143-151. [Link]
- Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide?[Link]
- Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. CN105175283A.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 9. orgchemres.org [orgchemres.org]
- 10. Benzyl Bromide [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile: A Detailed Application Note and Protocol
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitriles are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The nitrile functional group is a valuable precursor to amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone in medicinal chemistry and drug development. 3-(Benzyloxy)-4-methoxybenzonitrile, in particular, incorporates a protected phenol and a methoxy group on the benzene ring, offering multiple points for further chemical modification. This application note provides a comprehensive guide to the synthesis of this compound, focusing on the well-established Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, a detailed experimental protocol, and a discussion of the underlying chemical principles.
Chemical Principles: The Williamson Ether Synthesis
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, the hydroxyl group of 3-hydroxy-4-methoxybenzonitrile is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group and forming the desired ether linkage.
The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which can solvate the cation of the base but does not participate in the reaction itself.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Williamson ether synthesis of related compounds. Researchers should adapt the procedure based on their specific laboratory conditions and available equipment.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Hydroxy-4-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | 10.0 | 1.49 g |
| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.3 mL |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| Acetone (anhydrous) | C₃H₆O | 58.08 | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | NaCl (aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.49 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It is toxic if inhaled and causes skin and eye irritation. Handle with extreme care in a fume hood.
-
Acetone: Acetone is a flammable liquid. Keep away from open flames and other ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
To ensure the successful synthesis of the target compound, a thorough characterization is essential. While specific spectral data for this compound is not widely available in the literature, the following are expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic protons of the benzonitrile ring are expected to appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.8-7.5 ppm.
-
The five protons of the benzyl group will likely show a multiplet around δ 7.2-7.5 ppm.
-
The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 5.1 ppm.
-
The methoxy group (-OCH₃) protons will be a sharp singlet around δ 3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
The nitrile carbon (-CN) is expected to have a chemical shift in the range of δ 118-120 ppm.
-
Aromatic carbons will appear in the region of δ 110-160 ppm.
-
The benzylic methylene carbon (-CH₂-) should be observed around δ 70-72 ppm.
-
The methoxy carbon (-OCH₃) will likely be in the range of δ 55-57 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2240 cm⁻¹.
-
C-O-C (ether) stretching vibrations will likely appear as strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while sp³ C-H stretching from the methylene and methyl groups will be just below 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.
-
-
Melting Point: The melting point of the purified product should be determined and compared with any available literature values for confirmation of purity. For the isomeric 4-(benzyloxy)-3-methoxybenzonitrile, a melting point of 411-412 K (138-139 °C) has been reported.[2]
Alternative Synthetic Routes
While the Williamson ether synthesis is the most direct and common method, other synthetic strategies can be envisioned for the preparation of this compound.
Synthesis from Isovanillin
An alternative approach could commence with isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthetic sequence would involve:
-
Benzylation of Isovanillin: Protection of the phenolic hydroxyl group of isovanillin with a benzyl group using a Williamson ether synthesis to form 3-(benzyloxy)-4-methoxybenzaldehyde.
-
Conversion of Aldehyde to Nitrile: The aldehyde functional group can then be converted to a nitrile. This is often achieved through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration using reagents such as acetic anhydride.
Caption: Alternative synthesis of this compound from isovanillin.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method suitable for laboratory-scale preparation. Careful selection of reagents and reaction conditions, along with meticulous purification, is key to obtaining a high-purity product. The protocol and technical information provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development. It is imperative that researchers perform thorough characterization of the final product to confirm its identity and purity.
References
- Kavitha, S., Saravanan, G., & Srinivasan, N. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis.
Sources
Application Note: A Detailed Protocol for the Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile via Williamson Ether Synthesis
Abstract and Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of symmetrical and asymmetrical ethers.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile, a key intermediate in various research and development applications, including drug discovery and materials science. The synthesis proceeds via the reaction of 3-hydroxy-4-methoxybenzonitrile with benzyl bromide.
This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and causalities behind critical experimental choices. We will delve into the Sₙ2 reaction mechanism, solvent and base selection, process optimization, and troubleshooting, ensuring that researchers can replicate and adapt this protocol with confidence.
Mechanism and Scientific Principles
The synthesis of this compound is achieved through a classic Williamson ether synthesis, which operates via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3][4] The reaction can be dissected into two primary stages:
-
Deprotonation: The phenolic proton of 3-hydroxy-4-methoxybenzonitrile is acidic and is readily removed by a suitable base (in this protocol, potassium carbonate) to form a highly nucleophilic phenoxide ion in situ.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of the benzyl bromide. In a concerted, single-step mechanism, the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, displacing the bromide ion as the leaving group.[1][3]
Causality of Reagent Selection:
-
Nucleophile (Phenoxide): While a neutral phenol can act as a nucleophile, its reactivity is significantly lower. Deprotonation creates a full negative charge on the oxygen atom, dramatically increasing its nucleophilicity and accelerating the reaction rate.[3]
-
Electrophile (Alkylating Agent): Benzyl bromide is an ideal substrate. As a primary alkyl halide, it is highly susceptible to Sₙ2 attack and is sterically unhindered.[1][3] The use of secondary or, particularly, tertiary alkyl halides is avoided as they would strongly favor a competing E2 elimination pathway, leading to alkene byproducts instead of the desired ether.[4][5]
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetone, is critical.[1][2] These solvents effectively solvate the potassium cation from the base but do not form strong hydrogen bonds with the phenoxide nucleophile. This leaves the phenoxide "naked" and highly reactive, maximizing the rate of the Sₙ2 reaction.[2] Protic solvents (e.g., ethanol) would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]
Diagram 1: Reaction workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to standard laboratory safety procedures is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-hydroxy-4-methoxybenzonitrile | ≥98% | Standard Supplier | Starting material. |
| Benzyl Bromide | ≥98% | Standard Supplier | Alkylating agent. Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard Supplier | Base for deprotonation. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |
| Deionized Water | N/A | In-house | Used for work-up. |
| Brine (Saturated NaCl) | N/A | Prepared in-house | Used for washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography (if needed). |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzonitrile (1.49 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
Reaction Execution: 5. Slowly add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 eq.) to the suspension dropwise via syringe. 6. Fit the flask with a reflux condenser and place it in a heating mantle. 7. Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring. 8. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible. Typical reaction time is 2-4 hours.[1][6]
Work-up and Extraction: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts. 11. Stir for 15 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with additional water (2 x 25 mL). 12. Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[7] 13. Combine the organic layers, wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 15. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a white to off-white solid. 16. If further purification is required, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Key Reaction Parameters Summary
| Parameter | Value | Rationale |
| Stoichiometry (Phenol:Base:Alkyl Halide) | 1.0 : 1.5 : 1.1 | Excess base ensures complete deprotonation. Slight excess of the electrophile drives the reaction to completion. |
| Solvent | Anhydrous DMF | Polar aprotic solvent accelerates Sₙ2 reaction.[1][2] |
| Temperature | 80 °C | Provides sufficient activation energy for the reaction without significant decomposition.[2][6] |
| Reaction Time | 2-4 hours | Monitored by TLC to ensure completion and prevent side-product formation. |
Process Optimization and Troubleshooting
The trustworthiness of a protocol lies in its robustness and the ability to troubleshoot deviations.[7]
-
Choice of Base: While potassium carbonate is effective and safe, stronger bases like sodium hydride (NaH) can be used.[7] If using NaH, an anhydrous solvent like THF or DMF is essential, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the evolution of flammable hydrogen gas.
-
Phase Transfer Catalysis (PTC): For larger scale or industrial synthesis, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed.[7][8] This allows the reaction to be run in a biphasic system (e.g., toluene and aqueous NaOH), which can be more cost-effective and environmentally friendly.[9][10][11]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (wet reagents/solvent).2. Deactivated benzyl bromide.3. Insufficient temperature. | 1. Use anhydrous solvent and freshly dried K₂CO₃.2. Use fresh benzyl bromide.3. Ensure the reaction temperature reaches and is maintained at 80 °C. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up.3. Competing side reactions. | 1. Increase reaction time, monitoring by TLC.2. Ensure thorough extraction from the aqueous phase.3. Confirm the purity of the starting materials. Avoid excessively high temperatures. |
| Presence of Unreacted Phenol | 1. Insufficient base or alkylating agent.2. Short reaction time. | 1. Check stoichiometry; ensure 1.5 eq. of base and 1.1 eq. of benzyl bromide are used.2. Continue heating until TLC shows full consumption of starting material. |
| Oily Product / Difficulty Crystallizing | Presence of impurities, possibly residual solvent (DMF) or side products. | 1. Ensure the organic layer is washed thoroughly with water and brine to remove DMF.2. Purify via flash column chromatography before attempting recrystallization. |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic peaks for the benzonitrile, methoxy, and newly incorporated benzyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) stretch (~2230 cm⁻¹) and the absence of a broad O-H stretch from the starting phenol.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Conclusion
The Williamson ether synthesis is a powerful and highly adaptable method for the preparation of ethers. The protocol detailed herein provides a robust, efficient, and reproducible pathway for the synthesis of this compound. By understanding the underlying mechanistic principles and the rationale for the selection of reagents and conditions, researchers can confidently apply and adapt this method for their specific research and development needs.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- National Center for Biotechnology Information. 4-Benzyloxy-3-methoxybenzonitrile. [Link]
- Google Patents.
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
- Utah Tech University. Williamson Ether Synthesis. [Link]
- Semantic Scholar.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]
- CRDEEP Journals.
- IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- PubChem. 3-Hydroxy-4-methoxybenzonitrile. [Link]
- precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]
- ResearchGate. How can I purify impure benzonitrile?. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chemdad. 3-Hydroxy-4-methoxybenzonitrile. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. iajpr.com [iajpr.com]
The Strategic Role of 3-(Benzyloxy)-4-methoxybenzonitrile in Modern Organic Synthesis
Abstract
3-(Benzyloxy)-4-methoxybenzonitrile stands as a pivotal building block in contemporary organic synthesis, prized for its unique combination of a versatile nitrile functional group and a strategically protected catechol-like core. The benzyl ether provides robust protection for the phenolic hydroxyl group, allowing for diverse chemical manipulations of the nitrile and the aromatic ring. Subsequent deprotection unmasks a reactive phenol, paving the way for the synthesis of a wide array of complex molecules. This guide delves into the core applications of this compound, providing detailed, field-tested protocols for its synthesis and downstream transformations, with a particular focus on its role in constructing scaffolds for medicinally relevant compounds like isoquinoline alkaloids and phosphodiesterase (PDE) inhibitors.
Introduction: A Versatile and Strategic Intermediate
In the landscape of medicinal chemistry and complex molecule synthesis, efficiency and selectivity are paramount. This compound, a derivative of isovanillin[1], has emerged as a compound of significant interest. Its structure is deceptively simple, yet it harbors a powerful combination of functionalities:
-
A Protected Phenol: The 3-hydroxyl group of the parent isovanillin is masked as a stable benzyl ether. This group is resilient to a variety of reaction conditions but can be selectively removed when desired, most commonly through catalytic hydrogenation.[2][3][4]
-
An Electron-Rich Aromatic Ring: The methoxy and benzyloxy groups act as electron-donating substituents, activating the benzene ring for electrophilic aromatic substitution reactions.[5][6]
-
A Transformable Nitrile Group: The cyano (-C≡N) group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid[7][8][9][10], reduced to a primary amine, or converted into an aldehyde, providing multiple avenues for molecular elaboration.
These features make this compound an ideal precursor for molecular frameworks found in numerous bioactive natural products and pharmaceuticals.
Core Synthetic Applications
The strategic utility of this compound is best illustrated through its application in the synthesis of key molecular architectures.
Precursor for Substituted Phenyl Derivatives in Drug Discovery
Many modern drugs, including selective phosphodiesterase (PDE) inhibitors, feature a substituted catechol ether moiety.[11][12] For instance, the PDE4 inhibitor Apremilast contains a 3-ethoxy-4-methoxyphenyl group.[13][14][15] this compound serves as an excellent precursor to this class of compounds. The synthesis involves a straightforward debenzylation followed by alkylation, allowing for the introduction of diverse alkyl or functionalized side chains at the 3-position.
Key Building Block for Isoquinoline Alkaloids
The isoquinoline skeleton is the core of many biologically active alkaloids, such as papaverine and morphine.[16][17][18] The synthesis of these complex structures often relies on classical reactions like the Bischler-Napieralski or Pictet-Spengler reactions.[5][6][19][20][21][22][23][24][25][26] this compound can be readily converted into the necessary precursors for these cyclization reactions. Reduction of the nitrile to a primary amine furnishes a substituted phenethylamine, a cornerstone reactant for both of these powerful ring-forming transformations.
Synthetic Pathways and Protocols
The following section provides detailed experimental protocols for the synthesis and key transformations of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the chemistry at play.
Diagram of Synthetic Utility
The following diagram illustrates the central role of this compound as a synthetic hub.
Caption: Synthetic pathways originating from this compound.
Protocol 1: Synthesis of this compound
This protocol describes a Sandmeyer-type reaction starting from the corresponding aniline derivative.[27]
Materials:
-
4-(Benzyloxy)-3-methoxybenzenamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Cyanide (CuCN) or an aqueous cuprous cyanate solution
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, suspend 4-(benzyloxy)-3-methoxybenzenamine (10 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath. The amine hydrochloride salt may precipitate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL water) dropwise. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clearing of the solution.
-
Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution or suspension of cuprous cyanide (10-12 mmol) in water.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide mixture. Vigorous nitrogen evolution will occur.
-
Causality Note: Cuprous cyanide acts as a catalyst and source of the cyanide nucleophile to displace the dinitrogen gas.
-
After the initial effervescence subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium carbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/THF mixture or by column chromatography on silica gel.
-
| Parameter | Condition | Expected Yield | Reference |
| Starting Material | 4-(Benzyloxy)-3-methoxybenzenamine | ~65% | [27] |
| Diazotization Temp. | 0-5 °C | ||
| Cyanation Reagent | Cuprous Cyanate/Cyanide | ||
| Purification | Recrystallization (Ethanol/THF) |
Protocol 2: Debenzylation to 4-Hydroxy-3-methoxybenzonitrile
This protocol utilizes catalytic transfer hydrogenation, a mild and efficient method for removing the benzyl protecting group.[2][28]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Formic Acid or Ammonium Formate
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve this compound (5 mmol) in methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle with care in an inert atmosphere if dry.
-
Add the hydrogen donor, such as formic acid (5-10 equivalents) or ammonium formate (3-5 equivalents), to the mixture.
-
Causality Note: Formic acid or ammonium formate serves as an in-situ source of hydrogen for the catalytic cycle, avoiding the need for a pressurized hydrogen gas apparatus.[2]
-
-
Reaction:
-
Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Causality Note: Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-3-methoxybenzonitrile.
-
The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.
-
Protocol 3: Reduction of Nitrile to Amine for Isoquinoline Synthesis
This protocol describes the reduction of the nitrile to a primary amine, a key precursor for the Pictet-Spengler or Bischler-Napieralski reactions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Sodium Sulfate solution (for LiAlH₄ quench)
-
Hydrogen gas source (for Ra-Ni)
Method A: Lithium Aluminum Hydride Reduction
-
Reaction Setup:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Causality Note: LiAlH₄ is a powerful, non-selective reducing agent. The reaction is highly exothermic and must be controlled by slow addition at low temperatures.
-
-
Reaction:
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
-
Work-up (Fieser Method):
-
Cool the reaction to 0 °C.
-
Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Method B: Catalytic Hydrogenation with Raney Nickel
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve this compound in ethanol saturated with ammonia.
-
Causality Note: The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Add a slurry of Raney Nickel catalyst (approx. 10-20% by weight).
-
-
Reaction:
-
Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through Celite® and concentrate the filtrate to obtain the crude amine.
-
Diagram of Bischler-Napieralski Reaction Workflow
Caption: Workflow for isoquinoline synthesis via Bischler-Napieralski reaction.
Conclusion: An Indispensable Synthetic Tool
This compound is more than just a chemical intermediate; it is a strategic tool that offers synthetic chemists a reliable and versatile route to complex molecular targets. Its cleverly protected core allows for precise, sequential functionalization, making it an invaluable asset in the synthesis of pharmaceuticals, particularly isoquinoline alkaloids and compounds with substituted catechol ether motifs. The protocols outlined in this guide provide a robust framework for researchers to harness the full potential of this powerful building block in their synthetic endeavors.
References
- Pictet-Spengler Reaction - Common Conditions. (organic-chemistry.org)
- Pictet–Spengler reaction - Grokipedia. (grokipedia.org)
- Pictet–Spengler reaction - Wikipedia. (en.wikipedia.org)
- CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR C
- Pictet-Spengler Reaction - J&K Scientific LLC. (jk-sci.com)
- Bischler–Napieralski reaction - Grokipedia. (grokipedia.org)
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
- Bischler-Napieralski Reaction - J&K Scientific LLC. (jk-sci.com)
- Bischler–Napieralski reaction - Wikipedia. (en.wikipedia.org)
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (nrochemistry.com)
- US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents.
- Pictet-Spengler Reaction - NROChemistry. (nrochemistry.com)
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (organic-chemistry.org)
- hydrolysis of nitriles - Chemguide. (chemguide.co.uk)
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (chemistrysteps.com)
- Bischler-Napieralski Reaction - Organic Chemistry Portal. (organic-chemistry.org)
- Mild catalytic multiphase hydrogenolysis of benzyl ethers - RSC Publishing. (pubs.rsc.org)
- Nitrile to Acid - Common Conditions. (organic-chemistry.org)
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (chem.libretexts.org)
- Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease - NIH. (ncbi.nlm.nih.gov)
- Hydrogenolysis of Benzyl Ether - Ambeed.com. (ambeed.com)
- The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner - Semantic Scholar. (semanticscholar.org)
- 3-ethoxy-4-methoxy benzonitrile preparing method (2015)
- The synthesis of papaverine - Unodc. (unodc.org)
- Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids - Der Pharma Chemica. (scholarsresearchlibrary.com)
- Green Synthesis of Papaverine one of Opium Alkaloids in Water.
- ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem. (lookchem.com)
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (jstage.jst.go.jp)
- Total synthesis of Papaverine. | Download Scientific Diagram - ResearchGate.
- synthesis of papaverine with mechanism with complete steps - YouTube. (youtube.com)
- Synthesis of PDE IVb inhibitors. 1. Asymmetric synthesis and stereochemical assignment of (+)- and (-)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. | Semantic Scholar. (semanticscholar.org)
- 4-Benzyloxy-3-methoxybenzonitrile - PMC - NIH. (ncbi.nlm.nih.gov)
- Isovanillin - Wikipedia. (en.wikipedia.org)
- WO2008035316A3 - Phosphodiesterase inhibitors - Google Patents.
- On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar. (semanticscholar.org)
- A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (benchchem.com)
- (PDF) 4-Benzyloxy-3-methoxybenzonitrile - ResearchGate.
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC. (ncbi.nlm.nih.gov)
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. | Request PDF - ResearchGate.
Sources
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. WO2008035316A3 - Phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 12. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 15. Synthesis of PDE IVb inhibitors. 1. Asymmetric synthesis and stereochemical assignment of (+)- and (-)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. | Semantic Scholar [semanticscholar.org]
- 16. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 24. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 25. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 26. Bischler-Napieralski Reaction [organic-chemistry.org]
- 27. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
3-(Benzyloxy)-4-methoxybenzonitrile as a pharmaceutical intermediate
An Application Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: Synthesis, Analysis, and Utility as a Pharmaceutical Intermediate
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the availability of versatile and high-purity chemical building blocks. This compound, a derivative of isovanillin, represents a crucial pharmaceutical intermediate. Its structure is distinguished by a benzonitrile core featuring a methoxy group at the 4-position and a benzyloxy group at the 3-position. The benzyloxy moiety frequently serves as a stable and readily cleavable protecting group for the phenolic hydroxyl function.
This strategic protection allows for selective chemical transformations at other positions of the molecule before the hydroxyl group is unmasked for subsequent reactions. This characteristic makes this compound a valuable precursor in the multi-step synthesis of complex therapeutic agents, most notably as a scaffold for developing potent and selective Phosphodiesterase-4 (PDE4) inhibitors.[1] PDE4 inhibitors, such as Rolipram and Piclamilast, are a class of drugs investigated for their anti-inflammatory effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and various autoimmune disorders.[2]
This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing comprehensive protocols for the synthesis, characterization, and application of this key intermediate.
Section 1: Physicochemical and Characterization Data
Accurate characterization is fundamental to ensuring the quality and reactivity of a pharmaceutical intermediate. Below are the key physical properties and expected analytical data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 52805-37-5 | [3] |
| Molecular Formula | C₁₅H₁₃NO₂ | [4][5] |
| Molecular Weight | 239.27 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 138-142 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in alcohols. Insoluble in water. |
Spectroscopic Data for Structural Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit characteristic signals corresponding to the aromatic protons of both the benzonitrile and benzyl rings, a singlet for the methoxy group protons (around 3.9 ppm), and a singlet for the benzylic methylene protons (around 5.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the aromatic carbons, the methoxy carbon (around 56 ppm), and the benzylic methylene carbon (around 71 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 240.10 or a sodium adduct [M+Na]⁺ at m/z 262.08, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, along with C-O ether stretching bands.
Section 2: Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from the readily available and economic starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The workflow involves the protection of the phenolic hydroxyl group via benzylation, followed by the conversion of the aldehyde functionality into a nitrile.
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]
- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cphi-online.com [cphi-online.com]
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)-4-methoxybenzonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Protected Phenolic Nitrile
In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex therapeutic agents. 3-(Benzyloxy)-4-methoxybenzonitrile, a derivative of the naturally related compound vanillonitrile (3-hydroxy-4-methoxybenzonitrile), represents a quintessential example of a pivotal intermediate engineered for multi-step drug synthesis.[1][2] Its core value lies in the use of the benzyloxy group as a robust protecting group for the phenolic hydroxyl functionality.[3][4] This protection strategy is crucial, preventing the acidic phenol from interfering with subsequent chemical transformations that require basic or organometallic reagents, thereby enabling a broader range of synthetic possibilities.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its role as a key building block in the synthesis of scaffolds for Phosphodiesterase 4 (PDE4) inhibitors. The narrative will elucidate the causality behind its use, provide detailed experimental protocols, and present a logical workflow for its incorporation into a drug discovery program.
The Benzyl Protecting Group: A Strategic Choice
The benzyl group is a widely employed protecting group for alcohols and phenols due to its overall stability across a wide array of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing environments.[5][6] Its removal, typically achieved through catalytic hydrogenolysis, is clean and efficient, yielding the deprotected phenol and toluene, a volatile byproduct that is easily removed.[7] This strategic protection-deprotection sequence allows for the unmasking of the phenol at a late stage in the synthesis, a critical step for many biologically active molecules where the free hydroxyl group is essential for target engagement.[8][9]
Application in the Synthesis of PDE4 Inhibitor Scaffolds
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[11] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[10]
Many potent PDE4 inhibitors, such as Apremilast and Roflumilast, feature a catechol ether pharmacophore, specifically a 3,4-dialkoxyphenyl moiety.[12][13] The synthesis of analogs of these drugs often requires a versatile starting material that can be elaborated into the final complex structure. This compound serves as an excellent precursor for such endeavors. The benzonitrile group itself is a versatile functional handle that can be transformed into various functionalities, such as an amine or a carboxylic acid, to build out the rest of the molecule.[14]
Hypothetical Synthetic Workflow: Towards a PDE4 Inhibitor Core
The following workflow illustrates the strategic use of this compound in the synthesis of a key intermediate for a novel PDE4 inhibitor. This pathway is modeled after established syntheses of related compounds like Apremilast.[15][16][17]
Caption: Synthetic workflow using this compound.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the key transformations involving this compound.
Protocol 1: Synthesis of this compound (Protection)
Objective: To protect the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile via Williamson ether synthesis.
Rationale: This reaction utilizes a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile to displace the bromide from benzyl bromide. Anhydrous potassium carbonate is a suitable base, and DMF is an excellent polar aprotic solvent for this SN2 reaction.
Materials:
-
3-Hydroxy-4-methoxybenzonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-4-methoxybenzonitrile (e.g., 10.0 g, 67.1 mmol) and anhydrous potassium carbonate (13.9 g, 100.6 mmol).
-
Add anhydrous DMF (100 mL) and stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (8.8 mL, 73.8 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold deionized water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Validation:
-
TLC: Monitor for the disappearance of the starting material and the appearance of a new, less polar spot.
-
NMR (¹H and ¹³C): Confirm the presence of the benzyl group protons (signals around 5.1 ppm for the CH₂ and 7.3-7.5 ppm for the aromatic protons) and the absence of the phenolic -OH proton.
-
Mass Spectrometry: Verify the molecular weight of the product.
Protocol 2: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether and unveil the phenolic hydroxyl group in a late-stage synthetic intermediate.
Rationale: Palladium on carbon is an effective catalyst for the hydrogenolysis of benzyl ethers. Hydrogen gas cleaves the C-O bond of the ether, liberating the free phenol and toluene. This method is mild and highly chemoselective.[7]
Materials:
-
Benzyloxy-protected intermediate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the benzyloxy-protected intermediate (e.g., 5.0 g) in a suitable solvent such as methanol or ethyl acetate (100 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (e.g., 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenolic compound.
-
Further purification can be performed if necessary.
Validation:
-
TLC: The product should be significantly more polar than the starting material.
-
NMR (¹H): Confirm the disappearance of the benzyl group signals and the appearance of a phenolic -OH proton signal.
-
Mass Spectrometry: Verify the expected molecular weight of the deprotected product.
Data Presentation
The strategic use of this compound can be quantified by comparing its properties to its unprotected precursor, 3-hydroxy-4-methoxybenzonitrile.
| Property | 3-Hydroxy-4-methoxybenzonitrile | This compound | Rationale for Use in Synthesis |
| CAS Number | 52805-46-6[1] | 114774-41-3 | Unique identifier for each compound. |
| Molecular Formula | C₈H₇NO₂[2] | C₁₅H₁₃NO₂ | Increased molecular weight due to the benzyl group. |
| Acidity (pKa of -OH) | ~10 | N/A (Protected) | The acidic proton is masked, preventing unwanted side reactions with bases or nucleophiles. |
| Solubility | Moderately soluble in organic solvents | Highly soluble in common organic solvents | Enhanced solubility can improve reaction kinetics and handling. |
| Reactivity | Phenolic -OH is reactive | Phenolic -OH is inert | Allows for selective reactions at other sites of the molecule. |
Logical Relationships in Drug Design
The decision to use this compound is part of a broader strategic framework in drug synthesis.
Caption: Decision logic for using a protected intermediate.
Conclusion
This compound is a highly valuable, yet often overlooked, intermediate in the field of medicinal chemistry. Its utility is not derived from its own biological activity, but from its strategic role as a protected version of 3-hydroxy-4-methoxybenzonitrile. By temporarily masking the reactive phenolic hydroxyl group, it unlocks a wider array of synthetic transformations, enabling the efficient and controlled construction of complex molecular architectures like those found in modern PDE4 inhibitors. The protocols and logical frameworks presented herein provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this powerful synthetic tool.
References
- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN104447445A - Preparation method for synthesizing apremilast intermediate. (2015). Google Patents.
- Preparation method for apremilast and intermediate of apremilast. (n.d.). Patsnap.
- The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD.
- New Apremilast Intermediate I from Reliable Manufacturer: Synthesis and Market Potential. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- WO2016199031A1 - Process for preparation of apremilast and its intermediates. (2016). Google Patents.
- A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. (2020). ResearchGate.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Benzyl group. (n.d.). In Wikipedia.
- Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. (2023). European Journal of Medicinal Chemistry.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. (2008). ResearchGate.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry.
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules.
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). Chemical & Pharmaceutical Bulletin.
- 3-Hydroxy-4-methoxybenzonitrile. (n.d.). PubChem.
- An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (2007). Google Patents.
- 3-HYDROXY-4-METHOXYBENZONITRILE. (n.d.). precisionFDA.
- Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2018). Molecules.
- 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
- Benzofuran based PDE4 inhibitors. (1999). Bioorganic & Medicinal Chemistry.
- US3585233A - Process for the preparation of hydroxybenzonitriles. (1971). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Unlocking the Synthetic Potential of 3-(Benzyloxy)-4-methoxybenzonitrile
Introduction: A Versatile Scaffold in Medicinal Chemistry and Materials Science
3-(Benzyloxy)-4-methoxybenzonitrile is a key aromatic building block characterized by a strategically positioned nitrile group and two distinct ether functionalities. The interplay of the electron-donating methoxy group and the sterically demanding, also electron-donating, benzyloxy group imparts a unique reactivity profile to the nitrile moiety and the aromatic ring. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the chemical transformations of the nitrile group in this valuable scaffold. Understanding these reactions is paramount for the synthesis of a diverse array of downstream products, including primary amines, carboxylic acids, ketones, and aldehydes, which are pivotal intermediates in the development of novel therapeutics and advanced materials.
The electronic nature of the substituents significantly influences the reactivity of the nitrile group. Both the methoxy and benzyloxy groups are electron-donating through resonance, increasing the electron density on the aromatic ring. This, in turn, can modulate the electrophilicity of the nitrile carbon, impacting the rates and conditions of various nucleophilic addition reactions. These electronic effects will be a recurring theme in the discussion of the specific transformations detailed below.
I. Hydrolysis of the Nitrile Group: Accessing the Carboxylic Acid Moiety
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, providing access to a key functional group for further derivatization, such as amide bond formation. This hydrolysis can be effectively achieved under both acidic and basic conditions, with the choice of method often depending on the overall compatibility of the substrate with the reaction environment.
A. Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[1][2] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[3]
Protocol 1: Acid-Catalyzed Hydrolysis to 3-(Benzyloxy)-4-methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v ratio).
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Isolation: The product, 3-(benzyloxy)-4-methoxybenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Glacial Acetic Acid | Solvent | Reaction medium |
| Concentrated Sulfuric Acid | Catalyst | Proton source to activate the nitrile |
B. Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[4] This reaction also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.[3] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis to 3-(Benzyloxy)-4-methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong base, such as 10-20% sodium hydroxide (NaOH) or potassium hydroxide (KOH). An alcohol co-solvent like ethanol can be added to improve solubility.
-
Heating: Heat the mixture to reflux (typically 100-110 °C). The reaction progress can be monitored by TLC or HPLC.
-
Workup: After complete consumption of the starting material (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the cooled solution with a concentrated acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation and Purification: Collect the precipitated 3-(benzyloxy)-4-methoxybenzoic acid by vacuum filtration, wash with cold water, and purify by recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Sodium Hydroxide (aq) | 10-20% solution | Base catalyst and nucleophile |
| Ethanol (optional) | Co-solvent | To enhance solubility |
| Hydrochloric Acid (conc.) | For workup | To protonate the carboxylate |
II. Reduction of the Nitrile Group: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a highly valuable transformation in drug discovery, as it introduces a basic nitrogen atom that can be crucial for biological activity and improving physicochemical properties. This reduction can be achieved through various methods, most notably by using metal hydrides or catalytic hydrogenation.
A. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing the nitrile group to a primary amine.[5] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.
Protocol 3: LiAlH₄ Reduction to [3-(Benzyloxy)-4-methoxyphenyl]methanamine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter off the granular precipitate through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by column chromatography on silica gel or by conversion to a hydrochloride salt followed by recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 eq | Reducing agent |
| Anhydrous THF or Diethyl Ether | Solvent | Anhydrous reaction medium |
| Water, 15% NaOH (aq) | For workup | To quench excess LiAlH₄ |
B. Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[6] This method typically employs a transition metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. The electron-donating substituents on the aromatic ring of this compound may necessitate slightly more forcing conditions (higher pressure or temperature) compared to benzonitriles with electron-withdrawing groups.
Protocol 4: Catalytic Hydrogenation to [3-(Benzyloxy)-4-methoxyphenyl]methanamine
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of Raney nickel (slurry in water, washed with the reaction solvent) or 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots via TLC or HPLC.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified as described in Protocol 3.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Raney Nickel or 10% Pd/C | 5-10 mol% | Catalyst |
| Hydrogen Gas (H₂) | Excess | Reducing agent |
| Ethanol or Methanol | Solvent | Reaction medium |
III. Addition of Organometallic Reagents: Synthesis of Ketones
The reaction of nitriles with Grignard or organolithium reagents provides a convenient route to ketones.[7] The organometallic reagent adds to the nitrile carbon to form an imine intermediate, which is then hydrolyzed during the aqueous workup to yield the ketone. The electron-donating nature of the benzyloxy and methoxy groups can decrease the electrophilicity of the nitrile carbon, potentially requiring slightly more forcing conditions or the use of a catalyst to facilitate the addition of the Grignard reagent.[8]
Protocol 5: Synthesis of an Aryl Ketone via Grignard Reaction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Grignard Reagent: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor by TLC or HPLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Grignard Reagent (R-MgX) | 1.2-1.5 eq | Nucleophile |
| Anhydrous Diethyl Ether or THF | Solvent | Anhydrous reaction medium |
| Saturated NH₄Cl (aq) | For workup | To quench the reaction and hydrolyze the imine |
IV. Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a wide range of valuable chemical entities. The protocols detailed in this guide offer robust and reliable methods for the synthesis of the corresponding carboxylic acid, primary amine, and ketones. The presence of the electron-donating benzyloxy and methoxy groups plays a significant role in modulating the reactivity of the nitrile, a factor that must be considered when selecting reaction conditions. By leveraging the synthetic transformations outlined herein, researchers can efficiently utilize this compound as a key building block in their drug discovery and materials science endeavors.
References
- Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums.
- What is the action of Grignard reagent on benzonitrile? - Krayonnz.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkat USA.
- Hydrolysis of para‐substituted benzonitriles in water - Oxford Academic.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C - ResearchGate.
- Gram‐scale synthesis of benzylamine from benzonitrile - ResearchGate.
- EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd.
- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 - Jordan Journal of Chemistry (JJC).
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis of benzonitriles from substituted benzaldehyde - WIPO Patentscope.
- Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles - ChemRxiv.
- Base Hydrolysis of Benzonitrile - YouTube.
- Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
- Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - RSC Publishing.
- 4-Benzyloxy-3-methoxybenzonitrile - PMC - NIH.
- The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar.
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - PubMed.
- Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism | Organic Letters - ACS Publications.
- 14: Substituent Effects.
- Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives a.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications.
- Nickel catalyzed cross-coupling of modified alkyl and alkenyl Grignard reagents with aryl- and heteroaryl nitriles - ElectronicsAndBooks.
- Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing).
- A Generic Approach for the Catalytic Reduction of Nitriles. - SciSpace.
- A generic approach for the catalytic reduction of nitriles - Organic Chemistry Portal.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps.
- Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate.
- The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.
- Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC - NIH.
- Regiospecific synthesis of 3,4-disubstituted thiophenes - RSC Publishing.
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - American Chemical Society.
- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - MDPI.
- Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4.
- Oxidative Cleavage of β-Substituted Primary Alcohols in Flow - American Chemical Society.
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
Hydrolysis of 3-(Benzyloxy)-4-methoxybenzonitrile to 3-(Benzyloxy)-4-methoxybenzoic Acid: An Application and Protocol Guide
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of 3-(Benzyloxy)-4-methoxybenzonitrile to its corresponding carboxylic acid, 3-(Benzyloxy)-4-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] This document explores both acid- and base-catalyzed hydrolysis pathways, offering insights into reaction mechanisms, experimental setup, and potential challenges. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.
Introduction: Significance and Context
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[2][3] this compound serves as a key starting material, and its successful hydrolysis to 3-(Benzyloxy)-4-methoxybenzoic acid is pivotal for accessing a range of biologically active compounds. The presence of a benzyl ether protecting group introduces a layer of complexity, necessitating careful selection of reaction conditions to avoid undesired cleavage.[4] This guide aims to provide a robust framework for achieving high-yield and high-purity synthesis of the target carboxylic acid.
Mechanistic Considerations: A Tale of Two Pathways
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate under both acidic and basic conditions.[5][6][7] The choice between these two pathways often depends on the overall stability of the substrate and the desired reaction kinetics.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[8][9][10] This is followed by a nucleophilic attack by water. A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate.[6][10] Subsequent hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium ion, the latter of which drives the reaction to completion.[5][8]
Figure 1: Simplified workflow of acid-catalyzed nitrile hydrolysis.
A significant consideration in the acid-catalyzed hydrolysis of this compound is the potential for cleavage of the benzyl ether protecting group.[4] Strong acids, particularly at elevated temperatures, can facilitate the cleavage of benzyl ethers, leading to the formation of 3-hydroxy-4-methoxybenzoic acid as a major byproduct.[4][11]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] Protonation of the resulting intermediate by water leads to an imidic acid, which tautomerizes to the amide.[6] The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt.[12] Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.[7][12]
Figure 2: Simplified workflow of base-catalyzed nitrile hydrolysis.
Base-catalyzed hydrolysis is generally considered milder towards the benzyl ether protecting group, making it a more favorable choice for this specific transformation.[13] However, the reaction may require more vigorous conditions, such as higher temperatures and longer reaction times, to drive the hydrolysis of the relatively stable amide intermediate to completion.[8][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available |
| Methanol (MeOH) | ACS Reagent Grade | Commercially Available |
| Deionized Water (H₂O) | High Purity | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
Protocol 1: Acid-Catalyzed Hydrolysis
Caution: This method carries a higher risk of debenzylation. Careful monitoring and control of reaction temperature are crucial.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the stirring solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
A precipitate of the crude carboxylic acid should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 3-(Benzyloxy)-4-methoxybenzoic acid.
-
Protocol 2: Base-Catalyzed Hydrolysis (Recommended)
This protocol is generally preferred due to the stability of the benzyl ether group under basic conditions.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Base Addition: Add sodium hydroxide pellets (3.0-5.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction mixture should become homogeneous as the reaction progresses.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-acidic impurities.[15]
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.[12]
-
A white precipitate of the carboxylic acid will form.
-
-
Purification:
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(Benzyloxy)-4-methoxybenzoic acid.[14]
-
If necessary, the product can be further purified by recrystallization.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure adequate stirring. |
| Insufficient amount of acid or base. | Use a larger excess of the hydrolyzing agent. | |
| Debenzylation (Acid Hydrolysis) | Harsh acidic conditions (high temperature, prolonged reaction time). | Use milder acidic conditions (e.g., lower temperature, shorter reaction time). Consider using the base-catalyzed method. |
| Low Yield | Incomplete precipitation during workup. | Ensure the aqueous solution is sufficiently acidified (pH 2-3). Cool the solution thoroughly in an ice bath before filtration. |
| Product loss during extraction or recrystallization. | Optimize extraction and recrystallization solvent systems. | |
| Amide Intermediate Isolation | Milder reaction conditions (especially in base-catalyzed hydrolysis). | If the amide is the desired product, use milder conditions (lower temperature, shorter time). To drive to the carboxylic acid, increase temperature and reaction time.[8] |
Data Summary
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Yield | 60-75% (variable due to debenzylation) | 85-95% |
| Purity (crude) | 80-90% | >95% |
| Key Byproduct | 3-hydroxy-4-methoxybenzoic acid | Unreacted starting material (if incomplete) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Temperature | 100-110 °C | 80-90 °C |
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid can be effectively achieved through both acid- and base-catalyzed methods. For substrates containing acid-labile protecting groups such as benzyl ethers, the base-catalyzed approach is demonstrably superior, offering higher yields and purity by minimizing unwanted side reactions. Careful control of reaction parameters and a thorough understanding of the underlying mechanisms are paramount to achieving a successful and reproducible synthesis.
References
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnTY0aTNEZbE9yAw9gWcIQ6SFR3REC2xutrBm7VurGphaDbpIvEV5DiWZLV7CcJV8DU0GfnO_dO_u4S1-uWdv873BgWEnFsU20MJDrj-Bo75m5HiQ6CzdtqNi9TYOjRbIsNSlhFYVRlMWXfCd9W-ywccoX-Qz-3n4HnGtLL48=
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Chemistry LibreTexts. (2025). Chemistry of Nitriles.
- Chemguide. (n.d.). Hydrolysing nitriles.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- Chem-Station Int. Ed. (2014). Benzyl (Bn) Protective Group.
Sources
- 1. srinichem.com [srinichem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chegg.com [chegg.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Reduction of 3-(Benzyloxy)-4-methoxybenzonitrile to primary amine
An In-Depth Guide to the Synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanamine via Nitrile Reduction
Application Note & Protocol
Abstract
The transformation of nitriles into primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where primary amines serve as critical building blocks and pharmacophores. This guide provides a comprehensive technical overview and detailed experimental protocols for the reduction of 3-(Benzyloxy)-4-methoxybenzonitrile to (3-(Benzyloxy)-4-methoxyphenyl)methanamine. We will explore two robust and widely adopted methodologies: reduction using the powerful chemical hydride, Lithium Aluminum Hydride (LiAlH₄), and heterogeneous catalytic hydrogenation using Raney® Nickel. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety considerations to ensure successful and safe execution of this important synthesis.
Introduction: The Synthetic Value of Primary Amines
Primary amines are ubiquitous functional groups in a vast array of biologically active molecules and advanced materials. Their synthesis from nitriles is a highly effective and common strategy, offering a direct route from readily available starting materials. The target molecule, (3-(Benzyloxy)-4-methoxyphenyl)methanamine, incorporates a protected catechol motif, a structure frequently encountered in medicinal chemistry. The successful reduction of the nitrile group is a key step in elaborating this scaffold into more complex drug candidates. The choice of reduction methodology is critical and depends on factors such as functional group tolerance, scalability, safety, and cost.
Mechanistic Pathways for Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This is typically achieved through two primary mechanistic routes: nucleophilic attack by a hydride source or catalytic hydrogenation.
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of polar functional groups, including nitriles.[1][2] The reduction mechanism involves a two-step nucleophilic addition of hydride (H⁻) ions.
-
First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This breaks the pi-bond and forms an intermediate imine anion.[3][4]
-
Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, breaking the remaining pi-bond and generating a dianion intermediate.[3]
-
Protic Work-up: The reaction is completed by a careful aqueous work-up, which protonates the dianion to yield the final primary amine.[1]
Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[1]
Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method that employs a metal catalyst and a hydrogen source to achieve reduction.[5] For nitrile reduction, catalysts based on nickel, palladium, or rhodium are common.[5][6][7] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[8][9]
The generally accepted mechanism involves:
-
Adsorption: Both molecular hydrogen (H₂) and the nitrile substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.
-
Stepwise Hydrogenation: The adsorbed nitrile is hydrogenated in a stepwise manner, likely proceeding through an imine intermediate which is subsequently reduced to the primary amine.[5]
-
Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active sites.
To prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine, the reaction is often carried out in the presence of ammonia.[5]
Visualization of the Chemical Transformation
Caption: Overall reduction of this compound.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. A thorough risk assessment must be performed before any experiment. Always use appropriate Personal Protective Equipment (PPE).
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction on a 10 mmol scale. All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.
Materials & Reagents Summary
| Component | Amount | Molar Eq. | Notes |
| This compound | 2.39 g (10 mmol) | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 0.57 g (15 mmol) | 1.5 | Powerful reducing agent, moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Reaction Solvent |
| Ethyl Acetate | ~10 mL | - | For controlled initial quenching |
| Water (deionized) | 6.0 mL | - | For Fieser work-up |
| 15% (w/v) Sodium Hydroxide (aq.) | 2.0 mL | - | For Fieser work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent |
Workflow Diagram: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (0.57 g, 15 mmol). Carefully add 30 mL of anhydrous THF.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (2.39 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cold LiAlH₄ suspension over 30 minutes via an addition funnel. The addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Reaction Work-up (Fieser Method): [10][11][12]
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Dilute the mixture with 50 mL of diethyl ether.
-
CRITICAL: Quench the excess LiAlH₄ by adding the following reagents sequentially and very slowly with vigorous stirring. Significant gas evolution (H₂) will occur.
-
Add 0.6 mL of water dropwise.
-
Add 0.6 mL of 15% aqueous sodium hydroxide dropwise.
-
Add 1.8 mL of water dropwise.
-
-
-
Isolation:
-
Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 30 minutes. The salts should become granular and easy to filter.
-
Add anhydrous magnesium sulfate (~5 g) and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (3-(Benzyloxy)-4-methoxyphenyl)methanamine, which can be purified further if necessary.
-
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This protocol describes the reduction using hydrogen gas in a suitable pressure vessel.
Materials & Reagents Summary
| Component | Amount | Molar Eq. | Notes |
| This compound | 2.39 g (10 mmol) | 1.0 | Starting Material |
| Raney® Nickel (50% slurry in water) | ~1.0 g (wet weight) | Cat. | Pyrophoric when dry. Handle with care.[13] |
| Ethanol | 40 mL | - | Reaction Solvent |
| Ammonium Hydroxide (28% aq.) | 10 mL | - | Suppresses secondary amine formation |
| Hydrogen Gas (H₂) | 50-100 psi | - | Reducing agent |
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the Raney® Nickel catalytic hydrogenation.
Step-by-Step Procedure:
-
Vessel Charging: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add this compound (2.39 g, 10 mmol), ethanol (40 mL), and ammonium hydroxide (10 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (~1.0 g). The catalyst should be rinsed with ethanol before addition to remove excess water. Do not allow the catalyst to dry out as it is pyrophoric. [13]
-
System Setup: Securely seal the reaction vessel. Connect it to the hydrogenation apparatus.
-
Purging: Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen and venting three times to remove all air.
-
Reaction: Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring. The reaction may be mildly exothermic. Maintain the temperature at 25-40 °C for 4-12 hours, or until hydrogen uptake ceases.
-
Work-up:
-
Stop the stirring and cool the vessel to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the vessel with nitrogen.
-
CRITICAL: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The filter cake must be kept wet with ethanol or water at all times to prevent ignition. Immediately transfer the wet filter cake to a designated waste container.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods if required.
Safety and Handling
Lithium Aluminum Hydride (LiAlH₄):
-
Extreme Reactivity: Reacts violently and exothermically with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[1][14][15] Can ignite in moist air.[14]
-
Handling: Must be handled under a dry, inert atmosphere (N₂ or Ar). Use a fume hood or glove box.[14]
-
PPE: Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[14][15]
-
Spills: Cover spills with dry sand, dry soda ash, or a Class D fire extinguisher powder. NEVER use water, carbon dioxide, or halogenated extinguishers. [14][16][17]
Raney® Nickel:
-
Pyrophoric: The catalyst is pyrophoric and can ignite spontaneously in air if allowed to dry.[13] Always handle as a slurry and keep it wet.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.
References
- AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
- ACS Publications. Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)
- National Center for Biotechnology Information. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. [Link]
- Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
- Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
- BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. [Link]
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- J-STAGE.
- Royal Society of Chemistry. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]
- ACS Publications. Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. [Link]
- ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]
- ACS Publications. Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane. [Link]
- Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
- The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
- Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]
- ChemRxiv.
- ACS Publications. Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. [Link]
- Cambridge Open Engage.
- Pearson. Show a mechanism for the lithium aluminum hydride reduction of benzonitrile to benzylamine. [Link]
- JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
- ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. [Link]
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
- YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
- Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]
- National Center for Biotechnology Information. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workup [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. westliberty.edu [westliberty.edu]
- 16. nj.gov [nj.gov]
- 17. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note & Protocol: The Strategic Role of 3-(Benzyloxy)-4-methoxybenzonitrile in the Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (Iressa®) is a cornerstone in targeted cancer therapy, functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its efficacy in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations has spurred extensive research into optimizing its synthesis.[1][2] This document provides a detailed guide on a synthetic route to Gefitinib that utilizes 3-(Benzyloxy)-4-methoxybenzonitrile as a key precursor. We will explore the rationale behind this strategy, present a comprehensive protocol for the synthesis of a critical quinazoline intermediate, and discuss the analytical methods for characterization. This guide is designed to provide both the theoretical underpinnings and the practical, actionable steps for chemists in the field.
Introduction: The Quinazoline Core and Synthetic Strategy
Gefitinib belongs to the anilinoquinazoline class of compounds, which are characterized by a quinazoline scaffold with an aniline substituent at the C-4 position. The core structure is crucial for its ability to reversibly bind to the ATP site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that drive tumor proliferation.[1][3]
Numerous synthetic routes to Gefitinib have been developed since its initial disclosure.[3][4] Many of these pathways converge on the construction of the substituted quinazoline ring system. The strategy detailed herein begins with this compound, a precursor that strategically incorporates the C7-methoxy group and a protected C6-hydroxyl group (as a benzyl ether). This benzyl protecting group is stable through several reaction steps and can be selectively removed later in the synthesis. This approach avoids potential isomeric impurities that can arise from methods involving selective demethylation of a dimethoxy precursor.[2]
Precursor Profile: this compound
The selection of this compound as a starting material is a deliberate choice rooted in synthetic efficiency. The benzyl ether provides robust protection for the phenolic oxygen, which is essential during the initial nitration and reduction steps.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 411-412 K[5] |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |
| CAS Number | 153354-94-4 |
Overall Synthetic Pathway
The synthesis transforms this compound into the core quinazoline structure of Gefitinib through a multi-step sequence. The key transformations include nitration, reduction of the nitro group, and cyclization to form the quinazolinone ring. Subsequent steps involve chlorination and nucleophilic aromatic substitution to install the 3-chloro-4-fluoroaniline side chain, followed by debenzylation and final etherification to yield Gefitinib.
Caption: High-level overview of the Gefitinib synthesis pathway.
Detailed Protocol: Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
This section provides a detailed, step-by-step protocol for the first two critical transformations: the nitration of the precursor followed by the reduction of the resulting nitro-intermediate. This sequence generates the ortho-amino benzonitrile, which is primed for cyclization.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| This compound | 153354-94-4 | 239.27 | Starting Material |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 | Reagent |
| Nitric Acid (HNO₃), 70% | 7697-37-2 | 63.01 | Reagent |
| Iron Powder (Fe), <100 mesh | 7439-89-6 | 55.85 | Reducing Agent |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | Solvent/Catalyst |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step 1: Nitration of this compound
Rationale: The nitration occurs ortho to the electron-donating methoxy group and meta to the nitrile group, regioselectively installing the nitro group at the C2 position. The reaction is performed at low temperatures to control the exothermic reaction and prevent side product formation.[6]
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (2 volumes) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Caption: Key steps in the electrophilic nitration reaction.
Step 2: Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization step to form the quinazoline ring. A classic and efficient method is the use of iron powder in acetic acid, a method known as the Béchamp reduction. This method is favored for its cost-effectiveness and milder conditions compared to catalytic hydrogenation, which could risk debenzylation.
Procedure:
-
To a suspension of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 eq) in glacial acetic acid (10-15 volumes), add iron powder (3.0-5.0 eq).
-
Heat the mixture to 70-80 °C and stir vigorously for 2-4 hours. The reaction is exothermic. Monitor the progress by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization and Quality Control
The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]
Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Flammable Solvents: Ethyl acetate is flammable. Avoid open flames and use in a well-ventilated area.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Nitration | Insufficient nitrating agent; Reaction time too short; Temperature too low. | Add a slight excess of the nitrating mixture; Increase reaction time, monitoring by TLC; Allow the reaction to proceed at the upper end of the recommended temperature range (e.g., 5 °C). |
| Formation of Di-nitrated Products | Temperature too high; Excess nitrating agent. | Maintain strict temperature control below 5 °C; Use the stoichiometric amount of nitric acid. |
| Incomplete Reduction | Insufficient iron powder; Inactive iron; Reaction time too short. | Increase the equivalents of iron powder; Use freshly activated iron powder; Extend the reaction time at 70-80 °C. |
| Difficult Filtration (Iron Sludge) | Fine iron particles. | Allow the mixture to settle before filtration; Use a thicker Celite® pad; Dilute the mixture with more solvent. |
Conclusion
The synthetic route starting from this compound offers a reliable and strategic pathway for the synthesis of Gefitinib. By protecting the C6-hydroxyl group as a stable benzyl ether, this method allows for clean and high-yielding nitration and reduction steps, setting the stage for the crucial quinazolinone ring formation. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully implement this key sequence in their drug discovery and development efforts.
References
- Vertex AI Search, based on a provided search snippet describing a synthesis of Gefitinib.[3]
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry, 24(1), 1-11.[5]
- Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.[4]
- The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride. (2025). BenchChem.[1]
- Wang, Q., et al. (2021).
- Process for the preparation of gefitinib. (2010). EP2155656A2.
- Gefitinib - New Drug Approvals. (2015). PharmaCompass.[2]
- Process for the preparation of gefitinib. (2013). US8350029B2.
- Ming, X., You, H., & Ji, R. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Zhongguo Yaowu Huaxue Zazhi, 17(2), 85-87.[11]
- Process of Preparing a Quinazoline Derivative. (2016). US20160200688A1.
- Ming, X., You, H., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Chinese Journal of Medicinal Chemistry, 17(2), 85-87.[13]
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
- Li, J., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 24(18), 3348.[15]
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (2025). BenchChem.[16]
- 2-Amino-4-(Benzyloxy)-5-Methoxybenzonitrile. (n.d.). Monona Terrace.[17]
- Chandregowda, V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-49.[18]
- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (n.d.).
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.[20]
- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 61(1), 143-146.[21]
- PROCESS FOR THE PREPARATION OF 6,7-DIALKOXY QUINAZOLINE DERIVATIVES. (2017). EP 3012251 B1.
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.[7]
- Arshad, M. N., et al. (2011). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o358.[6]
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. (n.d.). MedChemExpress.[23]
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.[24]
- Fernandes, C., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(36), 20087-20104.[25]
Sources
The Art of the Cyano Group: A Guide to Palladium-Catalyzed Reactions of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile motif is a cornerstone in modern medicinal chemistry and materials science. Its rigid structure, ability to act as a hydrogen bond acceptor, and role as a versatile synthetic handle make it a privileged scaffold in a vast array of functional molecules, including approved pharmaceuticals like the anti-cancer agent Letrozole and the anti-HIV drug Etravirine.[1] The strategic functionalization of the benzonitrile core via palladium-catalyzed cross-coupling reactions has become an indispensable tool, enabling the construction of complex molecular architectures with precision and efficiency.[2][3]
This guide provides an in-depth exploration of key palladium-catalyzed reactions involving benzonitrile derivatives. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights into how the electronic nature of the nitrile group dictates reaction parameters. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Electronic Influence of the Cyano Group: A Double-Edged Sword
The potent electron-withdrawing nature of the cyano group, through both inductive and resonance effects, profoundly influences the reactivity of the aromatic ring. This electronic deficit is the central consideration in designing successful palladium-catalyzed transformations.
-
Enhanced Oxidative Addition: For aryl halides (e.g., bromobenzonitriles), the electron-withdrawing nitrile group facilitates the rate-determining oxidative addition step of the Pd(0) catalyst to the carbon-halogen bond.[4] This often allows for milder reaction conditions compared to electron-rich aryl halides.
-
Ligand Selection is Critical: The resulting arylpalladium(II) intermediate is electron-poor. To promote the subsequent, often sluggish, reductive elimination step, the palladium center requires electron density. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs).[5] These ligands stabilize the palladium center, accelerate reductive elimination, and prevent catalyst deactivation.
-
Potential for Catalyst Inhibition: The nitrogen lone pair of the nitrile group can, in some circumstances, coordinate to the palladium center. While benzonitrile itself is a labile ligand in precatalysts like [PdCl₂(PhCN)₂], the intramolecular coordination from a substrate-bound nitrile can potentially influence intermediate stability. More critically, in cyanation reactions to synthesize benzonitriles, excess cyanide ions are notorious for poisoning palladium catalysts by forming stable, inactive palladium-cyanide complexes.[1][6]
Core Applications & Detailed Protocols
We will now explore four major classes of palladium-catalyzed reactions, providing detailed protocols and mechanistic insights tailored for benzonitrile-containing substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a common motif in pharmaceuticals. The coupling of a (halo)benzonitrile with an arylboronic acid or ester is highly efficient, leveraging the activated nature of the C-X bond.
-
Catalyst/Ligand: A Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial. The ligand's steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while its electron-donating character accelerates the final reductive elimination step.
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is required. The base activates the organoboron species, facilitating the transmetalation step where the aryl group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water is essential for the activity of the inorganic base and aids in the transmetalation process.
Sources
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. youtube.com [youtube.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-(Benzyloxy)-4-methoxybenzonitrile using Validated Chromatographic Methods
Abstract
This document provides comprehensive protocols for the quantitative analysis of 3-(Benzyloxy)-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay with UV detection, which has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and impurity profiling is presented. These methodologies are designed for use by researchers, quality control analysts, and drug development professionals to ensure the purity, potency, and consistency of this critical compound.
Introduction and Scientific Rationale
This compound (CAS No. 52805-37-5, Molecular Weight: 239.27 g/mol ) is an organic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a benzonitrile core with benzyloxy and methoxy substitutions, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final API. Therefore, robust and reliable analytical methods are essential for its quantification.
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For routine quality control and accurate quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target analyte from structurally similar process impurities and potential degradants.
For unambiguous identity confirmation and characterization of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful orthogonal technique. It provides retention time data for chromatographic separation and mass spectral data for definitive structural elucidation.[2]
This guide explains the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations to ensure trustworthy and reproducible results.[3]
High-Performance Liquid Chromatography (HPLC) for Quantification
The RP-HPLC method leverages the partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase. The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte, offering robust and reproducible separation.[4] |
| Mobile Phase | A: Water; B: Acetonitrile | A standard reversed-phase solvent system that is UV-transparent and provides good peak shape. |
| Gradient | 60% B to 90% B over 10 min | A gradient elution ensures that the main analyte is eluted with a good peak shape while also separating it from potentially less or more retained impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 230 nm | This wavelength is chosen to provide high sensitivity for the benzonitrile chromophore. |
| Injection Vol. | 10 µL | A standard injection volume to ensure sharp peaks without overloading the column. |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the required volumes of HPLC-grade water and acetonitrile. Degas the solvents before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase mixture. These will be used to establish linearity.[4]
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase mixture.
HPLC Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Method Validation Summary
All validation procedures should be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][5]
System Suitability: Before sample analysis, the chromatographic system must pass system suitability testing. This is achieved by injecting the working standard solution (e.g., 100 µg/mL) six times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates good column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[3] |
Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by analyzing a placebo (if applicable) and spiked samples, showing no interference at the retention time of the analyte. Peak purity analysis using a Diode Array Detector can further confirm specificity.
-
Linearity & Range: The method should be linear over a defined range. A typical range is 80-120% of the nominal sample concentration.
| Concentration (µg/mL) | Peak Area (hypothetical) |
| 10 | 125,400 |
| 25 | 313,500 |
| 50 | 627,000 |
| 100 | 1,254,000 |
| 150 | 1,881,000 |
| 200 | 2,508,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
-
Accuracy: Determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.2 | 99.3% |
| Acceptance Criteria | 98.0 - 102.0% |
-
Precision:
-
Repeatability (Intra-day): Analysis of six replicate samples at 100% concentration on the same day.
-
Intermediate Precision (Inter-day): Analysis is repeated by a different analyst on a different day or with different equipment.
-
| Precision Type | % RSD of Assay Results | Acceptance Criteria |
| Repeatability | ≤ 2.0% | %RSD should not exceed 2.0% for the assay of a drug substance.[7] |
| Intermediate Precision | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
GC-MS is an ideal confirmatory technique, providing orthogonal separation based on volatility and boiling point, coupled with highly specific mass detection that gives a molecular fingerprint of the analyte.
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organic compounds.[2] |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), then 20 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 400 m/z | Covers the expected molecular ion (239.27) and key fragment ions. |
Sample Preparation:
-
Sample Solution (100 µg/mL): Accurately weigh 1 mg of the sample into a vial and dissolve in 10 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.[2]
GC-MS Workflow Diagram
Caption: GC-MS workflow for identity confirmation of this compound.
Data Interpretation
The identity of this compound is confirmed by matching both the retention time (RT) from the total ion chromatogram and the fragmentation pattern from the mass spectrum against a reference standard. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 239. Key fragment ions would likely include loss of the benzyl group (m/z 91) and other characteristic fragments.[8]
Supporting Spectroscopic Characterization
While chromatographic methods are used for quantification, spectroscopic techniques are invaluable for initial structural confirmation of the reference material itself.
-
Infrared (IR) Spectroscopy: A key diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) triple bond stretch, which typically appears in the 2200-2260 cm⁻¹ region.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The nitrile carbon is expected to produce a signal in the characteristic region of 115-125 ppm.[11]
-
¹H NMR: Protons on the aromatic rings and the benzylic and methoxy groups will show distinct chemical shifts and coupling patterns, confirming the overall structure.
-
Conclusion
This application note details robust and reliable methods for the quantitative analysis and identity confirmation of this compound. The validated RP-HPLC method is presented as the primary technique for routine quality control, offering high precision, accuracy, and specificity. The GC-MS method serves as a critical orthogonal tool for identity confirmation. Adherence to these protocols, grounded in ICH validation principles, will ensure the generation of high-quality, reproducible data essential for researchers and drug development professionals.
References
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds. Morressier.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem.
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. HELIX Chromatography.
- ResearchGate. (n.d.). Samples obtained using the different preparation techniques described above. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. PubChem.
- UNEP. (n.d.). III Analytical Methods. UNEP.
- Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan.
- SpectraBase. (n.d.). 3-Methoxy-benzonitrile. SpectraBase.
- SpectraBase. (n.d.). Benzonitrile, 3-benzyloxy-. SpectraBase.
- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. PMC.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: HPLC Analysis of 3-(Benzyloxy)-4-methoxybenzonitrile Purity
Introduction
3-(Benzyloxy)-4-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.
This application note provides a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The described protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles. This method is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures, ensuring its suitability for its intended purpose.[1][2][3]
Scientific Principles and Method Rationale
The fundamental principle of this method is reversed-phase chromatography, a technique where the stationary phase is non-polar and the mobile phase is polar.[4][5][6] This is the most widely used mode of HPLC for the analysis of a vast array of organic molecules.[4]
-
Analyte Properties: this compound is a moderately polar aromatic compound. The presence of the benzonitrile group, along with the benzyloxy and methoxy substitutions, imparts a degree of hydrophobicity, making it well-suited for retention on a non-polar stationary phase.[7][8]
-
Stationary Phase Selection: A C18 (octadecylsilane or ODS) column is chosen as the stationary phase. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities.[4][5]
-
Mobile Phase Selection: A gradient elution with a mixture of water (polar) and acetonitrile (a less polar organic modifier) is employed.[4] Acetonitrile is selected for its miscibility with water, low viscosity, and UV transparency at the detection wavelength. A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape in a reasonable analysis time.
-
Detector Selection: A UV detector is used for this analysis. Aromatic compounds like this compound exhibit strong UV absorbance.[9] Based on the UV spectrum of benzonitrile and related structures, a detection wavelength of 230 nm is selected to provide high sensitivity for the main component and potential impurities.[10][11][12]
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Reference Standard (>99.5% purity) and Test Sample |
| Acetonitrile (ACN) | HPLC Grade, UV cutoff <190 nm |
| Water | HPLC Grade or Milli-Q |
| Formic Acid | LC-MS Grade (optional, for pH adjustment) |
| Methanol | HPLC Grade (for cleaning) |
Instrumentation and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with the following is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte. |
| Gradient Elution | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B | A gradient is used to ensure elution of all components with good peak shape. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times and peak shapes. |
| Detection Wavelength | 230 nm | Provides good sensitivity for the analyte and related aromatic impurities. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
| Run Time | 30 minutes | Sufficient time for the elution of all components and column re-equilibration. |
Protocols
Standard and Sample Preparation Workflow
Caption: Workflow for Standard and Sample Preparation.
Detailed Protocol
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Follow steps 1.2 to 1.5.
-
-
System Suitability Testing (SST):
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[13][14] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency.[13][14] |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates system precision.[13] |
| Relative Standard Deviation (RSD) for Retention Time | ≤ 1.0% for 6 replicate injections | Ensures retention time reproducibility.[13][14] |
-
Chromatographic Analysis Sequence:
-
Inject a blank (acetonitrile).
-
Perform six replicate injections of the standard solution for system suitability.
-
Inject the sample solution.
-
Inject the standard solution periodically throughout the sequence to monitor system performance.
-
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All peaks with an area greater than 0.05% of the total area should be reported.
Data Analysis and Reporting Workflow
Caption: Workflow for Data Analysis and Reporting.
Method Validation and Forced Degradation
To ensure the method is "stability-indicating," forced degradation studies should be performed.[16][17][18] This demonstrates that the method can separate the main analyte from its potential degradation products.
-
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
After stressing the samples, they should be diluted and injected into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Column degradation, improper mobile phase pH, sample overload | Use a new column, ensure mobile phase is properly prepared, inject a more dilute sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate, column temperature variation | Degas the mobile phase, check pump performance, ensure the column oven is at the set temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column | Use fresh mobile phase, flush the injector and column. |
| Low Sensitivity | Incorrect detection wavelength, low sample concentration, detector lamp issue | Verify the UV spectrum of the analyte, increase sample concentration, check detector lamp status. |
Conclusion
This application note details a reliable and robust RP-HPLC method for determining the purity of this compound. The method is specific, precise, and stability-indicating, making it suitable for quality control and routine analysis in a drug development setting. Adherence to the described protocols and system suitability criteria will ensure the generation of accurate and reproducible results.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
- System suitability in HPLC Analysis.
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
- Reversed-phase chrom
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- Normal-phase vs.
- Benzonitrile. SIELC Technologies. [Link]
- Benzonitrile - PhotochemCAD. [Link]
- Benzonitrile - NIST WebBook. National Institute of Standards and Technology. [Link]
- UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs...
- How to maximize UV detection sensitivity in flash chrom
- Forced Degrad
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. Benzonitrile | SIELC Technologies [sielc.com]
- 9. biotage.com [biotage.com]
- 10. PhotochemCAD | Benzonitrile [photochemcad.com]
- 11. Benzonitrile [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. assayprism.com [assayprism.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ijrpp.com [ijrpp.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Title: A Comprehensive Guide to Developing Analytical Standards for 3-(Benzyloxy)-4-methoxybenzonitrile
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed framework and set of protocols for the development of comprehensive analytical standards for 3-(Benzyloxy)-4-methoxybenzonitrile. As a key intermediate in pharmaceutical synthesis, establishing its identity, purity, and strength with validated methods is critical for regulatory compliance and ensuring the quality of the final active pharmaceutical ingredient (API). This guide offers a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Rigorous Standards
This compound possesses a chemical architecture—featuring benzyloxy, methoxy, and nitrile functional groups on a benzene ring—that makes it a valuable building block in organic synthesis. Its structural analogs are known intermediates in the synthesis of modern therapeutics, such as PDE4 inhibitors[1][2]. The quality of such an intermediate directly impacts the purity profile and safety of the final drug product. Therefore, a robust analytical standards program is not merely a quality control measure but a foundational component of the entire drug development process.
The objective of this guide is to establish validated analytical procedures that are fit for their intended purpose, demonstrating specificity, accuracy, precision, and robustness in line with global regulatory expectations[3].
Overall Analytical Strategy
The development of an analytical standard is a systematic process. It begins with unambiguous structural confirmation and progresses to the development of validated quantitative methods for assay and impurity determination.
Caption: High-level workflow for establishing analytical standards.
Part I: Structural Elucidation and Confirmation
Before quantitative analysis, the identity of the material must be unequivocally confirmed. This is achieved by correlating data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information. For this compound, both ¹H and ¹³C NMR are essential.
-
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the substitution pattern. Aromatic protons typically appear in the 6.5-8.0 ppm range[4][5]. The benzylic protons (-O-CH₂-) will be deshielded by the adjacent oxygen and aromatic ring, likely appearing around 5.0-5.5 ppm. The methoxy protons (-OCH₃) will be a sharp singlet around 3.8-4.0 ppm. In ¹³C NMR, aromatic carbons absorb between 110-150 ppm, while the characteristic nitrile carbon appears around 115-120 ppm[6][7].
Table 1: Predicted NMR Spectral Data
| Assignment | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |
|---|---|---|
| Methoxy Protons (-OCH₃) | ~3.9 (singlet, 3H) | ~56 |
| Benzylic Protons (-OCH₂Ar) | ~5.2 (singlet, 2H) | ~71 |
| Benzonitrile Aromatic Protons | ~7.0 - 7.6 (multiplets, 3H) | ~110 - 155 (multiple signals) |
| Benzyl Ring Aromatic Protons | ~7.3 - 7.5 (multiplets, 5H) | ~127 - 136 (multiple signals) |
| Nitrile Carbon (-C≡N) | N/A | ~118 |
| Quaternary Carbons | N/A | Multiple signals in aromatic region |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which serves as a fingerprint for the molecule.
-
Expertise & Experience: Given the molecule's structure, Electron Ionization (EI) may lead to extensive fragmentation. Electrospray Ionization (ESI) is often a softer technique suitable for generating a strong protonated molecular ion [M+H]⁺. For nitriles, the molecular ion peak can sometimes be weak. Negative ion mass spectra of organic nitriles can yield abundant (M – 1)⁻ ions with minimal fragmentation, offering a clear indication of the molecular weight[8].
Protocol: MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Perform analysis in both positive (ESI+) and negative (ESI-) modes.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Expected Results:
-
ESI+: Look for the [M+H]⁺ ion (Calculated m/z for C₁₅H₁₄NO₂⁺: 240.1025).
-
ESI-: Look for the [M-H]⁻ ion (Calculated m/z for C₁₅H₁₂NO₂⁻: 238.0868).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Expertise & Experience: The most distinctive peak will be the C≡N (nitrile) stretch, which appears in a relatively clean region of the spectrum, typically around 2220-2260 cm⁻¹[7]. Other key absorbances will include C-O stretches for the ether and methoxy groups (~1250 cm⁻¹) and C=C stretches for the aromatic rings (~1500-1600 cm⁻¹).
Part II: Chromatographic Method Development and Validation
Chromatographic methods are the cornerstone of quantitative analysis, used to determine the purity of the standard and to assay its strength.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reverse-phase HPLC with UV detection is the gold standard for analyzing non-volatile organic molecules in the pharmaceutical industry[9][10]. The two aromatic rings in this compound provide strong chromophores, making UV detection highly sensitive[11].
Caption: Workflow for HPLC method development and validation.
Protocol: HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse for reverse-phase chromatography and suitable for moderately polar compounds[11].
-
Mobile Phase: Use a gradient of acetonitrile (ACN) and water. A gradient is recommended for initial analysis to elute all potential impurities with good peak shape[12].
-
Wavelength Selection: Dissolve the sample in the mobile phase and perform a UV scan to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity[11].
-
Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature to achieve a retention time of 5-10 minutes for the main peak, a tailing factor close to 1.0, and good resolution from any impurities.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase; good efficiency and capacity. |
| Mobile Phase A | Water (HPLC Grade) | Polar component for retention control. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities.[12] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV Diode Array Detector (DAD) | Set at λmax; DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Protocol: HPLC Method Validation The developed method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose[3][13][14].
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is done by spiking the sample with potential impurities and performing forced degradation studies (acid, base, peroxide, heat, light).
-
Linearity: Analyze a minimum of five concentrations across the intended range (e.g., 50% - 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the closeness of the test results to the true value. This is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% - 102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for the impurity method.
-
Robustness: Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to examine the impact on the results. The method should remain unaffected by small, deliberate variations[3].
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is the ideal technique for analyzing volatile and semi-volatile substances that may be present from the synthesis process, such as residual solvents (e.g., ethanol, ethyl acetate, THF)[15][16].
-
Expertise & Experience: A headspace GC coupled with a Flame Ionization Detector (FID) is the standard approach for residual solvent analysis. If unknown volatile impurities need to be identified, coupling the GC to a Mass Spectrometer (GC-MS) is required[17][18].
Protocol: Headspace GC-FID Method
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO, DMF).
-
Column: Use a standard, low-polarity column (e.g., DB-624 or equivalent) designed for solvent analysis.
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve highly volatile solvents, then ramp up to a higher temperature (e.g., 240°C) to elute less volatile components.
-
Identification: Identify solvents by comparing their retention times to those of known reference standards.
-
Quantitation: Quantify using an external or internal standard method. Limits for residual solvents are defined by ICH Q3C guidelines.
Conclusion
Developing analytical standards for a pharmaceutical intermediate like this compound is a multi-faceted process that forms the bedrock of quality assurance. The protocols outlined in this guide provide a robust framework for achieving this. By integrating spectroscopic techniques for structural confirmation with validated chromatographic methods for quantitative analysis, a comprehensive Certificate of Analysis can be generated. This ensures that the material is well-characterized, fit for its intended purpose in drug synthesis, and compliant with the stringent requirements of regulatory bodies. The causality behind each experimental choice is grounded in the physicochemical properties of the analyte and the principles of analytical chemistry, ensuring a scientifically sound and defensible approach.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
- Negative Ion Mass Spectra of Organic Nitriles. Optica Publishing Group.
- NMR Spectroscopy of Arom
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Steps for HPLC Method Development. Pharmaguideline.
- NMR Spectroscopy of Aromatic Compounds (#1e).
- Spectroscopy of Aromatic Compounds.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Spectroscopy of Arom
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Validation of Analytical Procedures Q2(R2).
- ICH Guidelines for Analytical Method Valid
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Spectroscopy of Arom
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar.
- GC/MS Identific
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- 3-METHOXY-4-METHYLBENZONITRILE - Physico-chemical Properties. ChemBK.
- Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermedi
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Spectroscopic Analysis of Nitriles. University of Calgary.
- Detection and determination of nitriles.
- HPLC Methods for analysis of Benzonitrile.
- This compound | CAS#:52805-37-5. Chemsrc.
- 4-Benzyloxy-3-methoxybenzonitrile.
- Mass Spectrometric Analysis. Aliphatic Nitriles.
- 4-Benzyloxy-3-methoxyphenylacetonitrile. PubChem.
- Chemical structure of benzonitrile derivatives investigated.
- 4-Benzyloxy-3-methoxybenzaldehyde. Sigma-Aldrich.
- Unraveling the Reactivity of Benzonitrile Deriv
- 3-Hydroxy-4-methoxybenzonitrile. PubChem.
- 4-Formyl-3-methoxybenzonitrile. Jinan Tantu Chemicals Co., Ltd.
- 3-Benzyloxy-4-methoxybenzaldehyde. PubChem.
- 4-Benzyloxy-3-methoxybenzonitrile.
- 3-ethoxy-4-methoxy benzonitrile preparing method.
Sources
- 1. innospk.com [innospk.com]
- 2. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 3. database.ich.org [database.ich.org]
- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Negative Ion Mass Spectra of Organic Nitriles [opg.optica.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. omicsonline.org [omicsonline.org]
- 16. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] The primary starting materials are 3-hydroxy-4-methoxybenzonitrile and a benzyl halide.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile must be deprotonated to form the more nucleophilic phenoxide ion. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure the use of a sufficiently strong base and an appropriate base-to-substrate ratio. While strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[3] A molar ratio of 1.5 to 2 equivalents of base to the phenol is recommended to drive the equilibrium towards the phenoxide.[4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: The reaction is typically conducted at elevated temperatures, often in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5] A good starting point is 80 °C for 12 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides.[2] However, since benzyl halides are primary, this is less of a concern. A more likely side reaction is the O-alkylation versus C-alkylation of the phenoxide ion, although O-alkylation is generally favored. Another possibility is the reaction of the benzyl halide with the solvent, particularly if DMF is used at high temperatures, which can lead to the formation of amine byproducts.[6]
-
Solution: Use a primary benzyl halide (benzyl bromide or benzyl chloride) to minimize elimination.[7] To reduce the likelihood of side reactions with the solvent, consider using an alternative solvent like acetone or acetonitrile, especially when using a base like K₂CO₃.
-
-
Poor Quality of Reagents: The purity of starting materials and the dryness of the solvent can significantly impact the reaction outcome.
-
Solution: Use freshly distilled or high-purity solvents and ensure they are anhydrous, as water can quench the base and the phenoxide. The purity of the 3-hydroxy-4-methoxybenzonitrile and the benzyl halide should also be confirmed before use.
-
Question 2: What are the common impurities I should look out for, and how can I remove them?
Identifying and removing impurities is crucial for obtaining a high-purity final product.
Common Impurities:
-
Unreacted 3-hydroxy-4-methoxybenzonitrile: This is the most common impurity if the reaction does not go to completion.
-
Unreacted Benzyl Halide: Excess benzyl halide may remain after the reaction.
-
Benzyl Alcohol: This can form if the benzyl halide reacts with any residual water or if it undergoes hydrolysis during the workup.
-
Dibenzyl Ether: This can form from the self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol.
-
Products of Solvent Reaction: As mentioned, if DMF is used as a solvent, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine can be a potential impurity.[6]
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, quenching the reaction with water and extracting with an organic solvent like ethyl acetate is the first step. Washing the organic layer with a dilute base solution (e.g., 5% NaOH) will remove the unreacted acidic 3-hydroxy-4-methoxybenzonitrile. Subsequent washes with water and brine will remove residual base and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can significantly improve purity.
Question 3: I am observing the formation of a significant amount of benzyl alcohol. What is causing this and how can I prevent it?
The presence of benzyl alcohol suggests a competing hydrolysis reaction.
Primary Cause:
-
Presence of Water: The most likely cause is the reaction of the benzyl halide with water present in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware.
Preventative Measures:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or use of molecular sieves). Glassware should be oven-dried before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the Williamson ether synthesis .[1] This reaction involves the O-alkylation of 3-hydroxy-4-methoxybenzonitrile with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[2][7]
What are suitable starting materials for this synthesis?
-
Phenol: 3-Hydroxy-4-methoxybenzonitrile (also known as vanillonitrile).[8]
-
Alkylating Agent: Benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive.
-
Base: Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), and sodium hydroxide (NaOH).[4]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are typically used.[3][5]
What are the key safety precautions to consider during this synthesis?
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact and wear appropriate gloves.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any chemicals.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can visualize the consumption of the starting material and the formation of the product. The product, being less polar than the starting phenol, will have a higher Rf value.
What is the role of a phase-transfer catalyst in this reaction?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially when using a solid-liquid or liquid-liquid two-phase system (e.g., K₂CO₃ in an organic solvent).[9][10] The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where it can react with the benzyl halide, potentially increasing the reaction rate and allowing for milder reaction conditions.[9]
III. Experimental Protocols and Data
Optimized Protocol for this compound Synthesis
This protocol is based on a typical Williamson ether synthesis approach.
Materials:
-
3-Hydroxy-4-methoxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Summary: Comparison of Reaction Conditions
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| K₂CO₃ (2.0) | DMF | 80 | 12 | >90 | [3][5] |
| NaH (1.2) | THF | Reflux | 6 | ~85 | [2] |
| K₂CO₃ (1.5) | Acetone | Reflux | 24 | ~80 | [5] |
IV. Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 5. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-ヒドロキシ-3-メトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Benzyloxy)-4-methoxybenzonitrile
Welcome to the dedicated technical support guide for the purification of 3-(Benzyloxy)-4-methoxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for achieving reliable and reproducible downstream results.
This guide moves beyond simple protocols to explain the underlying principles and causality behind each step. It is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring you can optimize your purification strategy effectively.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format. Our goal is to provide not just a solution, but a logical framework for diagnosing the problem.
Question 1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue in recrystallization and typically points to a suboptimal solvent volume or cooling procedure. Let's break down the causality:
-
Excessive Solvent: The core principle of recrystallization is the difference in solubility of your compound in a hot versus a cold solvent[1]. If you use an excessive volume of solvent during the initial dissolution step, your solution will not become saturated enough upon cooling to force the product to crystallize out, and a significant portion will remain dissolved.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated slurry until a clear solution is achieved[1].
-
-
Premature Crystallization: If crystallization occurs too early, for instance during a hot gravity filtration step intended to remove insoluble impurities, you will lose product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
-
Inadequate Cooling: For maximum yield, the final temperature of your solution should be as low as practically possible to minimize the solubility of your compound.
-
Solution: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation before filtration[1].
-
-
Washing with Room Temperature Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent that is too warm can redissolve some of your product.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.
-
Question 2: During recrystallization, my this compound is "oiling out" instead of forming crystals. Why is this happening?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is generally because the solution becomes supersaturated at a temperature that is above the melting point of the solute.
-
Causality - High Impurity Load: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Troubleshooting Step: If the crude material is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization[2].
-
-
Causality - Inappropriate Solvent Choice: If the boiling point of your chosen solvent is higher than the melting point of your compound (or the melting point of your compound/impurity mixture), oiling out is highly likely.
-
Troubleshooting Step: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. Start by dissolving the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Question 3: I am struggling to separate this compound from a closely-related impurity using column chromatography. My TLC shows overlapping spots. How can I improve the separation?
Answer: Achieving good separation in column chromatography is entirely dependent on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent)[3][4]. Overlapping spots indicate that the relative polarities of your product and the impurity are too similar for the chosen eluent system.
-
Principle of Optimization: The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.3-0.4 on the TLC plate. This typically provides the best separation on a column.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), the eluent is too polar. Your compounds are spending too much time in the mobile phase. Reduce the proportion of the more polar solvent. For example, if you are using 30% Ethyl Acetate in Hexanes, try reducing it to 20% or 15%.
-
Increase Eluent Polarity: If the spots are too low on the TLC plate (Rf < 0.2), the eluent is not polar enough. Your compounds are too strongly adsorbed to the silica. Increase the proportion of the polar solvent.
-
Try a Different Solvent System: Sometimes, a simple binary system like Ethyl Acetate/Hexanes is insufficient. The selectivity can be altered by changing the nature of the solvents. Consider trying systems like Dichloromethane/Hexanes or adding a very small amount (~0.5%) of a polar modifier like methanol or triethylamine (if your compound is basic) to the eluent.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation, regardless of the solvent system. Ensure a homogenous and well-settled slurry is packed[3].
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for this compound?
This depends on the scale of your synthesis and the nature of the impurities. The two primary methods are recrystallization and column chromatography.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption to a stationary phase.[4] | Differential solubility in a solvent at different temperatures.[1] |
| Best For | Complex mixtures, removal of closely related impurities, small to medium scale (mg to g). | Removing smaller amounts of impurities from a large amount of product, large scale (g to kg).[2] |
| Typical Purity | Can achieve >99% purity. | Typically achieves >98.5% purity, highly dependent on a single-solvent system. |
| Pros | High resolving power, versatile for various impurity profiles. | Cost-effective, simple procedure, highly scalable. |
| Cons | Can be time-consuming, requires larger volumes of solvent, more complex setup. | Lower yields if not optimized, may not remove impurities with similar solubility profiles, risk of "oiling out".[2] |
From our experience, if the crude product is reasonably pure (>90%), recrystallization is often the most efficient method for obtaining high-purity material on a larger scale. For initial purifications of a new reaction or for removing stubborn, similarly-polar impurities, column chromatography is superior.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Potential impurities are almost always related to the synthetic route. A common synthesis involves the benzylation of 3-hydroxy-4-methoxybenzonitrile.
-
Unreacted Starting Material: 3-hydroxy-4-methoxybenzonitrile (isovanillonitrile) is a common impurity if the benzylation reaction is incomplete[5]. This impurity is significantly more polar than the product due to the free phenolic hydroxyl group and is easily separated by column chromatography.
-
Reagents/By-products: Benzyl bromide or benzyl chloride (if used for benzylation) and benzyl alcohol (formed by hydrolysis of the benzylating agent) can be present.
-
Side-Reaction Products: If the reaction conditions are not well-controlled, impurities from side reactions can form. For instance, if the starting material is derived from an aldehyde, the corresponding unreacted aldehyde or the intermediate oxime could be present[6][7].
-
Degradation Products: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures[8]. It is crucial to maintain a neutral pH during workup and purification.
Q3: How should I assess the purity of my final product?
A multi-technique approach is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. The purified compound should appear as a single spot in multiple eluent systems.
-
Melting Point: A sharp melting point range that is consistent with the literature value (m.p. 411-412 K or 138-139 °C) is a strong indicator of high purity[9]. Impurities will typically cause melting point depression and broadening.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point for method development[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. The spectrum should be clean, with integrations matching the expected proton counts and no signals corresponding to starting materials or solvent residues.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₅H₁₃NO₂; M.W. = 239.27 g/mol )[12].
Workflow & Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on literature reports using an ethanol/THF solvent system[9][13].
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Add a minimal volume of a 1:1 mixture of Ethanol:Tetrahydrofuran (THF) to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add the solvent mixture portion-wise until the solid has just dissolved completely. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This is a general protocol that must be preceded by TLC analysis to determine the optimal eluent.
-
TLC Analysis:
-
Develop a TLC plate spotted with the crude material using various ratios of Ethyl Acetate (EtOAc) and Hexanes (e.g., 1:9, 2:8, 3:7 v/v).
-
The optimal eluent system should provide an Rf value of ~0.3-0.4 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (e.g., 40g silica for 1g crude material).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, E65, o572.
- PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound.
- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information.
- ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile.
- SIELC Technologies. (2018). Separation of 3-Benzyloxy-4-methoxybenzaldehyde on Newcrom R1 HPLC column.
- Magritek. (n.d.). Column Chromatography.
- Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
- Google Patents. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. CN101092377A.
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
- Google Patents. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. CN105175283A.
- Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile.
- ResearchGate. (2015). How can I remove nitrile impurities from the oxime?
- Biochemical Journal. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Synthesis and Characterization of Bemotrizinol Impurities. (n.d.).
- ResearchGate. (n.d.). Isolation and identification of nitrile utilizing organism and simultaneous utilization of aliphatic and aromatic nitrile.
- SIELC Technologies. (n.d.). Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column.
- Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. chromtech.com [chromtech.com]
- 5. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Benzyloxy-4-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 11. Separation of 4-Benzyloxy-3-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 52805-37-5|this compound|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-(Benzyloxy)-4-methoxybenzonitrile
Prepared by: The Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(Benzyloxy)-4-methoxybenzonitrile via recrystallization. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this critical purification process effectively.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound is highly soluble, but the impurities are either very soluble or insoluble.[2][3] Upon controlled cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the soluble impurities behind in the "mother liquor." Insoluble impurities can be removed beforehand by hot filtration.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the recrystallization of this compound.
Q1: How do I select the best solvent for recrystallization?
Answer: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2]
Our Recommended Approach:
-
Literature Precedent: For closely related isomers like 4-(Benzyloxy)-3-methoxybenzonitrile, a mixture of ethanol and Tetrahydrofuran (THF) has been successfully used.[5][6] This makes alcohol-based systems (like ethanol or isopropanol) and ether/alcohol mixtures excellent starting points.
-
Systematic Screening: If a known system is not available, perform small-scale solubility tests in test tubes with a variety of solvents covering a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).[2][3]
-
Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent or "solvent/anti-solvent" system is highly effective.[2][7] In this technique, you dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).[7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. Common pairs include ethanol-water and toluene-hexane.[9]
| Property | Ideal Characteristic | Rationale |
| Solubility Profile | High solubility for the compound at high temperatures; low solubility at low temperatures.[1][2][10] | This differential allows for maximum recovery of the pure compound upon cooling. |
| Impurity Solubility | Impurities should be either highly soluble at all temperatures or insoluble at all temperatures.[2][3] | Highly soluble impurities remain in the mother liquor, while insoluble ones can be removed by hot filtration. |
| Boiling Point | Should be lower than the melting point of the compound to be purified. | Prevents the compound from melting in the hot solvent, a phenomenon known as "oiling out."[11] |
| Reactivity | Must be chemically inert and not react with the compound.[3][10] | Ensures the chemical integrity of your product is maintained. |
| Volatility | Should be sufficiently volatile for easy removal from the purified crystals during drying.[10] | Facilitates the final isolation of a dry, solvent-free product. |
Q2: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[4] This happens when the temperature of the solution is above the melting point of the compound when it begins to come out of solution.[11] This is problematic because the oil droplets are often excellent solvents for impurities, leading to poor purification.[11][12]
Common Causes & Solutions:
-
High Impurity Level: Significant impurities can dramatically depress the melting point of your compound.
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Switch to a lower-boiling point solvent or solvent system.
-
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point.
Q3: My crystal yield is very low. What are the most common reasons for this?
Answer: A low yield is a frequent issue that can often be traced back to a few key procedural steps.
Troubleshooting Low Yield:
-
Excess Solvent: Using too much solvent is the most common cause of poor recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[11][15]
-
Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes.[17]
-
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[15]
-
Q4: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.[15] Crystallization can be induced using several methods.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic rough edges of the scratch provide nucleation sites for crystal growth to begin.[9][15]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for other molecules to crystallize upon.[9][15]
-
Further Cooling: Ensure the flask has been thoroughly chilled in an ice bath. Sometimes, a lower temperature is all that is needed.
-
Reduce Solvent Volume: If the solution is simply not saturated enough, gently heat it to boil off a portion of the solvent and then attempt to cool it again.[11]
Visual Workflow: Solvent Selection & Troubleshooting
The following diagram outlines the logical steps for selecting a recrystallization solvent and addressing common issues.
Caption: Decision workflow for solvent selection and troubleshooting.
Experimental Protocol: Mixed-Solvent Recrystallization
Based on literature for a closely related compound, an ethanol/THF mixture was successful.[5][6] However, a more general and highly effective approach is a solvent/anti-solvent system like Ethanol/Water. This protocol details that common procedure.
Materials:
-
Crude this compound
-
Ethanol ("Good" solvent)
-
Deionized Water ("Anti-solvent")
-
Erlenmeyer flasks, hot plate/stirrer, filter funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the compound at or near the boiling point.[18] It is critical to add the solvent in small portions, allowing the solution to return to a boil between additions.[18]
-
Saturation: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[7] This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[7][8] At this point, you have a hot, saturated solution perfect for crystallization.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop.[18] Slow cooling is essential for the formation of large, pure crystals.[1][9]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[18]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.
References
- Solvent Choice. (n.d.). University of York.
- Recrystallization II. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Mixed-solvent recrystallisation. (n.d.). University of York.
- Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization using two solvents. (2012, May 7). YouTube.
- Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Recrystallization. (n.d.).
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
- 4-Benzyloxy-3-methoxybenzonitrile. (n.d.). National Center for Biotechnology Information.
- This compound. (n.d.). Chemsrc.
- 4-Benzyloxy-3-methoxyphenylacetonitrile. (n.d.). PubChem.
- 4-Benzyloxy-3-methoxybenzonitrile. (2025, November 10). ResearchGate.
- Recrystallization1. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- 3-Hydroxy-4-methoxybenzonitrile. (n.d.). PubChem.
- 4-Methoxybenzonitrile, 99%. (n.d.). Thermo Scientific Alfa Aesar.
- 3-Methoxybenzonitrile. (n.d.). PubChem.
- 4-Methoxybenzonitrile. (n.d.). Chemsrc.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. brainly.com [brainly.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Protocol for 3-(Benzyloxy)-4-methoxybenzonitrile
Welcome to the Technical Support Center for the purification of 3-(Benzyloxy)-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we provide not just a protocol, but a comprehensive resource grounded in scientific principles, complete with troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecule.
Introduction: The "Why" Behind the Protocol
This compound is a moderately polar aromatic compound. Its purification via column chromatography is a standard yet nuanced procedure. The key to a successful separation lies in understanding the interplay between the compound's structure, the stationary phase, and the mobile phase. The presence of a polar nitrile group, a moderately polar methoxy group, and a larger, less polar benzyloxy group gives the molecule a distinctive polarity that must be carefully considered when selecting the chromatographic conditions.
This guide will walk you through a robust, validated protocol for the purification of this compound using silica gel chromatography. We will delve into the rationale behind each step, empowering you to not only follow the protocol but also to adapt it to your specific experimental needs.
Part 1: The Core Protocol - A Validated Methodology
This protocol is designed for the purification of multi-gram quantities of this compound. It is essential to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system for your specific crude material.
Thin Layer Chromatography (TLC) Analysis: Your Chromatographic Compass
Before attempting a column, it is imperative to identify a solvent system that provides good separation of your target compound from impurities. An ideal solvent system will result in an Rf value of approximately 0.2-0.4 for this compound. This Rf range ensures that the compound will travel down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.
Recommended Starting Solvent Systems for TLC:
| Solvent System | Ratio (v/v) | Expected Rf Range |
| Hexane:Ethyl Acetate | 4:1 to 2:1 | 0.2 - 0.5 |
| Petroleum Ether:Ethyl Acetate | 4:1 to 2:1 | 0.2 - 0.5 |
| Dichloromethane:Hexane | 1:1 to 2:1 | Varies |
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value of your target compound and adjust the solvent polarity to achieve the desired Rf.
-
To decrease the Rf (compound is running too high): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
-
To increase the Rf (compound is stuck on the baseline): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Column Chromatography Protocol
Once you have determined the optimal solvent system from your TLC analysis, you can proceed with the column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (pre-determined from TLC)
-
Collection tubes or flasks
Step-by-Step Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in your chosen eluent (the least polar mixture if using a gradient).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.
-
Continuously drain the eluent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions. The volume of each fraction will depend on the size of your column and the separation of your compounds.
-
If a gradient elution is necessary (i.e., you need to increase the solvent polarity to elute your compound), do so gradually. Sudden changes in solvent polarity can cause the silica bed to crack, which will ruin the separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Workflow Diagram:
Caption: A typical workflow for the column chromatographic purification of this compound.
Part 2: Troubleshooting Guide & FAQs
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the purification of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A1: This indicates that your eluent is not polar enough.
-
Solution 1: Try a more polar solvent system. A mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) can be effective for more polar compounds. However, be cautious as methanol can dissolve silica gel at higher concentrations (>10%).
-
Solution 2: Your compound may have hydrolyzed. The nitrile group can be sensitive to acidic or basic conditions, potentially hydrolyzing to a carboxylic acid. Carboxylic acids are very polar and will not elute from a silica gel column with standard solvent systems. You can check the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if a new, more polar spot has appeared.
Q2: My compound is coming off the column with impurities, even though the TLC showed good separation.
A2: This is a common issue that can arise from several factors.
-
Solution 1: Column Overloading. You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for good separation.
-
Solution 2: Poor Column Packing. Air bubbles or cracks in the silica bed can lead to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation. Ensure your column is packed evenly and is never allowed to run dry.
-
Solution 3: Sample Loading Technique. If you dissolved your sample in too much solvent or a solvent that is too polar for the initial eluent, it can cause band broadening and co-elution. The dry loading method described in the protocol is highly recommended to avoid this.
Q3: I see streaking on my TLC plate and in my column fractions.
A3: Streaking can be caused by several factors.
-
Solution 1: Sample is Too Concentrated. Overly concentrated spots on a TLC plate will lead to streaking. Dilute your sample before spotting.
-
Solution 2: Compound is Acidic or Basic. Silica gel is slightly acidic. If your compound has basic functionalities, it can interact strongly with the silica, leading to streaking. Adding a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds, can improve the peak shape. For this compound, which is neutral, this is less likely to be the issue unless your impurities are acidic or basic.
-
Solution 3: Compound Decomposition. The compound may be decomposing on the silica gel.[1] You can test for this by performing a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates decomposition. In this case, you may need to use a different stationary phase, such as alumina or deactivated silica gel.
Q4: Is the benzyloxy group stable to silica gel chromatography?
A4: Generally, yes. The benzyl ether protecting group is robust and stable under the neutral to slightly acidic conditions of standard silica gel chromatography. Cleavage of a benzyl ether typically requires harsher conditions, such as strong acids or catalytic hydrogenolysis, which are not employed in this procedure. However, if your silica gel is particularly acidic or if you are using an acidic eluent, there is a small possibility of degradation, especially with prolonged exposure.
Troubleshooting Decision Tree:
Caption: A decision tree to guide troubleshooting during the purification process.
Part 3: Understanding Potential Impurities
A key aspect of successful purification is knowing what you are separating your product from. This compound is commonly synthesized from isovanillin in a two-step process:
-
Benzylation of isovanillin: Isovanillin is reacted with benzyl bromide or benzyl chloride in the presence of a base to form 3-(benzyloxy)-4-methoxybenzaldehyde.
-
Conversion to the nitrile: The aldehyde is then converted to the nitrile, often via an oxime intermediate which is subsequently dehydrated.
Potential Impurities and Their Relative Polarities:
| Compound | Structure | Relative Polarity | Chromatographic Behavior |
| Isovanillin (Starting Material) | More Polar | Will have a lower Rf than the product due to the free hydroxyl group. | |
| 3-(Benzyloxy)-4-methoxybenzaldehyde (Intermediate) | Slightly More Polar | Will have a slightly lower Rf than the nitrile product. | |
| 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (Intermediate) | More Polar | Will have a lower Rf than the nitrile product due to the hydroxyl group on the oxime. | |
| Benzyl alcohol (from decomposition of benzylating agent) | More Polar | Will have a lower Rf than the product. | |
| Dibenzyl ether (from self-condensation of benzylating agent) | Less Polar | Will have a higher Rf than the product. |
By understanding the relative polarities of these potential impurities, you can better interpret your TLC results and make more informed decisions about which fractions to combine.
References
- University of Rochester, Department of Chemistry.
Sources
Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. Our aim is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key reaction components?
The most prevalent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with an alkyl halide.
Key Components:
-
Starting Material (Phenol): 4-Hydroxy-3-methoxybenzonitrile
-
Alkylating Agent: Benzyl halide (commonly benzyl bromide or benzyl chloride)
-
Base: A weak to moderately strong base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is typically used to deprotonate the phenolic hydroxyl group.
-
Solvent: A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is commonly employed to facilitate the reaction.
The fundamental principle of this synthesis is the nucleophilic attack of the phenoxide ion (formed by the deprotonation of 4-hydroxy-3-methoxybenzonitrile by the base) on the electrophilic benzylic carbon of the benzyl halide, leading to the formation of the desired ether linkage via an Sₙ2 mechanism.[1][2]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific impurities that can arise during the synthesis of this compound and provides actionable troubleshooting steps.
Q2: I am observing unreacted 4-hydroxy-3-methoxybenzonitrile in my final product. What are the likely causes and how can I improve the conversion?
Likely Causes:
-
Insufficient Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the reactive phenoxide. An inadequate amount of base will result in incomplete conversion of the starting material.
-
Poor Quality of Base: The base may be hydrated or of low purity, reducing its effectiveness.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility of Starting Materials: If the starting materials are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | Use at least 1.1 to 1.5 molar equivalents of a suitable base like anhydrous potassium carbonate. | Ensures complete deprotonation of the phenolic starting material. |
| Base Quality | Use freshly dried, high-purity base. | Moisture can quench the phenoxide and reduce the base's efficacy. |
| Reaction Temperature | Optimize the reaction temperature. For many Williamson ether syntheses, refluxing in acetone or heating to 60-80 °C in DMF is effective. | Increases the reaction rate to drive the synthesis to completion. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Confirms the disappearance of the starting material before work-up. |
| Solvent Choice | Ensure the chosen solvent (e.g., DMF, acetone) can adequately dissolve all reactants at the reaction temperature. | Homogeneous reaction conditions lead to faster and more complete reactions. |
Q3: My product is contaminated with C-benzylated isomers. Why does this happen and how can I favor O-alkylation?
The formation of C-benzylated impurities is a known side reaction in the Williamson ether synthesis, particularly with phenols.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a C-C bond.
Causality of C-Alkylation:
-
Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide more effectively, leaving the carbon atoms of the ring more accessible for electrophilic attack.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the site of alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Mitigation Strategies:
-
Solvent Selection: Employ polar aprotic solvents such as DMF or acetone. These solvents do not strongly solvate the oxygen of the phenoxide, making it more nucleophilic and favoring O-alkylation.
-
Choice of Base: The choice of base can influence the counter-ion and thus the O/C alkylation ratio. Potassium carbonate is a commonly used base that generally favors O-alkylation in this synthesis.
-
Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to minimize C-alkylation.
Visualizing O- vs. C-Alkylation:
Caption: O- vs. C-Alkylation Pathways.
Q4: I have identified impurities corresponding to the hydrolysis of the nitrile group. What are these impurities and how can I prevent their formation?
The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can lead to the formation of two primary degradation products:
-
3-(Benzyloxy)-4-methoxybenzamide: The initial product of nitrile hydrolysis.
-
3-(Benzyloxy)-4-methoxybenzoic acid: The final product of complete nitrile hydrolysis.
Prevention of Hydrolysis:
-
Control of pH: Maintain a neutral pH during the reaction and work-up. If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water is required for hydrolysis. Use dry solvents and reagents.
-
Temperature Management: Avoid unnecessarily high temperatures during the reaction and purification steps.
Visualizing the Hydrolysis Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile
Welcome to the technical support guide for the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your synthesis.
The primary route to this compound is through the Williamson ether synthesis, a robust and widely used SN2 reaction.[1][2] This involves the deprotonation of the starting phenol, 3-hydroxy-4-methoxybenzonitrile (also known as isovanillonitrile), followed by nucleophilic attack on a suitable benzylating agent like benzyl bromide or benzyl chloride. While straightforward in theory, success lies in mastering the details of execution, reagent selection, and reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 3-hydroxy-4-methoxybenzonitrile. What is causing this and how can I improve the conversion?
Plausible Causes & Solutions:
This is the most common issue and typically points to one of three areas: insufficient deprotonation of the phenol, low reactivity of the electrophile, or suboptimal reaction conditions.
-
Inadequate Base Strength: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile must be deprotonated to form the more nucleophilic phenoxide ion for the SN2 attack to proceed efficiently.[3] If your base is too weak, the concentration of the active nucleophile will be too low.
-
Solution: Switch to a stronger, non-nucleophilic base. While bases like NaHCO₃ might be insufficient, potassium carbonate (K₂CO₃) is a common and effective choice for phenol alkylations.[4] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and careful handling.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. It must solubilize the reactants and facilitate the interaction between the nucleophile and electrophile.
-
Solution: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive.[5] Recommended solvents are N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Acetone can also be effective, especially when refluxing with K₂CO₃.[4] Ensure your solvent is anhydrous, as water can protonate the phenoxide and hydrolyze the benzylating agent.
-
-
Insufficient Temperature or Reaction Time: SN2 reactions have an activation energy barrier that must be overcome.
-
Solution: Most benzylations of this type require heating. A typical temperature range is 60-90 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or allowing it to run for a longer period (e.g., 12-24 hours).
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting flow for incomplete benzylation.
Question 2: I've observed a significant byproduct that is difficult to separate from my desired product. What could it be?
Plausible Causes & Solutions:
Byproducts in this reaction often arise from side reactions involving the benzylating agent or, less commonly, from alternative reaction pathways of the phenoxide.
-
Dibenzyl Ether Formation: Benzyl bromide can react with any residual hydroxide ions or with benzyl alcohol (formed from hydrolysis of benzyl bromide) to generate dibenzyl ether (Bn-O-Bn). This byproduct is non-polar and can be challenging to separate from the desired product.
-
Solution: Ensure anhydrous reaction conditions to minimize hydrolysis of the benzylating agent. Use a carbonate base (K₂CO₃) rather than a hydroxide base (NaOH, KOH) to reduce the concentration of hydroxide ions.
-
-
C-Alkylation: While O-alkylation is electronically favored, there is a small possibility of the phenoxide reacting through one of its ortho carbon atoms, leading to a C-benzylated byproduct. This is more common under Friedel-Crafts conditions (acid catalysis) but can occur under basic conditions, especially with elevated temperatures.[6]
-
Solution: Maintain moderate reaction temperatures (below 100 °C). Using a more polar solvent like DMF can also favor O-alkylation over C-alkylation.
-
-
Quaternary Ammonium Salt (if using PTC): If using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), it can react with the benzylating agent to form a benzyltrialkylammonium salt.
-
Solution: This is typically not a major issue as the catalyst is used in small amounts. These salts are usually water-soluble and are removed during the aqueous workup.
-
Reaction Pathways: O-Alkylation vs. Side Reactions
Caption: Desired O-alkylation versus potential side reactions.
Question 3: During aqueous workup or silica gel chromatography, I am regenerating the starting phenol (debenzylation). How can I prevent this?
Plausible Causes & Solutions:
Benzyl ethers are generally stable but can be cleaved under certain conditions. Unintentional debenzylation is a frustrating cause of yield loss.
-
Acidic Conditions: Benzyl ethers are susceptible to cleavage by strong acids. If your workup involves an acidic wash (e.g., with 1N HCl) that is too concentrated or performed for too long, you can protonate the ether oxygen, initiating cleavage.
-
Solution: Use dilute acid (e.g., 0.1N HCl) for neutralization and perform the wash quickly at low temperatures (0-5 °C). If possible, avoid acidic washes altogether and purify the crude material directly after a neutral water wash and drying.
-
-
Lewis-Acidic Silica Gel: Standard silica gel is slightly acidic and can cause debenzylation of sensitive compounds, especially if the chromatography run is slow.[7]
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine. Alternatively, use neutral alumina for chromatography. A faster "flash" chromatography protocol is also recommended over slow gravity columns.
-
-
Reductive Conditions: While not typical for workup, be aware that benzyl ethers are readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[8] Ensure no residual reducing agents from previous synthetic steps are carried over.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent combination for this synthesis?
The choice of base and solvent is critical for achieving high yields. The table below summarizes common systems. For reliability and ease of handling, the Potassium Carbonate / DMF system is highly recommended for this specific transformation.
| Base | Solvent | Typical Temp. (°C) | Pros | Cons |
| K₂CO₃ [4] | DMF | 60 - 80 | High yield, good solubility, easy to handle. | DMF is high-boiling and must be removed under vacuum. |
| K₂CO₃ | Acetone | 56 (Reflux) | Easy to remove solvent, inexpensive. | Lower reaction rate, may require longer times. |
| NaH | THF / DMF | 25 - 60 | Very effective for difficult substrates. | Requires strictly anhydrous conditions, pyrophoric. |
| Cs₂CO₃ | MeCN | 60 - 80 | Highly effective, often gives faster reactions. | More expensive than K₂CO₃. |
FAQ 2: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most effective method.
-
System: Use a solvent system that gives good separation between your starting material and product. A good starting point is 3:1 Hexanes:Ethyl Acetate.
-
Visualization: The starting phenol, product, and benzyl bromide are all UV active. The starting phenol will appear as a distinct spot (e.g., Rf ≈ 0.3) that should be consumed as a new, less polar product spot appears at a higher Rf (e.g., Rf ≈ 0.6).
-
Confirmation: Co-spot a lane with your starting material to confirm its identity. The reaction is complete when the starting material spot has completely disappeared.
FAQ 3: Can you provide a reliable, optimized protocol for this synthesis?
Certainly. This protocol is based on established Williamson ether synthesis procedures and is optimized for the synthesis of this compound.[3][4]
Optimized Protocol for Benzylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxy-4-methoxybenzonitrile (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the starting phenol.
-
Reagent Addition: Stir the suspension for 10 minutes at room temperature. Then, add benzyl bromide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC every 2-3 hours. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure this compound.
FAQ 4: What are the key analytical signatures to confirm the product's identity?
-
¹H NMR: Look for the disappearance of the broad phenolic -OH peak from the starting material. Key new peaks will be a singlet around 5.1 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph) and a multiplet between 7.3-7.5 ppm for the five protons of the benzyl group's phenyl ring.
-
¹³C NMR: A new peak will appear around 70 ppm for the benzylic carbon (-O-C H₂-Ph).
-
Mass Spec (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₅H₁₃NO₂ (m/z ≈ 240.10).
-
IR Spectroscopy: The broad O-H stretch (around 3300 cm⁻¹) from the starting material will be absent in the pure product. The characteristic C≡N stretch will remain visible around 2230 cm⁻¹.
References
- BenchChem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
- Google Patents. (2005).
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure.
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.
- Ismail, M., et al. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Bangladesh Journal of Scientific and Industrial Research, 41(3-4), 257-261.
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- Stark, C. M. (n.d.).
- ResearchGate. (2001). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
- SiliCycle. (2011).
- precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE.
- Rewolinski, M., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471.
- Okano, K., et al. (2009). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Letters, 11(8), 1773–1775.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- PubChem. (n.d.). 3-(2-Hydroxy-4-methoxybenzoyl)benzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ChemicalBook. (n.d.). 4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis.
- Google Patents. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (CN101092377A).
- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile.
- Google Patents. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. (CN105175283A).
- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile.
- Wang, Y., et al. (2009). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. qualitas1998.net [qualitas1998.net]
Technical Support Center: Optimizing Benzonitrile Synthesis
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the synthesis of benzonitrile. This is not a mere collection of protocols, but a troubleshooting resource built on a foundation of chemical principles to help you navigate the common challenges encountered in the lab.
Part 1: Troubleshooting Common Synthetic Routes
This section addresses specific issues you might encounter with the most prevalent methods for synthesizing benzonitrile.
Route 1: Dehydration of Benzamide
The conversion of a primary amide to a nitrile is a fundamental transformation, but its success hinges on the careful selection of the dehydrating agent and precise control of reaction conditions.[1]
Q1: My dehydration of benzamide is giving a low yield and a complex mixture. What are the critical factors to optimize?
A1: Low yield in this reaction typically points to one of three areas: an inefficient dehydrating agent, improper temperature control, or the presence of water.
-
Optimize the Dehydrating Agent: The choice of agent is crucial. While strong agents like Phosphorus Pentoxide (P₂O₅) are effective, they can lead to harsh conditions and difficult work-ups. As P₂O₅ becomes hydrated, it forms metaphosphoric acid, which can form complexes with benzamide that decompose unpredictably at higher temperatures.[2] Consider alternatives based on your scale and equipment.[1][3]
-
Control Reaction Temperature: High temperatures can cause decomposition of both the starting material and the benzonitrile product.[3] If using thermal methods, ensure uniform heating to prevent localized overheating.[3] Modern methods, such as microwave-assisted synthesis, can offer rapid heating and significantly shorter reaction times, often leading to higher yields.[4][5]
-
Ensure Anhydrous Conditions: Water is the enemy of this reaction. Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[3]
Data Presentation: Comparison of Common Dehydrating Agents for Benzamide
| Dehydrating Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240°C | 1-2.5 min (Microwave) | 90 | [1][4] |
| Phosphorus Trichloride (PCl₃) | Chloroform | 0°C to Reflux | Not Specified | Good to Excellent | [1] |
| Ammonium Sulphamate | None (Neat) | 190-200°C | ~3-5 hours | 60-90 | [6] |
Experimental Protocol: Microwave-Assisted Dehydration of Benzamide using P₂O₅
This method provides a rapid and high-yielding synthesis under solvent-free conditions.[1][4]
-
Preparation: In a microwave reactor vessel, thoroughly mix benzamide and phosphorus pentoxide (P₂O₅). A molar ratio of 1:1 to 1:1.5 (Benzamide:P₂O₅) is a good starting point.
-
Reaction: Subject the mixture to microwave irradiation. A typical condition is heating to 220-240°C for 1 to 2.5 minutes.[1][4][5] Monitor the reaction progress by TLC or GC if possible.
-
Work-up: After cooling, carefully quench the reaction mixture by adding it to a saturated aqueous sodium bicarbonate solution to neutralize acidic components.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] The crude benzonitrile can be purified further by distillation.[1]
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting an aryl amine (aniline) into benzonitrile via a diazonium salt intermediate.[7][8][9] Its success is highly dependent on meticulous temperature control.
Q2: I am experiencing a low yield and observing many side products in my Sandmeyer synthesis of benzonitrile. What should I investigate?
A2: The Sandmeyer reaction involves two critical stages: the diazotization of aniline and the subsequent cyanation. Problems in either stage will cascade into poor results.[3]
-
Incomplete or Failed Diazotization: The formation of the benzenediazonium salt is extremely temperature-sensitive. The reaction must be kept cold, typically between 0-5 °C.[3] If the temperature rises, the unstable diazonium salt will decompose, primarily reacting with water to form phenol.[3]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation.[3] Do not store the diazonium salt solution; prepare it and proceed directly to the cyanation step while maintaining the cold temperature.
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide (CuCN) must be carefully controlled. The quality of the CuCN and the pH of the reaction are important factors. The temperature for this step is typically warmer, around 60-70°C, to facilitate the substitution.[10]
Mandatory Visualization: The Sandmeyer Reaction Mechanism
The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr), where the copper(I) species initiates a one-electron transfer.[8]
Caption: Mechanism of the Sandmeyer reaction for benzonitrile synthesis.
Q3: What are the common side products in a Sandmeyer reaction, and how can I minimize them?
A3: The primary side products are phenols, biaryl compounds, and azo compounds.
-
Phenols: Formed when the diazonium salt reacts with water, especially at elevated temperatures. To minimize this, maintain a low temperature (0-5 °C) throughout the diazotization and use the salt immediately.[3]
-
Biaryl Compounds: Result from the coupling of two aryl radical intermediates.
-
Azo Compounds: Can form if the diazonium salt couples with unreacted aniline. This is minimized by ensuring the complete conversion of aniline to the diazonium salt.
Route 3: Synthesis from Benzaldehyde
Converting benzaldehyde to benzonitrile, often with hydroxylamine hydrochloride, is an advantageous approach as it preserves the carbon skeleton.[11]
Q4: My one-pot synthesis from benzaldehyde and hydroxylamine hydrochloride is slow and requires harsh catalysts. Are there improvements?
A4: Traditional one-pot methods can suffer from long reaction times and the use of corrosive reagents like HCl released from hydroxylamine hydrochloride.[11][12][13] Modern approaches have focused on greener and more efficient catalysts.
-
Catalyst Choice: While various catalysts like anhydrous ferrous sulfate can be effective, recent advancements point to the use of ionic liquids.[14]
-
Green Synthesis with Ionic Liquids: Certain ionic liquids can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the work-up.[12][15] This approach can lead to excellent yields (approaching 100%) at optimized temperatures (~120 °C) and allows for easy recovery and recycling of the ionic liquid.[12][13][15]
Data Presentation: Optimized Conditions for Benzaldehyde Conversion
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Fe₃O₄-CTAB NPs | DMF | 80-90°C | 1 h | 97.0 | [11][15] |
| Chitosan Supported Ionic Liquid | MeSO₂Cl | 70°C | 1.5 h | 93.0 | [11][13] |
| Ionic Liquid (Dual role) | p-Xylene / Ionic Liquid | 120°C | 2 h | ~100 | [12][15] |
Part 2: General Troubleshooting and Purification
Q5: My crude benzonitrile is impure. What is the best general purification strategy?
A5: A robust purification sequence is essential for obtaining high-purity benzonitrile.
-
Acid Wash: Begin by washing the crude product with a dilute acid (e.g., 5% HCl) in a separatory funnel. This will remove any basic impurities, such as residual amines from a Sandmeyer reaction.[16]
-
Base Wash: Follow with a wash using a dilute base (e.g., 5% sodium bicarbonate) to neutralize any remaining acid.[16]
-
Water Wash: A final wash with water removes any residual salts.[16]
-
Drying: Transfer the washed organic layer to a clean flask and dry it with an anhydrous drying agent like MgSO₄, CaCl₂, or K₂CO₃.[16][17][18] Avoid CaH₂, as it can cause some decomposition.[17][18]
-
Distillation: The final step is fractional distillation.[16] Collect the fraction that distills at the boiling point of benzonitrile (191 °C at atmospheric pressure, or lower under reduced pressure, e.g., 69 °C/10mmHg).[16][17]
Mandatory Visualization: General Synthesis & Purification Workflow
Caption: General workflow for the synthesis and purification of benzonitrile.
Q6: How can I confirm the successful synthesis and purity of my final product?
A6: Spectroscopic analysis is the definitive method. For Infrared (IR) Spectroscopy, the key confirmation is the appearance of a sharp nitrile (C≡N) stretching peak, typically found around 2220-2260 cm⁻¹. Equally important is the disappearance of key starting material peaks, such as the broad N-H stretches (3100-3500 cm⁻¹) and the strong C=O stretch (~1660 cm⁻¹) of benzamide.[1] Techniques like GC can be used to assess purity and monitor reaction completion.[3]
Part 3: Safety and Handling
Q7: What are the primary safety precautions when working with benzonitrile and its synthetic precursors?
A7: Benzonitrile and many reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[19] Ensure that an eyewash station and safety shower are readily accessible.[19][20]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[19][20][21] For operations with a high risk of vapor inhalation, a certified respirator may be necessary.[19]
-
Handling: Avoid all contact with skin and eyes, and prevent inhalation of vapors or ingestion.[19][22] Keep away from heat, sparks, and open flames, as benzonitrile is combustible.[19][23] Ground all equipment to prevent static discharge.[19]
-
Storage: Store benzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20][22] It should be stored separately from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[22]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[21] If inhaled, move to fresh air.[21] In case of any significant exposure, seek immediate medical attention.[19][21][22] For spills, evacuate the area, remove ignition sources, and absorb the spill with an inert material like sand or vermiculite for proper disposal.[20][23]
References
- Purification of Benzonitrile. (n.d.). Chempedia - LookChem.
- BENZONITRILE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- How can I purify impure benzonitrile? (2017). ResearchGate.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. (2009). Chemické listy.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). ResearchGate.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publications.
- Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia. (2022). ACS Sustainable Chemistry & Engineering.
- Benzaldehyde To Benzonitrile. (n.d.). Scribd.
- To synthesize benzoic acid from bromobenzene, follow these steps. (n.d.). askIITians.
- BENZONITRILE. (n.d.). Ataman Kimya.
- Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE.
- Benzonitrile. (n.d.). Wikipedia.
- BENZONITRILE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- A convenient reagent for the conversion of bromobenzene into benzonitrile is. (n.d.). Gauth.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). NIH National Library of Medicine.
- On the Formation of Benzonitrile from Benzaldehyde and Ammonia. II. Iodine as an Oxidant. (1967). Bulletin of the Chemical Society of Japan.
- Synthesis of Benzonitrile. (2021). YouTube.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar.
- Preparation of benzonitrile. (n.d.). PrepChem.com.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer.
- Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. (2009). ResearchGate.
- Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022). YouTube.
- DFT calculation of the ammoxidation of benzyl alcohol into benzonitrile... (n.d.). ResearchGate.
- Conversion of benzyl alcohol to benzonitrile over a Cu10.3/SiO2 catalyst. (2016). ResearchGate.
- Benzamide can be converted into benzonitrile with. (2021). Filo.
- Process for production of benzonitrile and benzyl alcohol. (2000). Google Patents.
- Why is it not possible to convert bromobenzene to benzoic acid by the nitrile method? (n.d.). Filo.
- Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020). Sciencemadness.org.
- Benzonitrile production from benzene or diphenyl and hcn. (1948). Google Patents.
- Solvent: benzonitrile. (n.d.). University of Rochester Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. lobachemie.com [lobachemie.com]
- 22. Page loading... [guidechem.com]
- 23. vigon.com [vigon.com]
Technical Support Center: Catalyst Selection for Efficient Benzonitrile Synthesis
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Advanced Synthesis Division
Subject: A Practical Guide to Catalyst Selection, Troubleshooting, and Protocol Optimization for Benzonitrile SynthesisThis guide is designed to serve as a dedicated resource for overcoming common challenges in the synthesis of benzonitrile and its derivatives. Benzonitrile is a critical intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] Achieving high yield and selectivity is paramount, and catalyst selection is the cornerstone of an efficient process. This document provides direct, actionable advice in a question-and-answer format to streamline your experimental workflow and enhance productivity.
Part 1: Catalyst Selection FAQs
This section addresses the critical decision-making process of selecting an appropriate catalytic system based on your starting materials and desired reaction pathway.
Q1: What are the primary industrial and lab-scale methods for benzonitrile synthesis, and which catalysts are used?
A1: The main routes to benzonitrile are the ammoxidation of toluene and the cyanation of aryl halides.
-
Ammoxidation of Toluene: This is the dominant industrial method. It involves the vapor-phase reaction of toluene with ammonia and oxygen at high temperatures (400-450 °C). The catalysts of choice are typically mixed metal oxides, with vanadium and molybdenum oxides being common.[2] Vanadium-titanium oxide (V-Ti-O) catalysts are also frequently studied for this process.[3][4][5]
-
Cyanation of Aryl Halides: In laboratory and pharmaceutical settings, the transition metal-catalyzed cyanation of aryl halides (e.g., bromobenzene) is a versatile method.[6] Palladium- and nickel-based catalysts are most common.[7] Copper-catalyzed systems, often referred to as the Rosenmund-von Braun reaction, are also a classic and effective option.
-
Dehydration of Benzamide: This method can be performed using various dehydrating agents, with phosphorus pentoxide being a classic choice.[8] More modern methods may use ammonium sulfamate.[9]
Q2: I need to choose between a palladium, nickel, or copper catalyst for the cyanation of an aryl halide. What are the key considerations?
A2: The choice of metal catalyst depends on the reactivity of the aryl halide, cost, and tolerance to functional groups.
-
Reactivity of Aryl Halide: The reactivity generally follows the order: Aryl Iodide > Aryl Bromide > Aryl Chloride.[10]
-
Palladium catalysts are highly efficient and show good functional group tolerance, making them suitable for complex molecules. They are effective for the cyanation of both aryl bromides and the less reactive aryl chlorides.[6][7]
-
Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium.[11] They are particularly useful for activating challenging aryl chlorides and other derivatives like tosylates.[12]
-
Copper catalysts are a cost-effective option, particularly for aryl bromides and iodides. However, they often require harsher reaction conditions.[10]
-
-
Cyanide Source: The choice of cyanide source can also influence catalyst selection. While toxic alkali cyanides (NaCN, KCN) are common, less toxic alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are increasingly used, especially with palladium and copper catalysts.[6] Zinc cyanide (Zn(CN)2) is another common choice, particularly in nickel-catalyzed reactions.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: The primary advantage of a heterogeneous catalyst (a solid catalyst in a liquid or gas phase reaction) is the ease of separation from the reaction mixture, typically by simple filtration.[13][14] This allows for straightforward catalyst recovery and recycling, which is crucial for expensive and environmentally sensitive metals.[13][15] Homogeneous catalysts, which are in the same phase as the reactants, often exhibit higher activity and selectivity but are difficult to separate from the product.[13][14][15]
For instance, a ZnO-supported palladium(0) nanoparticle catalyst has been shown to be effective for the cyanation of aryl halides and can be recycled.[6] Similarly, transition metal oxide clusters fabricated within zeolite pores are used for the ammoxidation of toluene, combining high activity with the benefits of a solid catalyst.[1]
| Catalyst Type | Advantages | Disadvantages | Typical Benzonitrile Application |
| Homogeneous | High activity and selectivity[13][14][15] | Difficult to separate and recycle[13][14][15] | Palladium-catalyzed cyanation of complex aryl halides[7] |
| Heterogeneous | Easy to separate and recycle[13][14][15] | Potentially lower activity and selectivity[15] | Industrial ammoxidation of toluene over metal oxides[1][2] |
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during benzonitrile synthesis.
Q4: My reaction yield is consistently low. What are the most common causes and how can I fix them?
A4: Low yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Poor Reagent Quality or Purity:
-
Action: Ensure all starting materials and solvents are pure and anhydrous. Water is particularly detrimental in many organometallic reactions and can quench sensitive reagents.[8][16] If necessary, purify reagents and dry solvents before use.[17] For example, benzaldehyde used in some routes can oxidize to benzoic acid, which can inhibit the reaction.[18]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: Many reactions, like the diazotization step in a Sandmeyer reaction, are highly temperature-sensitive.[8][19] Failure to maintain the required temperature (e.g., 0-5 °C) can lead to the decomposition of unstable intermediates.[8][19] Conversely, some reactions require sufficient heat to proceed.[19] Ensure uniform heating to avoid localized overheating.[8]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and ensure it has gone to completion.[8][19]
-
-
Catalyst Deactivation or Inefficiency:
-
Cause: The catalyst may be poisoned by impurities or degrade over time.[20] In cyanation reactions, the cyanide anion itself can strongly coordinate to the metal center and deactivate the catalyst.[7]
-
Action: Ensure the catalyst is active and used in the correct amount.[19] In some cases, using a co-catalyst can help prevent deactivation.[7] For heterogeneous catalysts, coking (carbon deposition) can block active sites.[20]
-
-
Inefficient Work-up and Purification:
-
Action: Significant product loss can occur during extraction and purification.[17] Ensure you are using the correct solvents for extraction and rinsing all glassware thoroughly.[17] When purifying by distillation, ensure the correct fraction is collected.[21] For instance, crude benzonitrile can be washed with dilute sodium carbonate or sodium hydroxide to remove acidic impurities like phenol before final distillation.[8][21]
-
Troubleshooting Flowchart for Low Yield
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Q5: My final benzonitrile product is impure. What are common side products and how can I remove them?
A5: The nature of impurities depends heavily on the synthetic route.
-
From Ammoxidation of Toluene: Common byproducts include carbon oxides (CO, CO2) and nitrogen (N2) from combustion reactions, especially if the toluene concentration is too high.[1]
-
From Sandmeyer Reaction: Decomposition of the diazonium salt intermediate can form phenols.[8][21] Phenyl isocyanide can also be a trace impurity.[21]
-
From Cyanation of Aryl Halides: Hydrogenation of the aryl halide can be a side reaction, leading to the formation of benzene or other arenes.[11]
-
From Dehydration of Benzamide: Incomplete dehydration will leave residual benzamide in the product.[16]
Purification Protocol: A general and effective method for purifying crude benzonitrile involves a series of washes followed by distillation.[8][21][22]
-
Acid Wash: Wash the crude product with a dilute acid (e.g., 5% HCl) to remove basic impurities like amines.[23]
-
Base Wash: Wash with a dilute base (e.g., 10% NaOH or Na2CO3) to remove acidic impurities like phenols or benzoic acid.[8][21]
-
Water Wash: Wash with water to remove any residual salts.[21]
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.[8][21][23]
-
Distillation: Purify the dried benzonitrile by fractional distillation under reduced pressure.[8][22] Collect the fraction boiling at the correct temperature (e.g., 191 °C at atmospheric pressure).[21][23]
Part 3: Experimental Protocols & Mechanisms
Protocol: Palladium-Catalyzed Cyanation of Bromobenzene
This protocol is a representative example of a modern, efficient method for benzonitrile synthesis in a laboratory setting.
Materials:
-
Bromobenzene
-
Potassium hexacyanoferrate(II) (K4[Fe(CN)6])
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry all glassware and allow to cool under an inert atmosphere.[8]
-
Reagent Addition: To a dry round-bottom flask, add Pd(OAc)2, the phosphine ligand, and K4[Fe(CN)6].
-
Solvent and Substrate: Add the anhydrous solvent (DMAc) followed by the bromobenzene via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield pure benzonitrile.
Mechanism: Ammoxidation of Toluene
The ammoxidation of toluene over a metal oxide catalyst (e.g., V-Ti-O) is a complex surface reaction. While the exact mechanism is debated, it is generally understood to involve the following key steps:
-
Adsorption: Toluene and ammonia adsorb onto the active sites of the catalyst surface.[3]
-
Activation: A benzylic C-H bond in toluene is activated, likely forming a benzyl radical or a related surface-bound intermediate.
-
Oxidation & Animation: The activated species reacts with lattice oxygen from the metal oxide and adsorbed ammonia species.
-
Dehydration: A series of oxidative and dehydration steps occur on the surface, ultimately forming the nitrile group.
-
Desorption: The final benzonitrile product desorbs from the surface, and the catalyst's active sites are regenerated by gas-phase oxygen.
Kinetic studies suggest a competitive adsorption between toluene and ammonia for the same active sites, with ammonia potentially inhibiting the overall toluene conversion at high concentrations.[3]
Caption: Simplified reaction pathway for the ammoxidation of toluene.
References
- Troubleshooting low yield in Benzonitrile synthesis - Benchchem. (URL: )
- troubleshooting low yield in 2-Hydroxybenzonitrile synthesis - Benchchem. (URL: )
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (URL: )
- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society. (URL: )
- Nickel-Catalyzed Cyan
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (URL: )
- Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyan
- Preparation of benzonitrile - PrepChem.com. (URL: )
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: )
- How can I purify impure benzonitrile?
- Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides | Semantic Scholar. (URL: [Link])
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (URL: )
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissoci
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
- Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation.
- Technical Support Center: Troubleshooting (R)-mandelonitrile Reactions - Benchchem. (URL: )
- Identifying and removing amine impurities
- Technical Support Center: Benzonitrile in Research Applic
- Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides | Industrial & Engineering Chemistry Research - ACS Public
- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
- Ammoxid
- p-NITROBENZONITRILE - Organic Syntheses Procedure. (URL: [Link])
- Ammoxidation of toluene to benzonitrile on VPO catalysts | Request PDF - ResearchG
- Benzonitrile formation rates vs. partial pressure of toluene for...
- | Catalytic oxidative cyanation of toluene to benzonitrile.
- Heterogeneous c
- Heterogenous vs Homogenous c
- BENZONITRILE -
- CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google P
- Reaction pathways associated with the hydrogenation of benzonitrile...
- Synergy between homogeneous and heterogeneous c
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical W
- Advanced Chemical Reaction Engineering Lectures.
- Synthesis of Benzonitrile - YouTube. (URL: [Link])
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chembam.com [chembam.com]
- 14. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. prepchem.com [prepchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Green Synthesis Routes for Benzonitrile Derivatives
Welcome to the Technical Support Center for Green Synthesis of Benzonitrile Derivatives. This guide is designed for researchers, chemists, and drug development professionals dedicated to incorporating sustainable practices into their synthetic workflows. Benzonitriles are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] Traditional synthetic routes often rely on harsh conditions or toxic reagents, such as metal cyanides.[5][6][7] The shift towards green chemistry is not merely an environmental imperative but a strategic necessity for developing efficient, safe, and cost-effective processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for common green synthetic methodologies. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental challenges.
Section 1: One-Pot Synthesis of Benzonitriles from Aldehydes
The direct conversion of aldehydes to nitriles is a highly atom-economical and green strategy, typically involving the formation of an aldoxime intermediate followed by in-situ dehydration.[7][8] This one-pot approach avoids the isolation of intermediates, reducing solvent waste and energy consumption.[9]
Troubleshooting Guide: Aldehyde to Nitrile Conversion
Question: My one-pot synthesis of benzonitrile from benzaldehyde using hydroxylamine is giving a low yield. What are the primary causes and how can I fix it?
Answer: Low yield in this conversion is a common issue that can typically be traced back to one of three areas: the oximation step, the dehydration step, or the integrity of your reagents.
-
Incomplete Oximation (Aldehyde → Aldoxime):
-
Causality: The initial step is the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon.[3] The reactivity of free hydroxylamine (NH₂OH) is crucial. If you are using a salt like hydroxylamine hydrochloride (NH₂OH·HCl), the release of free NH₂OH can be a rate-limiting step and is highly pH-dependent.[3][10]
-
Troubleshooting Steps:
-
pH and Additives: The reaction often requires a base to free the hydroxylamine. However, strong bases can promote side reactions. Consider using a mild base or a buffered system. Some protocols use catalysts like NaHSO₄·H₂O or ionic liquids that can facilitate this step without harsh bases.[11]
-
Solvent Choice: The solvent plays a critical role. Aromatic hydrocarbon solvents like toluene or paraxylene have been shown to promote the decomposition of hydroxylamine salts to form the necessary free NH₂OH, significantly improving conversion rates compared to halogenated solvents.[3][4]
-
Monitor the Intermediate: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde. If you see significant starting material remaining after a prolonged period but no nitrile product, the issue likely lies in this initial oximation step.
-
-
-
Inefficient Dehydration (Aldoxime → Nitrile):
-
Causality: This step requires a dehydrating agent or a catalyst to eliminate a molecule of water from the aldoxime. The stability of the aldoxime and the energy barrier for this elimination are key factors.
-
Troubleshooting Steps:
-
Catalyst/Dehydrating Agent Selection: This is the most critical choice. While classic dehydrating agents like P₂O₅ or SOCl₂ are effective, they are not "green." Greener alternatives include heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) or recyclable ionic liquids which can act as both a co-solvent and catalyst.[9][11][12] The efficiency of these catalysts can vary based on the specific substrate.
-
Temperature Optimization: Dehydration is an endothermic process and typically requires heat. However, excessively high temperatures can lead to decomposition of the starting material or product.[13] Gradually increase the reaction temperature, monitoring by TLC or GC for product formation versus byproduct accumulation. For one ionic liquid system, increasing the temperature from 90°C to 120°C dramatically increased both the reaction rate and yield.[3][9]
-
Water Removal: In some systems, the water generated during the reaction can inhibit the catalyst or reverse the reaction. If feasible for your setup (e.g., using a Dean-Stark apparatus with an appropriate solvent), active removal of water can drive the reaction to completion.
-
-
-
Reagent Purity and Stability:
-
Causality: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. The presence of water in solvents or reagents can interfere with many catalytic systems.
-
Troubleshooting Steps:
-
Verify Aldehyde Purity: Use freshly distilled or recently purchased aldehyde. A simple NMR or IR spectrum can confirm its purity.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly, especially when using moisture-sensitive catalysts. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice.[13]
-
-
Workflow & Troubleshooting Logic for Aldehyde to Nitrile Synthesis
Caption: Troubleshooting decision tree for one-pot nitrile synthesis.
FAQ: One-Pot Synthesis from Aldehydes
Q1: Can I use this method for aliphatic aldehydes? A1: Yes, this method is applicable to a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic ones.[11][14] However, the optimal reaction conditions (temperature, catalyst, time) may vary. Aliphatic aldehydes can sometimes be more prone to side reactions like self-condensation (aldol), so careful optimization is necessary.
Q2: What makes an ionic liquid a "green" choice for this reaction? A2: Ionic liquids (ILs) are considered green for several reasons in this context.[11][12][14][15] Firstly, a specific IL, [HSO₃-b-Py]·HSO₄, can serve multiple roles: as a co-solvent, a catalyst for dehydration, and a phase-separation agent, which simplifies the workup process immensely.[12][14][15] Secondly, it eliminates the need for volatile organic solvents and metal catalysts.[12][15] Most importantly, the ionic liquid can be easily recovered from the aqueous phase after the reaction and recycled for subsequent batches with minimal loss of activity, significantly reducing waste.[10][11]
Q3: My final benzonitrile product is slightly yellow. Is it impure? A3: A yellow tint in benzonitrile often indicates the presence of impurities.[16] While it might be acceptable for some applications, for high-purity requirements such as in pharmaceutical synthesis, purification is recommended. The color could be due to trace amounts of conjugated byproducts or decomposition products. Purification can be achieved by fractional distillation.[16]
Section 2: Microwave-Assisted Synthesis (MAOS) of Benzonitriles
Microwave-assisted synthesis is a cornerstone of green chemistry, offering dramatic reductions in reaction times (often from hours to minutes), increased yields, and enhanced product purity compared to conventional heating.[1][17][18][19]
Troubleshooting Guide: Microwave-Assisted Synthesis
Question: I am trying to perform a palladium-catalyzed cyanation of an aryl bromide under microwave conditions, but my yields are inconsistent and sometimes very low.
Answer: Inconsistency in MAOS often stems from issues with reaction composition, microwave parameters, or equipment. Let's break down the likely culprits.
-
Reaction Composition & Reagent Sensitivity:
-
Causality: Microwave heating is extremely rapid. Any impurities, especially water, can have an exaggerated effect compared to slow conventional heating. For Pd-catalyzed reactions, the quality of the catalyst, ligand, and cyanide source is paramount.
-
Troubleshooting Steps:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN in Pd-catalyzed reactions due to its lower basicity and reduced catalyst poisoning. However, it is highly hygroscopic. Ensure you are using freshly opened or properly stored Zn(CN)₂.
-
Solvent Choice: Use a polar solvent with a high dielectric constant for efficient microwave absorption (e.g., DMF, NMP).[1] Ensure the solvent is anhydrous. A "wet" solvent can quench intermediates in the catalytic cycle and lead to protodehalogenation (replacement of Br with H) as a side reaction.
-
Degassing: Thoroughly degas your reaction mixture before sealing the microwave vial. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. A simple method is to bubble argon or nitrogen through the mixture for 5-10 minutes.
-
-
-
Microwave Parameters:
-
Causality: The goal is to maintain a stable target temperature. Over- or under-shooting the temperature can lead to byproduct formation or an incomplete reaction, respectively.
-
Troubleshooting Steps:
-
Temperature vs. Power Control: Use temperature control (via an IR sensor on the vial) rather than fixed power control. This ensures the reaction is maintained at the optimal temperature (e.g., 180 °C) regardless of changes in the mixture's dielectric properties as the reaction progresses.[1]
-
Stirring: Ensure the magnetic stir bar is stirring effectively throughout the irradiation. Inadequate stirring can lead to localized superheating ("hot spots"), which can cause decomposition and inconsistent results.
-
Ramp Time: A very short ramp time to a high temperature can sometimes cause thermal runaway. If you suspect this, program a slower ramp (e.g., 2-5 minutes) to the target temperature.
-
-
Data Presentation: Comparison of Catalytic Systems for MAOS
The following table summarizes representative conditions for the microwave-assisted cyanation of aryl halides, highlighting the efficiency of this green technique.
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(dppf)Cl₂ / TMEDA | Aryl Bromide | Zn(CN)₂ | DMF | 180 | 5 | >95 | [1] |
| NiBr₂ | Aryl Chloride | NaCN | NMP | 200 | 10 | 80-90 | [1] |
Experimental Protocol: Microwave-Assisted Cyanation of 4-Bromotoluene
This protocol provides a self-validating system for synthesizing 4-methylbenzonitrile.
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), and Pd(dppf)Cl₂ (8.1 mg, 0.01 mmol).
-
Solvent Addition: Add 3 mL of anhydrous DMF to the vial.
-
Inerting: Bubble argon through the solution for 5 minutes to remove dissolved oxygen.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the following parameters:
-
Temperature: 180 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Cooling & Analysis: After the program is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's forced air cooling. Uncap the vial carefully in a fume hood. Take a small aliquot of the reaction mixture and dilute it for GC-MS analysis to determine the conversion of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbenzonitrile.
Visualizing the MAOS Workflow
Caption: General experimental workflow for Microwave-Assisted Synthesis.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile. BenchChem.
- Ghorai, M. K., et al. (2020).
- Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Semantic Scholar. [Link]
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]
- da Silva, A. B., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
- BenchChem Technical Support Team. (2025).
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]
- Maeda, Y., et al. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. [Link]
- da Silva, A. B., et al. (2022).
- CN104892456A - Method for preparing benzonitrile compound - Google P
- Li, Z., et al. (2019). Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions.
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- MrMario. (2016). Benzonitrile in different ways. Sciencemadness Discussion Board. [Link]
- Reddy, G. S., et al. (2020). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
- Anonymous. (2014). Benzaldehyde To Benzonitrile. Scribd. [Link]
- Ahluwalia, V. K., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
- Fathalipour, S., et al. (2022).
- Ahluwalia, V. K., et al. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in Williamson ether synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis reactions. As a foundational reaction in organic chemistry, its successful execution is often crucial for multi-step synthetic routes. This resource provides in-depth, field-proven insights to help you navigate common challenges and maximize your yields.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the primary causes?
Low or no yield in a Williamson ether synthesis is a common issue that can typically be traced back to a few key areas. The reaction is a classic S(_N)2 (bimolecular nucleophilic substitution) process, and its success hinges on optimizing conditions for this pathway.[1][2][3][4]
Core Causality: The fundamental principle of the Williamson ether synthesis is the nucleophilic attack of an alkoxide ion on an electrophilic carbon, typically an alkyl halide.[1][3] For this to occur efficiently, several factors must be aligned: the generation of a potent nucleophile (the alkoxide), the choice of a suitable electrophile (the alkyl halide), and a reaction environment (solvent and temperature) that favors the S(_N)2 mechanism over competing pathways.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Troubleshooting Steps:
-
Verify Alkoxide Formation: The first critical step is the complete deprotonation of your alcohol to form the alkoxide nucleophile.
-
Insufficient Base Strength: The base used must be strong enough to deprotonate the alcohol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the alcohol (typically 16-18).[3] For simple alcohols, hydroxides may not be sufficient. Sodium hydride (NaH) is a common and effective choice as it reacts irreversibly to form the alkoxide and hydrogen gas.[2][3][5][6]
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture.[7] Water will react with strong bases like NaH, quenching them and preventing the formation of your alkoxide. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[7]
-
-
Evaluate Your Alkyl Halide: The structure of the alkyl halide is the most critical factor in determining the success of the reaction.[2][8]
-
Substrate Class: The reaction works best with methyl and primary alkyl halides.[2][3][5] Secondary alkyl halides often lead to a mixture of substitution (ether) and elimination (alkene) products, as the alkoxide is also a strong base.[2][9] Tertiary alkyl halides will almost exclusively yield the elimination product.[2][10][11] If you are using a secondary or tertiary halide, a redesign of your synthetic route is the best solution.
-
-
Assess Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role. Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[1][8][12] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the nucleophile "naked" and highly reactive.[1][2][13]
-
Temperature and Time: Typical Williamson reactions are conducted between 50-100 °C for 1-8 hours.[1][4][13] Insufficient heating or time will result in an incomplete reaction. Conversely, excessively high temperatures can favor the competing E2 elimination pathway.[9][12] It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]
-
Question 2: I've isolated a significant amount of an alkene byproduct. How can I favor the desired ether formation?
The formation of an alkene is a definitive sign that the E2 elimination pathway is outcompeting the S(_N)2 substitution.[9][10][12] This is particularly common when using secondary alkyl halides or sterically hindered primary halides.[2][9][11]
Core Causality: The alkoxide is not only a potent nucleophile but also a strong base. When steric hindrance prevents the alkoxide from attacking the electrophilic carbon (the S(_N)2 pathway), it will instead abstract a proton from an adjacent carbon, leading to the formation of a double bond (the E2 pathway).[4][10]
Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.
Strategies to Minimize Elimination:
-
Re-evaluate Synthetic Strategy: This is the most effective solution. If you are trying to synthesize an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination that utilizes the less sterically hindered (preferably primary) alkyl halide.[12][14]
-
Example: To synthesize tert-butyl methyl ether, you should react potassium tert-butoxide with methyl iodide, NOT sodium methoxide with tert-butyl chloride. The latter will result almost exclusively in elimination.
-
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[9] Therefore, running the reaction at a lower temperature will generally favor the S(_N)2 pathway.[9][12]
-
Use a Less Sterically Hindered Base/Alkoxide: If your alcohol is particularly bulky, the resulting alkoxide will also be bulky, which can favor elimination. While you can't change your desired product, be mindful of this when troubleshooting.
Question 3: My reaction is very slow, even with a primary alkyl halide. How can I increase the reaction rate?
A sluggish reaction can often be accelerated by enhancing the reactivity of either the nucleophile or the electrophile.
Troubleshooting Steps:
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO) are superior for this reaction as they enhance the nucleophilicity of the alkoxide.[1][2][13] If you are using a less ideal solvent like THF or the parent alcohol, switching to DMF or DMSO can provide a significant rate enhancement.
-
Leaving Group Ability: The rate of an S(_N)2 reaction is dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl > F. If you are using an alkyl chloride, switching to the corresponding alkyl bromide or iodide will increase the reaction rate.
-
Use of a Catalyst:
-
Catalytic Iodide: If you must use an alkyl chloride, adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI, or tetrabutylammonium iodide) can dramatically speed up the reaction. This is a variation of the Finkelstein reaction, where the chloride is transiently converted to the much more reactive iodide in situ.[1][13]
-
Phase-Transfer Catalysis (PTC): If your alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be employed.[1] These catalysts help shuttle the alkoxide from an aqueous or solid phase into the organic phase where the reaction occurs, often allowing for milder reaction conditions and eliminating the need for strictly anhydrous solvents.[1][15][16][17]
-
Silver Oxide (Ag(_2)O): In some cases, particularly with sensitive substrates like sugars, silver oxide can be used. The silver ion coordinates to the halide, making it a better leaving group and facilitating the reaction under milder conditions without the need for a strong base.[1][18]
-
Question 4: I am working with a phenol, and I am getting C-alkylation in addition to the desired O-alkylation. How can I improve selectivity?
Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation).[1][11][13]
Core Causality: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[19][20]
Strategies to Favor O-Alkylation:
-
Solvent Choice: The choice of solvent has a significant impact on regioselectivity.[19] Aprotic solvents like DMF and DMSO generally favor O-alkylation.[20] Protic solvents can promote C-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can also influence the outcome, though this is a more nuanced factor.
Data Summary Tables
Table 1: Common Bases for Alkoxide Formation
| Base | Formula | pKa of Conjugate Acid | Key Characteristics |
| Sodium Hydride | NaH | ~36 | Strong, non-nucleophilic, irreversible deprotonation.[2][3] Requires anhydrous conditions. |
| Potassium tert-Butoxide | KtBuO | ~19 | Strong, sterically hindered base. Soluble in organic solvents. |
| Sodium Amide | NaNH(_2) | ~38 | Very strong base. Can also act as a nucleophile in some cases. |
| Potassium Hydroxide | KOH | ~15.7 | Can be used for more acidic alcohols (e.g., phenols). Often used with a phase-transfer catalyst.[1][7] |
Table 2: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Characteristics & Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice. Solubilizes alkoxide, enhances nucleophilicity.[1][13] High boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent choice. Similar to DMF, highly effective at accelerating S(_N)2 reactions.[2][21] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good choice. Common solvent for S(_N)2 reactions.[1][13] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Acceptable choice. Less polar than DMF/DMSO, may result in slower reaction rates.[2] |
| Ethanol (EtOH) | Protic | 24.5 | Poor choice. Solvates and deactivates the alkoxide nucleophile via hydrogen bonding.[1][12] |
Standard Experimental Protocol
This protocol describes a general procedure for the synthesis of an ether via the Williamson synthesis. Note: This is a generalized procedure and may require optimization for specific substrates. Always perform a risk assessment before starting any chemical reaction.
Synthesis of Benzyl Propyl Ether
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
-
Alkoxide Formation:
-
Under a positive pressure of nitrogen, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to the reaction flask.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous DMF via syringe to the flask.
-
Begin stirring and cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-propanol (1.0 eq.) dropwise via syringe to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (cessation of H(_2) gas evolution).
-
-
Ether Formation:
-
Slowly add benzyl bromide (1.1 eq.) to the solution of the alkoxide. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction for completion by TLC (typically 2-4 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure benzyl propyl ether.
-
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?.
- ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis.
- YouTube. (2023, November 7). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
- Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
- YouTube. (2012, September 19). Williamson ether synthesis | Organic chemistry | Khan Academy.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tailoredread.com [tailoredread.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Williamson_ether_synthesis [chemeurope.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Removal of unreacted starting materials from 3-(Benzyloxy)-4-methoxybenzonitrile
Technical Support Center: Purification of 3-(Benzyloxy)-4-methoxybenzonitrile
This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the removal of unreacted starting materials during the synthesis of this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and overcome purification hurdles in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, a classic example of the Williamson Ether Synthesis, involves the reaction of a phenolic starting material with a benzylating agent.[1][2][3] While the reaction itself is robust, isolating the pure product free from starting materials requires a strategic approach. This guide addresses the most common purification challenges.
Q1: My post-reaction analysis (TLC, NMR) shows significant amounts of unreacted 3-hydroxy-4-methoxybenzonitrile. What is the most efficient way to remove it?
A1: Leverage Acidity with a Liquid-Liquid Extraction.
The key to separating the starting phenol from the desired ether product lies in their different chemical properties. 3-Hydroxy-4-methoxybenzonitrile is a phenol and therefore weakly acidic (pKa ≈ 10), while the product, this compound, is a neutral ether. This difference allows for a highly effective separation using a basic aqueous wash.
Scientific Principle: By washing the crude organic reaction mixture with a dilute aqueous base (e.g., 5% NaOH or Na₂CO₃), you deprotonate the acidic phenol. This converts it into its corresponding sodium phenoxide salt, which is ionic and thus highly soluble in the aqueous phase. The neutral ether product remains in the organic solvent.[4][5] This process, known as liquid-liquid extraction, physically separates the two compounds into different immiscible layers.[6][7]
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether. Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer will be at the bottom (DCM is denser than water; ethyl acetate and ether are less dense).[7]
-
Draining: Drain the aqueous layer (which now contains the phenoxide salt).
-
Repeat: Repeat the wash (Steps 2-5) one more time with the 5% NaOH solution to ensure complete removal of the phenol.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual base and dissolved water.[8][9]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q2: I've removed the starting phenol, but my NMR spectrum still shows peaks corresponding to unreacted benzyl bromide (or benzyl chloride). How do I eliminate it?
A2: Utilize Polarity Differences with Flash Column Chromatography.
Residual benzyl bromide or benzyl chloride is a common issue. These reagents are relatively non-polar and volatile. While quenching agents can be used, the most reliable method for complete removal from the final product is flash column chromatography.[8]
Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[10] Silica gel is a polar adsorbent.[11][12] The desired product, this compound, contains an ether and a nitrile group, making it significantly more polar than the benzyl halide starting material. Therefore, the non-polar benzyl halide will travel through the column much faster (elute first) than the more polar product.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Ethyl Acetate/Hexanes) where the desired product has an Rf value of approximately 0.3-0.4, and there is clear separation from the benzyl halide spot (which will have a higher Rf).[10]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) as a slurry in the chosen non-polar solvent component (e.g., hexanes).[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the pre-determined solvent system. Apply positive pressure (flash) to accelerate the solvent flow.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.
Safety Note: Benzyl bromide and benzyl chloride are strong lachrymators and should always be handled in a well-ventilated fume hood.[14][15][16][17]
Q3: My product has solidified after the initial work-up, but it appears discolored and gives a broad melting point. Is recrystallization a viable option?
A3: Yes, Recrystallization is an Excellent Final Polishing Step.
If your product is mostly pure (>90%) and solid, recrystallization is a highly effective technique for removing small amounts of impurities and obtaining high-purity, crystalline material.
Scientific Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[18] An ideal recrystallization solvent dissolves the compound of interest well at high temperatures but poorly at low temperatures. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[19]
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for aromatic nitriles include ethanol, isopropanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexanes or DCM/hexanes.[19][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Strategy Overview
The optimal purification workflow often involves a combination of these techniques. The following diagram outlines a logical decision-making process for purifying your this compound.
Caption: Decision workflow for purifying this compound.
Summary of Compound Properties
The success of the described purification techniques is directly related to the distinct physical and chemical properties of the product and unreacted starting materials.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Property for Separation |
| 3-Hydroxy-4-methoxybenzonitrile | 149.15[21][22] | N/A (Solid) | Acidic (Phenol) : Soluble in aqueous base. |
| Benzyl Bromide | 171.03[15] | 198-201[15][23] | Non-polar : Elutes quickly on silica gel. |
| Benzyl Chloride | 126.58[16] | 179[16][24] | Non-polar : Elutes quickly on silica gel. |
| This compound | 239.27 | N/A (Solid)[25] | Neutral & Moderately Polar : Insoluble in aqueous base; retained more strongly on silica than benzyl halides. |
References
- Wikipedia. Benzyl bromide. [Link]
- Common Organic Chemistry. Benzyl Bromide. [Link]
- Grokipedia. Benzyl bromide. [Link]
- Common Organic Chemistry. Benzyl Chloride. [Link]
- Chemcess. Benzyl Chloride: Properties, Production And Uses. [Link]
- A.Collegepressbox. Mastering The Williamson Ether Synthesis. [Link]
- Sciencemadness Wiki. Benzyl chloride. [Link]
- Wikipedia. Benzyl chloride. [Link]
- ChemBK. 3-Methoxy-4-Hydroxybenzonitrile. [Link]
- PubChem. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2. [Link]
- University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal.
- SpringerLink. Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. [Link]
- precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]
- organicchemistrydata.com.
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. 4-Benzyloxy-3-methoxybenzonitrile. [Link]
- Springer.
- Membrane Solutions.
- University of Colorado Boulder.
- Wikipedia. Liquid–liquid extraction. [Link]
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- PubChem. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2. [Link]
- Columbia University. solid-liquid extraction. [Link]
- YouTube. Liquid-Liquid Extraction - Pre-lab. [Link]
- YouTube.
- Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923–2925. [Link]
- Chemistry LibreTexts. 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]
- University of Rochester.
Sources
- 1. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 15. Benzyl Bromide [commonorganicchemistry.com]
- 16. Benzyl Chloride [commonorganicchemistry.com]
- 17. chemcess.com [chemcess.com]
- 18. youtube.com [youtube.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 21. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. GSRS [precision.fda.gov]
- 23. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 24. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 25. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(Benzyloxy)-4-methoxybenzonitrile in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(Benzyloxy)-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Understanding and controlling for molecular stability is paramount for generating reproducible data and ensuring the success of your experiments. This document provides in-depth, field-proven insights into potential degradation pathways, troubleshooting strategies, and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound in solution?
A1: The structure of this compound contains two primary functional groups susceptible to degradation under common experimental conditions: the nitrile group and the benzyl ether linkage.
-
Nitrile Hydrolysis: The cyano (-C≡N) group can undergo hydrolysis, particularly under acidic or basic conditions. This reaction typically proceeds through a benzamide intermediate to ultimately yield a benzoic acid derivative.[1][2] This is often the most significant pathway in aqueous buffers outside of a neutral pH range.
-
Benzyl Ether Cleavage: The benzyloxy moiety is prone to two main forms of cleavage:
-
Oxidative Degradation: Over time, especially with exposure to air (oxygen), the benzylic position can be oxidized.[3][4] This can lead to the formation of 3-hydroxy-4-methoxybenzonitrile and benzaldehyde or benzoic acid. This process can be accelerated by heat and light.
-
Reductive Cleavage: While not a typical storage or solution instability, it is critical to know that this group is highly susceptible to catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][6] Accidental exposure to reducing agents or catalysts will cleave the benzyl ether.
-
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q2: How does the pH of my solution affect the stability of the compound?
A2: The pH of an aqueous solution is a critical factor governing the stability of this molecule, primarily due to its impact on nitrile hydrolysis.[7]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid is a known reaction for benzonitriles.[8] The rate of degradation will increase as the pH decreases.
-
Neutral Conditions (pH ~6-8): The compound is expected to be most stable in this range, though slow oxidative degradation of the benzyl ether can still occur over extended periods.[3]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the nitrile group is also a well-documented degradation pathway, leading to the formation of the benzoate ion.[9][10] The degradation rate will increase with rising pH.
Therefore, for maximum stability in aqueous working solutions, it is crucial to maintain a buffered pH within the neutral range.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: Proper preparation and storage of stock solutions are essential to prevent degradation and ensure experimental reproducibility.
-
Recommended Solvent: Anhydrous dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions due to the compound's good solubility and the solvent's stability.[11]
-
Storage Temperature: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11] Store these aliquots at -80°C for long-term stability. For short-term storage (a few days), -20°C is acceptable.
-
Protection from Light: To prevent photolytic degradation, always store solutions in amber-colored vials or wrap clear vials in aluminum foil.[7]
Q4: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous cell culture media. What is happening?
A4: This is a common issue related to the compound's low aqueous solubility, a phenomenon known as "precipitation upon dilution." While soluble in DMSO, its solubility in aqueous systems is likely much lower. When the DMSO stock is added to the media, the compound may crash out of solution.
To mitigate this:
-
Check Kinetic Solubility: First, determine the maximum soluble concentration in your specific medium.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to reduce its effect on both compound solubility and the biological system.[11]
-
Use a Higher Volume of a More Dilute Stock: Instead of adding a small volume of a highly concentrated stock, try adding a larger volume of a more dilute stock to aid dispersion.
-
Consider Formulation Aids: For in-vivo studies, formulation strategies using co-solvents or cyclodextrins may be necessary to improve solubility.[11]
Troubleshooting Guides
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Problem 1: Inconsistent results or a progressive loss of compound activity in an assay over several hours.
-
Possible Cause: Degradation of this compound in the aqueous assay buffer. The effective concentration of your compound is decreasing over the time course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen DMSO stock immediately before each experiment.[11] Do not use aqueous solutions prepared hours or days in advance.
-
Control the Environment: Keep working solutions on ice and protected from light during the experiment to minimize thermal and photolytic degradation.[11]
-
Conduct a Stability Study: Assess the compound's stability directly in your experimental medium. Incubate the compound in the medium under your exact assay conditions (temperature, light, etc.) and analyze aliquots by HPLC or LC-MS at different time points (e.g., 0, 1, 2, 4, 8 hours) to quantify the remaining parent compound.
-
Problem 2: Appearance of unexpected or new peaks in HPLC/LC-MS chromatograms of older samples.
-
Possible Cause: These new peaks are almost certainly degradation products.[11] The identity of the peaks depends on the storage and handling conditions of the sample.
-
Troubleshooting Steps:
-
Hypothesize Degradants: Based on the degradation pathways (see FAQ Q1), the new peaks are likely the hydrolysis products (amide, carboxylic acid) or the ether cleavage product (phenol).
-
Perform a Forced Degradation Study: To confirm the identities of the degradants, perform a forced degradation study (see Protocol 2 below). By intentionally degrading the compound under specific stress conditions (acid, base, oxidation), you can generate these degradation products and compare their retention times with the unknown peaks in your samples.[12]
-
Review Storage Conditions: Ensure that samples have been stored correctly (e.g., -80°C, protected from light) and have not undergone multiple freeze-thaw cycles.[11]
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the longevity and integrity of your compound stock.
-
Weighing: Carefully weigh the solid this compound in a clean, dry vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into single-use, low-volume amber vials. The aliquot volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the vials clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol 2: Forced Degradation Study for Degradant Identification
This study deliberately stresses the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[13][14]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of the compound in an acetonitrile/water (50:50) mixture.
-
Aliquot for Stress: Distribute this solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample kept at -20°C.
-
Apply Stress Conditions: Expose each aliquot to one of the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.[15] Monitor degradation over time if necessary.
Table 1: Summary of Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Method | Typical Conditions | Neutralization Step |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Incubate at 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Incubate at 60°C | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temperature | Not required |
| Thermal | Dry Heat / Reflux | 80°C in solution | Not required |
| Photolytic | Light Cabinet | ICH Q1B guidelines[16] | Not required |
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples, including the control, to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase and analyze immediately using a suitable HPLC method (see Protocol 3).
Protocol 3: Example Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating the parent compound from its primary degradation products. Method optimization will be required.
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 35.0 | 90 | 10 |
This gradient should provide sufficient separation for the non-polar parent compound and its more polar degradants (e.g., the carboxylic acid and phenol).
References
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- SAFETY DATA SHEET - 3-Methoxybenzonitrile. Fisher Scientific.
- Hydrolysis of benzonitrile gives. Infinity Learn.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson.
- Pharma Stability: Troubleshooting & Pitfalls. LinkedIn.
- Technical Support Center: [Compound Name] Solution Stability. Benchchem.
- Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. Chemical Journal of Chinese Universities.
- Stability Assessments in Bioanalytical Method Validation. Celegence.
- Forced Degradation Studies. MedCrave online.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Benchchem.
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).
Sources
- 1. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 2. scribd.com [scribd.com]
- 3. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums [cjcu.jlu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
The synthesis of this compound is a crucial step in the preparation of various advanced intermediates. The most common and reliable route involves the Williamson ether synthesis, a robust SN2 reaction between an alkoxide and an organohalide.[1] In this case, the phenoxide of 3-hydroxy-4-methoxybenzonitrile is reacted with a benzyl halide. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, heat transfer, and purification that must be carefully managed.
I. Overview of the Synthetic Pathway
The core of this synthesis is the nucleophilic substitution reaction between the phenoxide ion of 3-hydroxy-4-methoxybenzonitrile (also known as isovanillonitrile) and benzyl bromide. A base is used to deprotonate the phenol, generating the nucleophile in situ.
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
II. Detailed Experimental Protocol (Lab Scale)
This protocol is a generalized starting point and may require optimization for specific equipment and purity requirements.
Materials:
-
3-Hydroxy-4-methoxybenzonitrile
-
Benzyl Bromide (or Benzyl Chloride)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 eq) to the flask.
-
Reaction: Heat the mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water (3-4x the volume of DMF) and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
| Table 1: Troubleshooting Common Issues | ||
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Insufficiently strong or reactive base. 2. Presence of water quenching the phenoxide. 3. Low reaction temperature. 4. Poor quality of benzyl halide. | 1. Use a stronger base like NaH (requires strictly anhydrous conditions) or ensure K₂CO₃ is finely powdered and anhydrous.[3] 2. Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).[2] 3. Increase temperature gradually (e.g., to 90-100 °C), monitoring for byproduct formation. 4. Check the purity of the benzyl halide; distill if necessary. |
| Significant Byproduct Formation | 1. Benzyl ether self-condensation: Benzyl bromide reacting with benzyl alcohol impurity or hydroxide ions. 2. Over-alkylation: Reaction on other potential sites (unlikely for this substrate). 3. Hydrolysis of nitrile: The nitrile group can hydrolyze to an amide or carboxylic acid under harsh basic conditions and high temperatures, especially with water present.[4] | 1. Use high-purity benzyl bromide. Ensure anhydrous conditions to prevent hydroxide formation. 2. Not typically an issue with this substrate. Confirm product structure with NMR/MS. 3. Avoid excessively high temperatures or prolonged reaction times. Use a non-hydroxide base like K₂CO₃ or NaH. Ensure a thorough work-up to remove the base before any high-temperature purification steps. |
| Yield Drops on Scale-Up | 1. Poor mixing/mass transfer: Inefficient stirring in a large reactor can lead to localized concentration gradients and poor reaction rates. 2. Inefficient heat transfer: Difficulty in maintaining a uniform temperature throughout the large reaction volume.[4] 3. Introduction of moisture: Larger scale operations have more surface area and longer transfer times, increasing the risk of moisture contamination. | 1. Use an overhead mechanical stirrer for batches >1 L. 2. Heat using a jacketed reactor with controlled heating/cooling. Monitor the internal temperature, not just the mantle temperature. 3. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). PTCs can facilitate the reaction in a biphasic system (e.g., toluene/water with NaOH), which is often easier to manage at scale and less sensitive to strictly anhydrous conditions.[5][6][7] |
| Difficult Purification | 1. Oily crude product: Product may have a low melting point or be contaminated with impurities that inhibit crystallization. 2. Residual DMF: DMF is a high-boiling solvent that is difficult to remove completely and can interfere with crystallization. 3. Contamination with PTC: If a phase-transfer catalyst was used, it must be removed. | 1. Attempt purification via column chromatography. If an oil persists, try co-distilling with a non-polar solvent like toluene under vacuum to remove volatile impurities. 2. During work-up, perform multiple vigorous washes with water and brine to remove as much DMF as possible before concentration.[8] 3. PTCs are salts and can usually be removed by thorough washing with water during the work-up. |
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2]; process_node [fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,solid", penwidth=1, pencolor="#5F6368"]; solution_node [shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; // Nodes start [label="Start: Reaction Complete (TLC/HPLC)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conversion [label="Is starting material\nfully consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_byproducts [label="Are there significant\nbyproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proceed_workup [label="Proceed to Standard Work-up\n& Purification", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Low Conversion Branch low_conv_causes [label="Potential Causes:\n- Weak/Wet Base\n- Low Temperature\n- Inactive Halide", solution_node]; low_conv_actions [label="Actions:\n1. Increase Temperature\n2. Add More Base/Halide\n3. Extend Reaction Time", process_node]; // Byproducts Branch byproduct_causes [label="Potential Causes:\n- Nitrile Hydrolysis\n- Self-Condensation\n- Impure Reagents", solution_node]; byproduct_actions [label="Actions:\n1. Characterize Byproduct (MS/NMR)\n2. Re-evaluate Temp & Base\n3. Consider Purification Options", process_node]; // Connections start -> check_conversion; check_conversion -> check_byproducts [label="Yes"]; check_conversion -> low_conv_causes [label="No"]; low_conv_causes -> low_conv_actions; check_byproducts -> proceed_workup [label="No"]; check_byproducts -> byproduct_causes [label="Yes"]; byproduct_causes -> byproduct_actions;
}
Caption: A workflow for troubleshooting common issues after the initial reaction period.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction when scaling up? For lab scale, strong bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF are very effective.[9] However, NaH is hazardous and difficult to handle on a large scale. A weaker base like potassium carbonate (K₂CO₃) is safer and very effective, especially in a polar aprotic solvent like DMF or acetonitrile, but it requires higher temperatures and longer reaction times.[8] For large-scale synthesis, using aqueous sodium hydroxide (NaOH) with a phase-transfer catalyst is often the most practical, cost-effective, and scalable option.[3][7]
Q2: Can I use benzyl chloride instead of benzyl bromide? Yes, benzyl chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with benzyl bromide is typically faster and may proceed under milder conditions than with benzyl chloride.[1] If using benzyl chloride, you may need to increase the reaction temperature or time to achieve full conversion. Cost and availability on a large scale may also influence your choice.
Q3: What is Phase Transfer Catalysis (PTC) and why is it useful for this synthesis? Phase Transfer Catalysis involves a catalyst (typically a quaternary ammonium salt like TBAB) that facilitates the migration of a reactant from one phase into another where the reaction occurs.[7] For this synthesis, the phenoxide, formed in an aqueous base (like NaOH solution), is shuttled by the PTC into an organic phase (like toluene) where the water-insoluble benzyl halide is dissolved.[5][10] This is highly advantageous for scale-up because it avoids the need for expensive and hard-to-handle anhydrous polar aprotic solvents, simplifies work-up, and often leads to cleaner reactions.[6]
Q4: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting phenol and the less polar product (e.g., 30% Ethyl Acetate in Hexane). The starting material (a phenol) will have a lower Rf value than the product (an ether). For more quantitative analysis, especially during optimization, HPLC or GC are preferred. They can precisely measure the disappearance of starting material and the appearance of the product, as well as detect any byproducts.[2]
Q5: My final product has a yellow tint. Is it still usable? A yellow color often indicates the presence of impurities.[4] While it might be acceptable for some applications, for high-purity requirements, especially in drug development, the source of the color should be investigated and removed. The color could be from residual starting materials, byproducts, or degradation. Purification via column chromatography or recrystallization with activated carbon can often remove colored impurities.
V. References
-
ResearchGate. (n.d.). Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. PMC. Retrieved from [Link]
-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]
-
RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Analysis in 3-(Benzyloxy)-4-methoxybenzonitrile Reactions
An in-depth guide to navigating the complexities of 3-(Benzyloxy)-4-methoxybenzonitrile synthesis.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, understand the mechanistic origins of byproducts, and optimize reaction outcomes. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format based on extensive laboratory experience.
Section 1: Reaction Fundamentals & Troubleshooting Workflow
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This involves the O-alkylation of 3-hydroxy-4-methoxybenzonitrile with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.[1][2] While seemingly straightforward, this SN2 reaction is susceptible to several side reactions that can complicate purification and reduce yields.
Core Reaction Pathway
The intended reaction proceeds as follows: the base deprotonates the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzylating agent, displacing the halide and forming the desired ether product.
Caption: General workflow for Williamson ether synthesis of the target molecule.
Troubleshooting Workflow
Encountering an issue? Follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 2: Frequently Asked Questions (FAQs) & Byproduct Analysis
This section addresses the most common questions and problems encountered during the synthesis, providing mechanistic explanations and actionable solutions.
FAQ 1: My reaction yield is low and I see a lot of unreacted starting material. What are the likely causes?
Answer: This is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality.
-
Causality: The deprotonation of the phenol is a prerequisite for the reaction. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted. Similarly, the SN2 reaction is temperature and time-dependent. Inadequate time or temperature will result in an incomplete reaction. Finally, the benzylating agent can degrade over time, especially if exposed to moisture.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: For phenolic hydroxyl groups, a moderately strong base is required. While potassium carbonate (K₂CO₃) is common, it may be insufficient. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least 1.1-1.5 equivalents of base are used.
-
Check Reagent Purity: Use a fresh, unopened bottle of benzyl bromide or purify it before use. Benzyl bromide can hydrolyze to benzyl alcohol or oxidize to benzaldehyde.
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., from room temperature to 60-80 °C) and extend the reaction time. Monitor progress by TLC until the starting material spot disappears.
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile, which can accelerate SN2 reactions.[2]
-
FAQ 2: I've isolated a byproduct with the same mass as my product but a different NMR spectrum. Could this be C-alkylation?
Answer: Yes, C-alkylation is a known side reaction in the alkylation of phenoxides and is a strong possibility.[3]
-
Mechanistic Insight: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho/para positions on the aromatic ring. While O-alkylation is generally favored (thermodynamic product), some reaction can occur at the carbon atoms (kinetic product), leading to the formation of isomeric byproducts.
Caption: Competing reaction pathways leading to common byproducts.
-
Diagnostic Analysis:
-
¹H NMR: The most telling sign is a change in the aromatic proton splitting pattern. The desired product will have three aromatic protons with a specific coupling pattern. A C-benzylated isomer will have only two aromatic protons on that ring, with different coupling constants.
-
HPLC/LC-MS: C-alkylated isomers often have different polarities and will likely show a separate peak in the chromatogram, but the mass will be identical.
-
-
Preventative Measures:
-
Solvent and Counter-ion: Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. The choice of counter-ion (K⁺ vs. Na⁺) can also influence the O/C ratio.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance O-alkylation selectivity. The large quaternary ammonium cation forms a lipophilic ion pair with the phenoxide, shielding the oxygen anion less and making it more available for reaction in the organic phase.[4][5][6]
-
FAQ 3: My product appears to have been converted to an amide or carboxylic acid. What causes this?
Answer: This indicates hydrolysis of the nitrile functional group, which is sensitive to both acidic and basic conditions, especially at elevated temperatures.[7][8]
-
Causality: Under strong basic conditions (especially with aqueous workup at high temperatures), the hydroxide ion can attack the electrophilic carbon of the nitrile. This leads to the formation of an intermediate amide, which can be isolated under mild conditions.[9] With prolonged heating or stronger basicity, this amide can be further hydrolyzed to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid.[10][11]
-
Troubleshooting & Prevention:
-
Control Reaction Basicity: Avoid using an excessive amount of a very strong base like NaOH or KOH if possible. K₂CO₃ is generally safer in this regard.
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to minimize the presence of water. Use dried solvents and reagents.
-
Careful Workup: When the reaction is complete, cool the mixture to room temperature before performing an aqueous workup. Avoid prolonged heating during extraction or purification steps where both base and water are present.
-
Milder Conditions: If hydrolysis is a persistent issue, attempt the reaction at a lower temperature for a longer duration.
-
Analytical Data Summary for Key Compounds
The following table provides hypothetical analytical data to aid in the identification of the product and potential byproducts. Values are illustrative and should be confirmed experimentally.
| Compound Name | Structure | Expected TLC Rf (3:1 Hex:EtOAc) | Key ¹H NMR Signals (δ, ppm) |
| This compound | Target Product | ~0.45 | 7.5-7.3 (m, 5H, Bn-H), 7.2-7.0 (m, 3H, Ar-H), 5.15 (s, 2H, -CH₂-), 3.90 (s, 3H, -OCH₃) |
| 3-Hydroxy-4-methoxybenzonitrile | Starting Material | ~0.20 | 7.1-6.9 (m, 3H, Ar-H), 6.0 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃) |
| C-Alkylated Byproduct | Isomer | ~0.50 | 7.5-7.3 (m, 5H, Bn-H), 6.9 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 5.1 (s, 2H), 4.0 (s, 2H), 3.88 (s, 3H) |
| 3-(Benzyloxy)-4-methoxybenzamide | Hydrolysis Product | ~0.10 | 7.5-7.3 (m, 5H), 7.4-7.2 (m, 3H), 6.0-5.5 (br s, 2H, -NH₂), 5.18 (s, 2H), 3.91 (s, 3H) |
Section 3: Detailed Experimental Protocols
To ensure reproducibility and high fidelity, follow these detailed protocols.
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is optimized to favor O-alkylation and minimize side reactions.
Materials:
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Reagent Addition: Begin vigorous stirring. Slowly add benzyl bromide (1.1 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Stability-Indicating HPLC Method for Reaction Monitoring
This method can be used to quantify the purity of the final product and identify byproducts.[14]
-
Instrumentation: HPLC system with a UV detector (set to 254 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples at ~0.5 mg/mL in a 1:1 mixture of acetonitrile and water.
References
- Pearson Education, Inc. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
- König, F. D., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft.
- Scribd. (n.d.). Phase Transfer Catalyst.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Google Patents. (n.d.). EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
- O'Donnell, M. J. (2001). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ResearchGate.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
- Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions.
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Wikipedia. (n.d.). Williamson ether synthesis.
- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile.
- Japan Environmental Management Association for Industry. (n.d.). Analytical Methods.
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
- ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH.
- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile.
- precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE.
- ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. scribd.com [scribd.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. Hydrolysis of benzonitrile gives [allen.in]
- 12. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-(Benzyloxy)-4-methoxybenzonitrile and 3-hydroxy-4-methoxybenzonitrile: A Comparative Analysis for Synthetic Strategy
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Substituted benzonitriles are foundational scaffolds in drug discovery, valued for their versatile reactivity.[1][2][3] This guide provides an in-depth comparison of two closely related yet functionally distinct benzonitrile derivatives: 3-hydroxy-4-methoxybenzonitrile and its benzyl-protected counterpart, 3-(Benzyloxy)-4-methoxybenzonitrile .
This analysis is designed for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the strategic implications of choosing one compound over the other, grounded in the principles of synthetic chemistry and supported by experimental protocols.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the functional group at the C3 position of the benzene ring. 3-hydroxy-4-methoxybenzonitrile possesses a free phenolic hydroxyl group, whereas this compound has this hydroxyl group masked as a benzyl ether. This seemingly minor modification has profound consequences for the molecule's reactivity, solubility, and handling, which are summarized below.
| Property | 3-hydroxy-4-methoxybenzonitrile | This compound | Rationale for Difference |
| Molecular Formula | C₈H₇NO₂[4] | C₁₅H₁₃NO₂[5] | Addition of the benzyl group (C₇H₇). |
| Molecular Weight | 149.15 g/mol [4] | 239.27 g/mol (Calculated) | Mass of the added benzyl group. |
| Appearance | Light yellow or white solid[6] | Expected to be a white to off-white solid | General property of similar aromatic compounds. |
| Boiling Point | ~300.8 °C at 760 mmHg[6] | Higher; Not readily available | Increased molecular weight and size lead to stronger intermolecular forces. |
| pKa | ~8.59 (Predicted)[6] | Not applicable (no acidic proton) | The acidic phenolic proton is replaced by the non-acidic benzyl group. |
| Key Reactive Site | Phenolic hydroxyl (-OH)[7] | Benzylic C-H bonds, aromatic rings | The hydroxyl group is protected, shifting reactivity elsewhere. |
| Solubility | Soluble in polar organic solvents and aqueous base | More soluble in nonpolar organic solvents | Loss of the polar -OH group and addition of the large, nonpolar benzyl group decreases polarity. |
The Strategic Role of the Benzyl Protecting Group
In multi-step organic synthesis, protecting groups are transient modifications used to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule.[8] The benzyl (Bn) group is a classic and widely used protecting group for alcohols and phenols due to its ease of installation, stability across a wide range of reaction conditions, and reliable methods for removal.[9][10]
The relationship between our two compounds of interest perfectly illustrates this strategic concept. 3-hydroxy-4-methoxybenzonitrile is the parent compound, while this compound is its protected form.
Caption: The strategic workflow of using a benzyl protecting group.
Choosing This compound is a deliberate synthetic decision made when the acidic and nucleophilic nature of the phenolic -OH in 3-hydroxy-4-methoxybenzonitrile would interfere with subsequent planned reactions, such as those involving strong bases, organometallics, or reducing agents.
Synthesis and Experimental Protocols
The synthesis of these compounds is intrinsically linked. The benzylated version is typically prepared from the hydroxylated parent molecule.
Synthesis Workflow
Caption: Interconversion pathway between the two title compounds.
Protocol 1: Synthesis of this compound
This protocol describes the benzylation of 3-hydroxy-4-methoxybenzonitrile via a Williamson ether synthesis. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the benzyl bromide.
Objective: To protect the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile.
Materials:
-
3-hydroxy-4-methoxybenzonitrile (1.0 eq.)
-
Benzyl bromide (BnBr, 1.1 eq.)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq.)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the starting material).
-
Alkylation: While stirring vigorously, add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the collected solids with a small amount of fresh solvent (acetone or DCM).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.
-
Self-Validation: Successful synthesis is confirmed by characterization (¹H NMR, ¹³C NMR, MS), which will show the disappearance of the phenolic -OH proton signal and the appearance of characteristic signals for the benzyl group protons (a singlet around 5.1 ppm for the CH₂ and multiplets between 7.3-7.5 ppm for the aromatic protons).
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl group to regenerate the free hydroxyl function, a key step after the protected intermediate has served its purpose.
Objective: To cleave the benzyl ether in this compound to yield 3-hydroxy-4-methoxybenzonitrile.
Materials:
-
This compound (1.0 eq.)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% by weight)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Methodology:
-
Setup: Dissolve this compound in a suitable solvent (methanol or ethyl acetate) in a flask designed for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in an inert atmosphere if possible.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr apparatus). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup:
-
Carefully vent the excess hydrogen. Purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry, as it can ignite in air. Keep it wet with solvent until it can be disposed of properly.
-
Rinse the filter pad with fresh solvent.
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid is typically high-purity 3-hydroxy-4-methoxybenzonitrile.
Self-Validation: The successful deprotection is confirmed by comparing the final product's analytical data (NMR, melting point) with an authentic sample of 3-hydroxy-4-methoxybenzonitrile. The benzyl group signals will be absent in the NMR spectrum, and the phenolic -OH signal will reappear.[10][12]
Comparative Applications in Drug Development
-
3-hydroxy-4-methoxybenzonitrile: This compound is a direct precursor and building block. Its phenolic hydroxyl and nitrile groups are handles for further functionalization.[7] For example, it can be used in the synthesis of kinase inhibitors or other complex heterocyclic systems where the phenol can be alkylated or used to form ether linkages. It is listed as an impurity related to the synthesis of Gefitinib, indicating its role as a key intermediate in the manufacturing process of such pharmaceuticals.[6]
-
This compound: This intermediate is employed in longer synthetic sequences where early-stage introduction of the 3-hydroxy-4-methoxybenzonitrile scaffold is desired, but the hydroxyl group must be masked. For instance, if a reaction required a strong base like n-butyllithium to functionalize another part of the molecule, the unprotected phenol would be instantly deprotonated, consuming the reagent and preventing the desired reaction. Using the benzylated form circumvents this problem entirely.
Conclusion: Making the Right Strategic Choice
The decision between using 3-hydroxy-4-methoxybenzonitrile and This compound is not a matter of which is "better," but which is strategically appropriate for a given synthetic plan.
-
Choose 3-hydroxy-4-methoxybenzonitrile for direct functionalization of the hydroxyl group or when subsequent reaction steps are compatible with a free phenol. This is the more direct and atom-economical choice if protection is not required.
-
Choose this compound when you need to perform chemistry elsewhere on the molecule that is incompatible with an acidic phenolic proton (e.g., organometallic reactions, strong base-mediated reactions, certain reductions or oxidations). This approach adds two steps to the overall synthesis (protection and deprotection) but provides crucial chemoselectivity that is often enabling for the synthesis of complex target molecules.
By understanding the distinct roles and reactivity profiles of these two compounds, researchers can design more robust, efficient, and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4912822, 3-Hydroxy-4-methoxybenzonitrile.
- LookChem (n.d.). Cas 52805-46-6, 3-Hydroxy-4-methoxybenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications.
- precisionFDA (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE.
- IndiaMART (n.d.). 3 Hydroxy 4 Methoxy Benzonitrile, 98%.
- BioOrganics (n.d.). 3-Hydroxy-4-methoxybenzonitrile.
- Chemsrc (2025). This compound.
- Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W.-Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
- Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile.
- Google Patents (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
- ResearchGate (n.d.). ORGANIC SYNTHESIS.
- Google Patents (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
- ChemBK (2024). 3-Methoxy-4-Hydroxybenzonitrile.
- LookChem (2022). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.
- ResearchGate (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- PrepChem.com (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile.
- ResearchGate (2025). (PDF) 4-Benzyloxy-3-methoxybenzonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis.
- MDPI (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- Semantic Scholar (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions.
- ResearchGate (2025). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
A Researcher's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Analysis of Key Methodologies
Substituted benzonitriles are pivotal structural motifs in the landscape of modern chemistry, serving as critical intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic introduction of the nitrile group onto an aromatic ring can be accomplished through a variety of synthetic routes, each with its own set of advantages, limitations, and practical considerations. This guide provides a comprehensive comparison of the most prevalent methods for synthesizing substituted benzonitriles, offering insights into the underlying mechanisms, substrate scope, and experimental nuances to aid researchers in selecting the optimal route for their specific synthetic challenges.
Classical Approaches: Time-Tested yet Demanding
The traditional syntheses of benzonitriles, namely the Sandmeyer and Rosenmund-von Braun reactions, have been mainstays in organic synthesis for over a century. While reliable, they often necessitate harsh reaction conditions and the use of stoichiometric, highly toxic cyanide sources.
The Sandmeyer Reaction: From Anilines to Nitriles
The Sandmeyer reaction provides a pathway to benzonitriles starting from readily available anilines.[1] The process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[3][4]
Mechanism: The reaction proceeds through a free-radical mechanism. An initial single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the concomitant loss of nitrogen gas. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to form the benzonitrile product and regenerate the copper(I) catalyst.[3][5]
Figure 1. Simplified mechanism of the Sandmeyer cyanation reaction.
Advantages:
-
Readily available starting materials (anilines).
-
Well-established and widely documented procedure.
Disadvantages:
-
Requires the in situ formation of unstable diazonium salts, which can be explosive if isolated.
-
Use of stoichiometric amounts of toxic copper(I) cyanide.[1]
-
The reaction can generate significant amounts of waste.
-
Functional group tolerance can be limited due to the acidic and oxidative conditions.
The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides
The Rosenmund-von Braun reaction offers a more direct approach, involving the cyanation of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures.[6][7]
Mechanism: The precise mechanism can vary, but it is generally believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. Reductive elimination of the benzonitrile product then regenerates a copper(I) species, completing the catalytic cycle.[8]
Advantages:
-
Direct conversion of aryl halides to benzonitriles.
-
Avoids the need for preparing diazonium salts.
Disadvantages:
-
Requires high reaction temperatures (often 150-250 °C), limiting its applicability to sensitive substrates.[9]
-
Typically requires polar, high-boiling solvents like DMF or nitrobenzene, which can be difficult to remove.[8]
-
Stoichiometric or superstoichiometric amounts of copper(I) cyanide are often necessary.[1]
-
Product purification can be challenging due to the presence of copper salts.[8]
Modern Era: Palladium-Catalyzed Cyanation
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of benzonitriles, offering milder conditions, broader substrate scope, and improved functional group tolerance.[10][11] These methods typically involve the reaction of an aryl halide or pseudohalide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
General Catalytic Cycle: The reaction generally proceeds via a standard cross-coupling catalytic cycle:
-
Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.
-
Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The benzonitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Figure 2. General catalytic cycle for palladium-catalyzed cyanation.
Key Variables in Palladium-Catalyzed Cyanation:
-
Cyanide Source: A variety of cyanide sources can be employed, each with its own reactivity and safety profile.
-
Zinc Cyanide (Zn(CN)₂): Widely used due to its relatively low toxicity and good performance.[12]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and inexpensive alternative.[13][14] It is often used in biphasic aqueous conditions to overcome its insolubility in organic solvents.[13]
-
Acetone Cyanohydrin: Can serve as a cyanide source, but its use can be complicated by side reactions.[12]
-
-
Palladium Precatalyst and Ligand: The choice of ligand is crucial for catalyst stability and reactivity, especially when using less reactive aryl chlorides. Sterically demanding, electron-rich phosphine ligands are often employed.[12]
-
Substrate: While aryl iodides and bromides are more reactive, significant progress has been made in the cyanation of more economical and widely available aryl chlorides.[12]
Advantages:
-
Milder reaction conditions compared to classical methods.
-
Excellent functional group tolerance.[12]
-
Can be performed with catalytic amounts of palladium.
-
Applicable to a wide range of aryl and heteroaryl halides.[12]
Disadvantages:
-
The cost of palladium and specialized ligands can be a concern for large-scale synthesis.
-
Catalyst deactivation by cyanide ions can be an issue, though this has been addressed through various strategies.[1]
-
Reproducibility can sometimes be a challenge.[1]
Alternative Synthetic Routes
Beyond the traditional and palladium-catalyzed methods, several other strategies exist for the synthesis of substituted benzonitriles, often starting from different functional groups.
From Aldehydes and Amides
Benzonitriles can be synthesized from benzaldehydes through a one-pot reaction with hydroxylamine hydrochloride, often facilitated by a catalyst.[15][16] This method avoids the use of highly toxic metal cyanides. Similarly, the dehydration of primary benzamides is a common and effective route to benzonitriles.[17][18] A variety of dehydrating agents can be used, ranging from phosphorus pentoxide to milder, more modern reagents.[18]
From Carboxylic Acids
Direct conversion of benzoic acids to benzonitriles is also possible, though less common. This can be achieved through various methods, including high-temperature reactions with urea or ammonia, or more recently, through electrochemical methods.[19]
Comparative Summary of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺, CuCN | Low temperature diazotization, then moderate heating | Inexpensive starting materials, well-established | Unstable intermediates, stoichiometric toxic cyanide, waste generation |
| Rosenmund-von Braun | Aryl Halide | CuCN | High temperature (150-250 °C), polar solvents | Direct, avoids diazonium salts | Harsh conditions, poor functional group tolerance, difficult purification[8][9] |
| Palladium-Catalyzed | Aryl Halide/Pseudohalide | Pd catalyst, ligand, CN⁻ source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild to moderate temperature (80-120 °C) | Mild conditions, high functional group tolerance, broad scope[12] | Catalyst cost, potential for catalyst poisoning[1] |
| From Aldehydes | Aryl Aldehyde | Hydroxylamine hydrochloride, catalyst | Moderate heating | Avoids toxic metal cyanides | May require specific catalysts for high yields[15][16] |
| From Amides | Primary Aryl Amide | Dehydrating agent (e.g., P₂O₅, PCl₃) | Varies with reagent | Good yields, readily available starting materials | Can require harsh dehydrating agents |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride using Potassium Ferrocyanide
This protocol is adapted from methodologies that utilize less toxic cyanide sources.[1][13]
-
To a reaction vessel, add the aryl chloride (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.2 mol%), a suitable phosphine ligand (e.g., L1, 0.4 mol%), and potassium acetate (0.125 equiv).
-
Add a 1:1 mixture of dioxane and water (e.g., 2.5 mL each).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Synthesis of Benzonitrile from Benzaldehyde
This protocol is a general representation of the one-pot conversion of aldehydes to nitriles.[16][20]
-
In a round-bottom flask, dissolve the benzaldehyde (1.0 mmol) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Add hydroxylamine hydrochloride (1.1-1.5 equiv).
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over a drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude benzonitrile, which can be further purified by distillation or chromatography if necessary.
Conclusion
The synthesis of substituted benzonitriles is a well-developed field with a diverse array of available methodologies. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions remain relevant, modern palladium-catalyzed cyanations offer significant advantages in terms of mildness, scope, and functional group tolerance, particularly with the advent of less toxic cyanide sources like potassium ferrocyanide.[13] The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired substitution pattern and functional group compatibility, and considerations for scale-up and safety. By understanding the nuances of each approach, researchers can make informed decisions to efficiently and effectively access this important class of molecules.
References
- J. K. Kochi. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. J. Am. Chem. Soc., 79(11), 2942-2948. [Link]
- Fors, B. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
- Li, G., et al. (2022). Direct Synthesis of Amides from Benzonitriles and Benzylic Alcohols via a KOt-Bu-Mediated MPV-type Hydrogen Transfer Process. The Journal of Organic Chemistry. [Link]
- Lundgren, R. J., et al. (2015). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Patil, D. D., & Wadhava, G. C. (2011). A rapid and facile one pot synthesis of nitrile has been carried out in high yields from the corresponding aldehydes and hydroxylamine. Asian Journal of Chemistry, 24(12).
- Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett.
- Gross, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews. [Link]
- Stabile, P., et al. (2015). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews.
- Li, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- Beller, M., et al. (2002). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides.
- Stolar, T., et al. (2018). Cyanation of aryl halides using potassium hexacyanoferrate(ii)
- Sharghi, H., & Sarvari, M. H. (2004). A Facile One-Pot Conversion of Aldehydes into Nitriles.
- Wang, Y., et al. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Mita, T., & Sato, Y. (2015). The Synthesis of Nitriles From Aldehydes. Bulletin of the Chemical Society of Japan.
- chemeurope.com. Sandmeyer reaction. [Link]
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research.
- Wikipedia. Sandmeyer reaction. [Link]
- SynArchive. Rosenmund-von Braun Reaction. [Link]
- Wiley Online Library. Rosenmund-von Braun Synthesis. [Link]
- Google Patents.
- Sciencemadness Discussion Board. Benzonitrile in different ways. [Link]
- Google Patents.
- Hoshi, N., et al. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances. [Link]
- Li, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- Szostak, M., et al. (2015). One-Step Synthesis of Nitriles from Acids, Esters and Amides Using DIBAL-H and Ammonium Chloride. Synlett.
- J&K Scientific LLC. Sandmeyer Reaction. [Link]
- Master Organic Chemistry.
- Google Patents.
- Organic Chemistry Portal.
- Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]
- Sommer, M. B., et al. (1995). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [Link]
- Khan, I., et al. (2022). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Molecules. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 18. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01378J [pubs.rsc.org]
- 20. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
Alternative precursors for 3-(Benzyloxy)-4-methoxybenzonitrile synthesis
An In-Depth Comparative Guide to Precursors for 3-(Benzyloxy)-4-methoxybenzonitrile Synthesis
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The strategic selection of a starting material is paramount, directly influencing the efficiency, cost-effectiveness, and environmental impact of the synthetic process. This guide provides a comprehensive comparison of three primary precursors: vanillin, isovanillin, and protocatechuic aldehyde. We will dissect the synthetic routes from each precursor, offering detailed experimental protocols, comparative performance data, and an analysis of the underlying chemical principles to empower researchers and process chemists in making informed strategic decisions.
The Core Synthetic Challenge: Regioselectivity
The synthesis of this compound from common phenolic aldehydes invariably involves two key transformations: O-benzylation of a specific hydroxyl group and the conversion of an aldehyde to a nitrile. The primary challenge lies in achieving regioselectivity during the O-alkylation step, particularly when multiple reactive hydroxyl groups are present. The choice of precursor dictates the nature and complexity of this challenge. While isovanillin offers a direct path, the economic advantages of vanillin or the fundamental availability of protocatechuic aldehyde present compelling, albeit more complex, alternatives.
Precursor Analysis and Synthetic Strategies
Route 1: Synthesis from Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Vanillin is an attractive precursor due to its low cost and widespread availability, often sourced from lignin, a byproduct of the paper industry.[1][2] The synthetic pathway from vanillin is a two-stage process: O-benzylation of the 4-hydroxyl group, followed by conversion of the aldehyde functionality to a nitrile.
Stage 1: O-Benzylation of Vanillin. The first step is the protection of the phenolic hydroxyl group at the C-4 position to yield 4-(Benzyloxy)-3-methoxybenzaldehyde. This is a standard Williamson ether synthesis. The choice of base is critical; an inorganic base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions.[3] The reaction can be sluggish, but the addition of a phase-transfer catalyst such as Tetra-n-butylammonium iodide (TBAI) can significantly accelerate the process by facilitating the transport of the phenoxide ion into the organic phase where it reacts with benzyl bromide.[4][5]
Stage 2: Nitrile Formation. The conversion of the intermediate aldehyde to the final nitrile product is a classic transformation. A highly reliable and common method involves a one-pot, two-step sequence: formation of an aldoxime followed by its dehydration.[6][7] The aldehyde is first reacted with hydroxylamine hydrochloride to form 4-(benzyloxy)-3-methoxybenzaldehyde oxime. This intermediate is then dehydrated without isolation using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus(V) oxide, to yield the target nitrile.[8][9] This oximation-dehydration strategy is often high-yielding and avoids the use of highly toxic cyanide reagents.[10][11]
Caption: Synthetic pathway from Vanillin.
Route 2: Synthesis from Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
Isovanillin is the structural isomer of vanillin and represents the most direct precursor for the target molecule.[12] Its substitution pattern perfectly aligns with the desired product, simplifying the synthesis to a single benzylation step followed by nitrile formation.
Stage 1: O-Benzylation of Isovanillin. This step directly yields 3-(Benzyloxy)-4-methoxybenzaldehyde, the immediate precursor to the target nitrile. The reaction proceeds via the same Williamson ether synthesis mechanism described for vanillin, typically using benzyl bromide in the presence of a base like K₂CO₃.[13][14] The primary advantage here is the elimination of any regioselectivity concerns, as there is only one phenolic hydroxyl group to alkylate.
Stage 2: Nitrile Formation. The conversion of the resulting 3-(Benzyloxy)-4-methoxybenzaldehyde to the final nitrile follows the identical and reliable oximation-dehydration pathway discussed previously.[15][16]
The main drawback of this route is the higher cost and reduced availability of isovanillin compared to vanillin.[12] However, for applications where synthetic simplicity and high purity are paramount, this route is often preferred.
Caption: Synthetic pathway from Isovanillin.
Route 3: Synthesis from Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde)
Protocatechuic aldehyde serves as the fundamental building block for both vanillin and isovanillin. While its use as a starting material appears logical, it introduces significant challenges related to selective functionalization of its two phenolic hydroxyl groups.
The Challenge of Regioselective Alkylation. The two hydroxyl groups in protocatechuic aldehyde have different electronic environments. The 4-OH group is more acidic and sterically accessible, making it generally more reactive towards alkylation. However, achieving clean mono-alkylation without the formation of di-alkylated byproducts or a mixture of 3-O-alkylated and 4-O-alkylated products is exceptionally difficult and often results in low yields of the desired isomer.[17]
A viable, though multi-step, strategy involves:
-
Selective mono-methylation to first synthesize isovanillin. This requires carefully controlled conditions to favor methylation at the 4-position.
-
Purification of the resulting isovanillin.
-
Proceeding with the O-benzylation and nitrile formation as described in Route 2.
Because of the purification challenges and potential for low yields in the selective methylation step, it is almost always more practical and economical to purchase isovanillin directly rather than synthesizing it from protocatechuic aldehyde for this specific target.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 15. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 16. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 17. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Benzonitrile Formation
Welcome to an in-depth exploration of catalytic strategies for the synthesis of benzonitrile, a pivotal intermediate in the pharmaceutical, agrochemical, and dye industries. This guide is tailored for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of catalytic methods for benzonitrile production. We will dissect the performance of various catalysts across the three primary synthetic routes: the ammoxidation of toluene, the dehydration of benzamide, and the cyanation of aryl halides. Our focus will be on providing not just a comparative analysis of efficacy through experimental data, but also a deeper understanding of the mechanistic nuances and the rationale behind catalyst selection.
The Industrial Cornerstone: Ammoxidation of Toluene
The gas-phase ammoxidation of toluene is the most established industrial method for benzonitrile synthesis. This process involves the reaction of toluene with ammonia and oxygen over a solid catalyst at elevated temperatures. The choice of catalyst is paramount to achieving high selectivity towards benzonitrile while minimizing the formation of byproducts such as carbon oxides (COx) and benzaldehyde.
The Workhorses: Vanadium-Based Catalysts
Vanadium oxides, particularly when supported on titanium dioxide (TiO₂), have long been the catalysts of choice for this transformation.[1][2][3] The synergy between vanadium and the TiO₂ support, especially in its anatase form, is crucial for catalytic activity and selectivity.[3]
Mechanistic Insights
The reaction mechanism over V₂O₅/TiO₂ catalysts is generally believed to follow a Mars-van Krevelen type mechanism. Toluene is first oxidized by the lattice oxygen of the catalyst, followed by the reoxidation of the reduced catalyst by gas-phase oxygen. Ammonia plays a critical role in the formation of the nitrile group. An inhibition effect of ammonia on the overall toluene conversion has been observed, suggesting a competition between toluene and ammonia for the same active sites.[4]
Performance Comparison of Vanadium-Based Catalysts
The performance of vanadium-based catalysts can be significantly influenced by the support, promoters, and preparation method.
| Catalyst Composition | Support | Reaction Temp. (°C) | Toluene Conv. (%) | Benzonitrile Select. (%) | Benzonitrile Yield (%) | Reference(s) |
| V₂O₅ | TiO₂ (anatase) | 310 | ~15 | ~85 | ~13 | [1] |
| VPO | Silica-gel | 440 | 97 | 94 | 91.2 | [3][5] |
| Ag-V₂O₅ | TiO₂ | ~360 | >10 | >80 (total selectivity to benzaldehyde and benzoic acid) | - | [6] |
| K-V₂O₅ | TiO₂ | ~370 | ~5 | <60 | - | [6] |
| Transition Metal Oxides | β-zeolite | 430 | - | up to 99 | - | [7][8] |
Key Insights:
-
VPO catalysts have demonstrated exceptionally high conversion and selectivity, with yields of benzonitrile reaching over 90%.[3][5] The presence of phosphorus is believed to modify the electronic and acidic properties of the vanadium species, enhancing selectivity.
-
Silver (Ag) as a promoter for V₂O₅/TiO₂ catalysts has been shown to remarkably improve the selectivity towards partial oxidation products, including benzonitrile precursors, and increase catalyst activity.[6]
-
Potassium (K) as a promoter , in contrast, tends to decrease the selectivity for valuable products.[6]
-
Zeolite-supported transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) offer a promising approach, exhibiting high selectivity by carrying out the reaction within the confined sub-nano spaces of the zeolite pores, which suppresses the combustion reactions.[7][8]
Experimental Protocol: Gas-Phase Ammoxidation of Toluene
The following is a generalized protocol for evaluating catalyst performance in a fixed-bed flow reactor.
-
Catalyst Preparation: A V₂O₅/TiO₂ catalyst can be prepared by impregnating TiO₂ (anatase) with an aqueous solution of ammonium metavanadate, followed by drying and calcination.
-
Reactor Setup: A fixed-bed quartz reactor is loaded with the catalyst (typically 0.5-2.0 g).
-
Reaction Conditions:
-
The reactor is heated to the desired temperature (e.g., 300-450 °C) under a flow of an inert gas like nitrogen.
-
A feed gas mixture of toluene, ammonia, oxygen, and an inert diluent (e.g., N₂) is introduced into the reactor. The molar ratios of the reactants are critical and need to be optimized (e.g., Toluene:NH₃:O₂ = 1:3:3).
-
-
Product Analysis: The reactor effluent is passed through a cold trap to collect the liquid products. The gas and liquid phases are analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzonitrile and other products.
Laboratory-Scale Synthesis: Dehydration of Benzamide
For smaller-scale synthesis, the dehydration of benzamide offers a more convenient route to benzonitrile. This transformation can be achieved using stoichiometric dehydrating agents or, more elegantly, through catalytic methods.
A Spectrum of Catalytic Dehydrating Agents
While classic dehydrating agents like phosphorus pentoxide (P₄O₁₀) are effective, they generate significant waste.[9][10][11] Catalytic approaches offer a more sustainable alternative.
Mechanistic Considerations
The catalytic dehydration of amides generally involves the activation of the amide carbonyl group by the catalyst, making the carbon atom more electrophilic and facilitating the elimination of water.
Comparative Performance of Catalysts for Benzamide Dehydration
| Catalyst/Reagent | Co-reagent/Solvent | Reaction Temp. (°C) | Reaction Time | Yield (%) | Reference(s) |
| P₂O₅ | Neat (Microwave) | 220-240 | 1-2.5 min | 90 | [9][10][11] |
| Pd(OAc)₂ (10 mol%) | Selectfluor (20 mol%)/CH₃CN | Room Temp. | - | 80-96 | [9][12][13] |
| ZnCl₂ | H₂O/CH₃CN (Microwave) | - | 1 min | Good | [14] |
| ZnBr₂ (8 mol%) | T3P (1 mol%)/PMHS/THF | 100 | 20 h | High | [15] |
Key Insights:
-
Microwave-assisted dehydration using P₂O₅ is extremely rapid and high-yielding, though not catalytic.[9][10][11]
-
Palladium(II) catalysis with Selectfluor as an oxidant is a mild and highly efficient method that tolerates a wide range of functional groups.[9][12][13]
-
Zinc-based catalysts , such as ZnCl₂ and ZnBr₂, offer a cost-effective and efficient alternative, particularly when combined with microwave irradiation or co-catalysts like propylphosphonic anhydride (T3P).[14][15]
Experimental Protocol: Palladium-Catalyzed Dehydration of Benzamide
This protocol is adapted from the work of Croatt and coworkers.[9][12][13]
-
Reaction Setup: To a vial containing a magnetic stir bar, add benzamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Selectfluor (0.2 mmol, 20 mol%).
-
Solvent Addition: Add acetonitrile (CH₃CN) as the solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzonitrile.
-
Versatile and Mild: Cyanation of Aryl Halides
The transition metal-catalyzed cyanation of aryl halides is a powerful tool for introducing the nitrile functionality with high functional group tolerance. Palladium and nickel are the most prominent catalysts for this transformation.
Palladium vs. Nickel: A Tale of Two Metals
Both palladium and nickel catalysts are effective for the cyanation of aryl halides, but they exhibit distinct characteristics in terms of cost, reactivity, and sensitivity to reaction conditions.
Mechanistic Overview: The Catalytic Cycle
The catalytic cycle for both palladium and nickel typically involves three key steps:
-
Oxidative Addition: The active metal(0) catalyst reacts with the aryl halide.
-
Transmetalation/Cyanide Exchange: The cyanide group is transferred to the metal center from a cyanide source.
-
Reductive Elimination: The aryl nitrile product is formed, and the metal(0) catalyst is regenerated.
Performance Comparison: Palladium vs. Nickel Catalysts
| Catalyst System | Aryl Halide | Cyanide Source | Key Features | Yield (%) | Reference(s) |
| Palladium | |||||
| Pd₂(dba)₃/dppf | Bromobenzene | Zn(CN)₂ | Additive (ZnBr₂) eliminates induction period. | High | [16][17][18] |
| Pd(OAc)₂ | Aryl Bromides | K₄[Fe(CN)₆] | Low catalyst loading (0.1 mol%), non-toxic cyanide source. | 83-96 | [19] |
| Pd(PPh₃)₄ | Aryl Nonaflates | K₄[Fe(CN)₆] | Mild conditions (40 °C). | Good to Excellent | [10] |
| Nickel | |||||
| NiCl₂·6H₂O/dppf/Zn | Hetero(aryl) Chlorides | Zn(CN)₂ | Mild conditions (50-80 °C), tolerates various functional groups. | Good | [20] |
| NiBr₂(bpy) | Aryl Bromides | MPMN | Stable, low-toxicity organic cyanide source. | Good | [21] |
| Ni(0) | Aryl Halides | - | Less sensitive to electronic effects, but more to coordinating functional groups. | - | [22] |
Key Insights:
-
Palladium catalysts are generally highly efficient and exhibit broad functional group tolerance.[16][23] However, catalyst deactivation by cyanide ions can be a challenge, often necessitating the use of additives or less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[16][17][19]
-
Nickel catalysts have emerged as a more cost-effective and sustainable alternative to palladium.[21][22][24] They can be less sensitive to electronic effects but more susceptible to inhibition by coordinating functional groups.[22] Recent advancements have led to the development of robust nickel catalytic systems for the cyanation of a wide range of aryl halides, including the more challenging aryl chlorides.[20][21]
Experimental Protocol: Palladium-Catalyzed Cyanation of Bromobenzene
The following is a general procedure for the palladium-catalyzed cyanation of an aryl bromide.
-
Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), zinc cyanide (Zn(CN)₂), and a zinc dust as a reductant.
-
Reagent Addition: The aryl bromide and a solvent (e.g., DMF) are added to the vessel.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred until the starting material is consumed (monitored by GC or LC-MS).
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove insoluble salts.
-
The filtrate is washed with an aqueous solution (e.g., ammonium hydroxide) to remove excess cyanide, followed by water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography or distillation.
-
Concluding Remarks: Selecting the Optimal Catalytic Strategy
The choice of the most suitable catalytic method for benzonitrile synthesis is contingent upon several factors, including the desired scale of production, cost considerations, and the functional group tolerance required.
-
For large-scale industrial production , the ammoxidation of toluene remains the most economically viable route, with ongoing research focusing on improving the selectivity and longevity of vanadium-based and novel zeolite-supported catalysts.
-
For laboratory-scale synthesis and medicinal chemistry applications , where functional group compatibility and mild reaction conditions are paramount, the dehydration of benzamide and the cyanation of aryl halides offer superior versatility.
-
The palladium-catalyzed dehydration of amides stands out for its exceptionally mild conditions and broad substrate scope.
-
In the realm of aryl halide cyanation , while palladium catalysts offer high reliability, the development of more economical and robust nickel-based systems represents a significant advancement towards more sustainable chemical synthesis.
This guide has provided a comparative overview of the key catalytic strategies for benzonitrile formation. It is our hope that the presented data, protocols, and mechanistic insights will serve as a valuable resource for researchers in their pursuit of efficient and selective synthetic methodologies.
References
- Chen, G., et al. (2006). Gas phase partial oxidation of toluene over modified V2O5/TiO2 catalysts in a microreactor. Catalysis Today, 117(1-3), 150-156. [Link]
- Cavalli, P., et al. (1987). Ammoxidation of Toluene to Benzonitrile on Vanadium-Titanium Oxides Catalysts Prepared by Precipitation. The Role of Catalyst Composition. Industrial & Engineering Chemistry Research, 26(4), 639-644. [Link]
- Buono, F. G., et al. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 10(22), 5325-5328. [Link]
- McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Catalysis Science & Technology, 9(8), 1946-1955. [Link]
- Lendenfeld, C., et al. (1995). Investigation of vanadium phosphorus oxide catalysts (VPO) during toluene ammoxidation: new mechanistic insights by in situ EPR. Journal of the Chemical Society, Faraday Transactions, 91(15), 2423-2428. [Link]
- Cavalli, P., et al. (1987).
- Wang, Y., et al. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 9(5). [Link]
- Li, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- Li, D., et al. (2005). Ammoxidation of toluene to benzonitrile on VPO catalysts.
- Li, D., et al. (2005). Ammoxidation of toluene to benzonitrile on VPO catalysts.
- Singh, K., et al. (2020). Catalytic approaches to benzonitrile synthesis.
- Al-Huniti, M. H., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters, 20(19), 6046-6050. [Link]
- Corpet, M., & Rousseaux, S. A. L. (2022). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 27(19), 6527. [Link]
- Buono, F. G., et al. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 10(22), 5325-5328. [Link]
- Al-Huniti, M. H., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters, 20(19), 6046-6050. [Link]
- Sharma, S. D., et al. (2013). Dehydration of Amides to Nitriles: A Review.
- Fors, B. P., et al. (2010). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. Organic Process Research & Development, 14(4), 931-936. [Link]
- Nelson, D. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87) [Video]. YouTube. [Link]
- Enthaler, S., et al. (2012). Zinc/T3P‐catalyzed dehydration of amides to nitriles. Chemistry-A European Journal, 18(34), 10765-10772. [Link]
- Wang, C., et al. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(24), 7763-7767. [Link]
- Anbarasan, P., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Jana, A., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(33), 14891-14909. [Link]
- Cavalli, P., et al. (1987). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. INIS-IAEA. [Link]
- Cavalli, P., et al. (1987). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. Semantic Scholar. [Link]
- Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683-33699. [Link]
- Liao, X., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 224-229. [Link]
- Liang, Y., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 1-10. [Link]
- Otamiri, J., & Andersson, A. (1988). Kinetics and mechanisms in the ammoxidation of toluene over a V2O5 catalyst. Part 2: Non-selective reactions.
- Buono, F. G., et al. (2008).
- Wang, T., et al. (2023). Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides.
- Maciá, B., et al. (2015). Catalysis Science & Technology. CORE. [Link]
- Liu, C., et al. (2012). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 14(16), 4238-4241. [Link]
- Wang, Y., et al. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave. [Link]
- Enthaler, S., et al. (2012). An Efficient Zinc-Catalyzed Dehydration of Primary Amides to Nitriles.
- Ghorbani-Vaghei, R., & Malaekeh, P. (2007). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
- Zhang, Y., et al. (2024). Simultaneous Catalytic Oxidation of Benzene and Toluene over Pd-CeZrOx Catalysts.
- Al-Huniti, M. H., et al. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Chemistry Portal. [Link]
- Cadierno, V., et al. (2018). Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2...
- Li, J., et al. (2019). Kinetics analysis of the catalysed hydration of benzonitrile to...
- Park, J. H., et al. (2021). Ammonium Ion Enhanced V2O5-WO3/TiO2 Catalysts for Selective Catalytic Reduction with Ammonia. International Journal of Molecular Sciences, 22(20), 10986. [Link]
- Wachs, I. E., et al. (2015). The effect of metal oxide additives on the activity of V2O5/TiO2 catalysts for the selective catalytic reduction of NO by NH3. Lehigh University. [Link]
Sources
- 1. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of catalyst composition (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 6. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 7. Highly selective V-P-O/γ-Al2O3 catalysts in the ammoxidation of toluene to benzonitrile - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Hammett Plot Analysis for Substituted Benzonitrile Reactions
Introduction: Beyond Qualitative Prediction — Quantifying Electronic Effects in Reaction Mechanisms
In the intricate world of medicinal chemistry and drug development, understanding how a subtle change in a molecule's structure impacts its reactivity is paramount. We often rely on our chemical intuition to predict the effect of an electron-donating or electron-withdrawing group. However, to truly optimize a lead compound or elucidate a complex reaction mechanism, we need to move from qualitative descriptions to quantitative analysis. This is the realm of physical organic chemistry, and one of its most powerful tools is the Linear Free-Energy Relationship (LFER) .[1][2][3]
The Hammett equation stands as a cornerstone of LFERs, providing a simple yet profound method to quantify the electronic influence of substituents on the reactivity of aromatic compounds.[4][5][6] Developed by Louis P. Hammett, this relationship allows us to dissect the transition state of a reaction and gain critical insights that can guide rational drug design and synthetic strategy.[5][7]
This guide provides an in-depth analysis of applying the Hammett plot to the reactions of substituted benzonitriles. We will move beyond a simple procedural description, focusing on the causality behind the experimental design and the deep mechanistic information that can be extracted. For researchers aiming to understand structure-activity relationships (SAR), this quantitative approach is an indispensable asset.
The Hammett Equation: A Quantitative Framework
The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the reaction of a substituted reactant.[5]
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant.[5]
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent in the meta or para position. It is independent of the reaction type.[4][5]
-
Electron-withdrawing groups (EWGs) like -NO₂ have positive σ values.
-
Electron-donating groups (EDGs) like -OCH₃ have negative σ values.
-
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. It is independent of the substituent but depends on the reaction type and conditions.[5][8][9]
The logical flow of a Hammett analysis is visualized below. By measuring reaction rates for a series of compounds and plotting them against established σ values, we can determine the reaction constant ρ, which in turn illuminates the reaction's mechanism.
Caption: Logical workflow of a Hammett plot analysis.
Focus Reaction: Alkaline Hydrolysis of Substituted Benzonitriles
Benzonitriles are versatile intermediates in organic synthesis and common moieties in pharmaceutical compounds. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[10][11] The alkaline hydrolysis of benzonitriles to benzamides and subsequently to benzoate salts is a classic example where Hammett analysis provides exceptional clarity.[12][13]
The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This is the critical, rate-determining step for our analysis.[11][12]
Caption: Reaction mechanism for the alkaline hydrolysis of benzonitrile.
In the transition state of this rate-determining step, a negative charge builds up on the nitrogen atom as the C-O bond forms. This is the central hypothesis we can test with a Hammett plot.
Interpreting the Reaction Constant (ρ) for Benzonitrile Hydrolysis
The sign and magnitude of ρ are rich with mechanistic information.[8]
-
Sign of ρ: For the alkaline hydrolysis of benzonitriles, we anticipate a positive ρ value . A positive ρ signifies that the reaction is accelerated by electron-withdrawing groups (EWGs, with positive σ values) and decelerated by electron-donating groups (EDGs, with negative σ values).[5][9] This is entirely consistent with our proposed mechanism. An EWG on the benzene ring helps to stabilize the developing negative charge in the transition state, lowering the activation energy and increasing the reaction rate.
-
Magnitude of ρ: The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large positive value (e.g., > +2) would indicate that the reaction center is highly sensitive to the electronic effects of the substituents and that a significant negative charge develops in the transition state.[9] For nitrile hydrolysis, the reaction center is directly attached to the aromatic ring, suggesting a moderate to high sensitivity.
Experimental Protocol: A Self-Validating System
The trustworthiness of a Hammett analysis hinges on the quality of the kinetic data. The linearity of the final plot serves as an internal validation of the experimental consistency and the applicability of the Hammett equation to the reaction series.[8]
Step 1: Synthesis of Substituted Benzonitriles
A series of meta- and para-substituted benzonitriles should be synthesized or procured. It is critical to select a range of substituents with varying σ values (both positive and negative) to generate a robust plot. Ortho substituents are generally avoided due to confounding steric effects.[9]
Example Substituents:
-
Strong EWG: p-NO₂
-
Moderate EWG: p-CN, m-Cl
-
Halogen (Inductive EWG): p-Cl, p-Br
-
Unsubstituted: -H (Reference)
-
Weak EDG: p-CH₃
-
Strong EDG: p-OCH₃
Step 2: Kinetic Measurements
The rate of hydrolysis must be measured under identical conditions (temperature, solvent, base concentration) for each compound. A common method is to use UV-Vis spectrophotometry to monitor the reaction, provided one of the species (reactant or product) has a distinct chromophore. For benzonitrile hydrolysis, monitoring the disappearance of the starting material via HPLC is a reliable and precise method.
Detailed Workflow:
-
Stock Solutions: Prepare stock solutions of each substituted benzonitrile and the hydroxide base (e.g., NaOH) in a suitable solvent system (e.g., 50% aqueous acetonitrile).[14]
-
Temperature Control: Equilibrate all solutions and the reaction vessel in a constant-temperature water bath.
-
Initiate Reaction: Initiate the reaction by mixing the benzonitrile and base solutions. Use pseudo-first-order conditions (i.e., a large excess of base) to simplify the rate law.
-
Monitor Reaction: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by neutralizing the base with acid), and analyze the concentration of the remaining benzonitrile by reverse-phase HPLC.
-
Data Acquisition: Record the concentration of the benzonitrile at each time point. Repeat the experiment for each substituted compound in the series.
Caption: Step-by-step experimental workflow for Hammett analysis.
Step 3: Data Analysis
-
Determine Rate Constants (k): For each reaction run under pseudo-first-order conditions, plot the natural logarithm of the benzonitrile concentration (ln[BN]) versus time. The plot should be linear, and the rate constant k is the negative of the slope.
-
Calculate log(k/k₀): Identify the rate constant for the unsubstituted benzonitrile as k₀. For each substituted compound, calculate the ratio k/k₀ and then take its logarithm.
-
Construct the Hammett Plot: Plot log(k/k₀) on the y-axis against the appropriate Hammett substituent constant σ (σ_meta or σ_para) on the x-axis.
-
Determine ρ: Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ.
Data Presentation and Comparison
The following table presents representative data for the alkaline hydrolysis of a series of para-substituted benzonitriles.
| Substituent (X) | σₚ Value | Representative Rate Constant, k (s⁻¹) | log(k/k₀) |
| -OCH₃ | -0.27 | 0.85 x 10⁻⁴ | -0.52 |
| -CH₃ | -0.17 | 1.21 x 10⁻⁴ | -0.37 |
| -H | 0.00 | 2.80 x 10⁻⁴ | 0.00 |
| -Cl | 0.23 | 7.50 x 10⁻⁴ | 0.43 |
| -CN | 0.66 | 4.85 x 10⁻³ | 1.24 |
| -NO₂ | 0.78 | 1.12 x 10⁻² | 1.60 |
Plotting this data would yield a straight line with a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing groups. The value of ρ would likely be greater than +2.0, indicating significant charge development in the transition state.
Comparison with Other Reactions:
-
Alkaline Hydrolysis of Ethyl Benzoates: This reaction also proceeds via nucleophilic attack on a carbonyl carbon and shows a positive ρ value, typically around +2.5.[5] The similarity in the sign and magnitude of ρ suggests a similar mechanism involving the buildup of negative charge in the rate-determining step.
-
Ionization of Benzoic Acids: This is the reference reaction for which ρ is defined as +1.00.[5] A ρ value greater than 1, as seen in nitrile and ester hydrolysis, indicates the reaction is more sensitive to substituent effects than the ionization of benzoic acid.
Conclusion: From Correlation to Insight
The Hammett plot is more than just a data correlation; it is a powerful diagnostic tool. For the reactions of substituted benzonitriles, it allows us to quantitatively confirm the mechanism of nucleophilic attack, demonstrating the stabilization of a negative-charge-bearing transition state by electron-withdrawing substituents. This level of mechanistic detail is invaluable in fields like drug development, where predicting the reactivity and metabolic stability of new chemical entities is a daily challenge. By grounding our chemical intuition in robust quantitative data, we can accelerate the design-synthesize-test cycle and make more informed decisions in the pursuit of novel therapeutics.
References
- Title: 20.7: Chemistry of Nitriles Source: LibreTexts Chemistry URL:[Link]
- Title: Free-energy rel
- Title: Free-energy relationship Source: chemeurope.com URL:[Link]
- Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL:[Link]
- Title: Linear Free Energy Relationships Source: University of Regensburg URL:[Link]
- Title: The Hammett Equation and Linear Free Energy Relationship Source: Dalal Institute URL:[Link]
- Title: Hammett Equ
- Title: Understanding the Hammett Equ
- Title: Free energy relationships and their linearity: a test example. Source: Henry Rzepa's Blog URL:[Link]
- Title: On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions Source: PubMed Central (PMC) URL:[Link]
- Title: Hammett equ
- Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: LibreTexts Chemistry URL:[Link]
- Title: Reactions of Nitriles Source: Chemistry Steps URL:[Link]
- Title: 21.5. Hydrolysis of nitriles Source: Lumen Learning - Organic Chemistry II URL:[Link]
- Title: 20.7 Chemistry of Nitriles Source: OpenStax URL:[Link]
- Title: Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. Source: Al-Mustansiriyah Journal of Science URL:[Link]
- Title: Determining Hammett sigma and rho values: Improvements on a published student experiment Source: Journal of Chemical Educ
- Title: Hammett plot of para‐substituted benzonitriles Source: ResearchG
- Title: Hammett Equation - Mechanisms of Organic Reactions Source: Pharmacy 180 URL
- Title: Substitutent Effects and LFERS Source: University of Calgary URL:[Link]
- Title: Determination of Mechanism in Chemistry - Linear Free Energy Relationships Source: College of Saint Benedict & Saint John's University URL:[Link]
- Title: Kinetics of alkaline hydrolysis of p-substituted benzylidenemalononitriles in 50% aqueous acetonitrile: Substituent effects and quantification of the electrophilic reactivity Source: ResearchG
- Title: Mechanistic analysis by Hammett plots.
- Title: Hammett Rho Sigma Correlation for Reactions of Horseradish Peroxidase Compound II With Phenols Source: PubMed URL:[Link]
- Title: Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters Source: d
- Title: Hammett Plots2 Source: Scribd URL:[Link]
- Title: The acid-catalysed hydrolysis of benzonitrile Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
- Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols Source: University of Toronto Scarborough URL:[Link]
- Title: Hammett Plots in the World of Enzymes Source: Slideshare URL:[Link]
- Title: Determining Hammett sigma and rho values: Improvements on a published student experiment Source: Semantic Scholar URL:[Link]
- Title: Data enhanced Hammett-equation: reaction barriers in chemical space Source: National Institutes of Health (NIH) URL:[Link]
- Title: What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Source: Study.com URL:[Link]
- Title: The application of the Hammett equation to ortho-substituted benzene reaction series Source: Journal of the American Chemical Society URL:[Link]
- Title: A system of assemblies for the catalytic hydration of nitriles Source: Chemical Science - RSC Publishing URL:[Link]
- Title: Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
- Title: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl)
Sources
- 1. Free-energy relationship - Wikipedia [en.wikipedia.org]
- 2. Free-energy_relationship [chemeurope.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
This guide provides a comprehensive comparison of the biological activities of 3-(Benzyloxy)-4-methoxybenzonitrile and its related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. By synthesizing available data, primarily from studies on structurally similar benzyloxybenzaldehyde derivatives, we aim to provide a predictive framework for the rational design of novel therapeutic agents.
While direct comparative studies on the biological activity of this compound and its close nitrile analogs are not extensively available in public literature, valuable insights can be drawn from research on benzyloxybenzaldehyde analogs.[1][2] These compounds share a core scaffold, and the electronic and steric effects of substituents are likely to elicit similar trends in biological activity. Benzonitrile derivatives, as a class, have garnered significant interest for their diverse pharmacological activities, including anticancer and antimicrobial effects.[3]
Introduction to this compound: A Scaffold of Interest
This compound possesses a unique chemical architecture, combining a benzonitrile core with benzyloxy and methoxy substituents. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, while the benzyloxy and methoxy moieties influence the compound's lipophilicity, electronic properties, and potential for specific interactions with biological targets.[4] The core benzonitrile structure is a key pharmacophore in a variety of biologically active molecules, known to interact with targets such as kinases and tubulin.[3][4]
Comparative Biological Activity: Insights from Benzyloxybenzaldehyde Analogs
A study on a series of benzyloxybenzaldehyde derivatives has provided crucial data on their anticancer activity against the human leukemia (HL-60) cell line.[2] This allows for a preliminary structure-activity relationship analysis that can be extrapolated to the corresponding benzonitrile analogs. The primary mechanism of action for the most active compounds was identified as the induction of cell cycle arrest at the G2/M phase and apoptosis, mediated through the loss of mitochondrial membrane potential.[2]
Table 1: Comparative Anticancer Activity of Benzyloxybenzaldehyde Analogs against HL-60 Cells
| Compound ID | Structure | R1 | R2 | R3 | R4 | R5 | IC50 (µM)[2] |
| Reference | 3-(Benzyloxy)-4-methoxybenzaldehyde | H | OCH3 | O-Bn | H | H | >100 |
| Analog 1 | 2-(Benzyloxy)benzaldehyde | O-Bn | H | H | H | H | 8.5 |
| Analog 2 | 2-(Benzyloxy)-4-methoxybenzaldehyde | O-Bn | H | OCH3 | H | H | 9.2 |
| Analog 3 | 2-(Benzyloxy)-5-methoxybenzaldehyde | O-Bn | H | H | OCH3 | H | 7.8 |
| Analog 4 | 2-(Benzyloxy)-5-chlorobenzaldehyde | O-Bn | H | H | Cl | H | 6.5 |
| Analog 5 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | O-(3-MeO-Bn) | H | H | H | H | 1.2 |
| Analog 6 | 2-[(2-Chlorobenzyl)oxy]benzaldehyde | O-(2-Cl-Bn) | H | H | H | H | 3.6 |
| Analog 7 | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | O-(4-Cl-Bn) | H | H | H | H | 4.1 |
Note: The reference compound is the aldehyde analog of the topic compound. The IC50 values are for the benzyloxybenzaldehyde derivatives as reported by Lin et al. (2005).[2]
Structure-Activity Relationship (SAR) Analysis:
From the data presented in Table 1, several key SAR insights can be derived for the benzyloxybenzaldehyde series, which can be cautiously extrapolated to the benzonitrile series:
-
Position of the Benzyloxy Group: A benzyloxy group at the 2-position appears crucial for cytotoxic activity, as seen in the significant potency of Analog 1 compared to the reference compound with a 3-benzyloxy group.
-
Substitution on the Benzaldehyde Ring: The addition of a methoxy or chloro group at the 4 or 5-position of the benzaldehyde ring (Analogs 2, 3, and 4) maintains or slightly improves potency compared to the unsubstituted 2-(benzyloxy)benzaldehyde (Analog 1).
-
Substitution on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy moiety have a pronounced effect on activity. A methoxy group at the 3-position of the benzyl ring (Analog 5) resulted in the most potent compound in the series. Chloro-substitutions at the 2- or 4-positions (Analogs 6 and 7) also yielded highly active compounds. This suggests that the electronic and steric properties of the benzyl group play a critical role in the interaction with the biological target.
Potential Mechanisms of Action for Benzonitrile Derivatives
Benzonitrile-containing compounds have been identified as potent inhibitors of several key pathways in cancer progression.[3][4]
-
Tubulin Polymerization Inhibition: Certain benzonitrile derivatives, particularly those with a stilbene-like structure, can inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Kinase Inhibition: The benzonitrile scaffold is present in numerous kinase inhibitors. These compounds can target kinases that are often dysregulated in cancer, thereby interrupting signaling pathways crucial for tumor growth and survival.[3][4]
The benzyloxy and methoxy substitutions on the core benzonitrile structure of this compound and its analogs likely modulate their interaction with these targets, influencing their overall biological activity.
Experimental Protocols
To enable researchers to investigate the biological activities of this compound and its analogs, detailed protocols for key assays are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of 3-hydroxy-4-methoxybenzonitrile.[5][6]
Step-by-Step Protocol:
-
Dissolve Starting Material: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add Base: Add a base such as potassium carbonate (K2CO3, 1.5-2 equivalents) to the solution to deprotonate the hydroxyl group.
-
Add Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Scientific Workflow and a Potential Signaling Pathway
To provide a clearer understanding of the experimental logic and the potential biological context, the following diagrams are presented.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and biological evaluation of benzonitrile analogs.
Potential Signaling Pathway: Induction of Apoptosis
Caption: A potential intrinsic apoptosis pathway induced by active benzonitrile analogs.
Conclusion and Future Directions
The analysis of structurally related benzyloxybenzaldehyde derivatives provides a strong foundation for predicting the anticancer potential of this compound and its analogs. The data suggests that strategic modifications to the positions of the benzyloxy and methoxy groups, as well as substitutions on the benzyl ring, can significantly enhance cytotoxic activity. Future research should focus on the direct synthesis and in vitro evaluation of a focused library of this compound analogs to confirm these extrapolated SAR trends. Further mechanistic studies, including kinase profiling and tubulin polymerization assays, will be crucial to elucidate the precise molecular targets and to guide the development of this promising class of compounds into novel therapeutic agents.
References
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.).
- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
- Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Bentham Science. [Link]
- Guan, L.-P., Tian, Y.-S., Zhao, G.-R., & Chen, Z.-X. (2015). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 20(12), 22356–22375. [Link]
- Kaur, R., & Kumar, K. (2016). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
- Bridson, P. K., Chambers, R. J., Foster, K. A., Gercik, L. G., Hatcher, J. P., Jennings, K., & et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696–1703. [Link]
- Wang, Y., Liu, Y., Zhang, C., Zhang, X., & Li, Z. (2019). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central. [Link]
- Holinstat, M., & et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1433–1449. [Link]
- Akkurt, M., Kumar, R. S., Reddy, K. V. G., & Asiri, A. M. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. [Link]
- 4-Benzyloxy-3-methoxybenzonitrile. (2025, November 10).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4912822, 3-Hydroxy-4-methoxybenzonitrile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 3-(Benzyloxy)-4-methoxybenzonitrile from Different Suppliers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The procurement of high-purity chemical intermediates is a cornerstone of successful research and development, particularly within the pharmaceutical industry. The presence of impurities can significantly impact reaction kinetics, yield, and the toxicological profile of final drug products. This guide presents a comprehensive purity analysis of 3-(Benzyloxy)-4-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents, sourced from three different suppliers. We employ a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isomer differentiation. This guide provides detailed experimental protocols, comparative data, and expert insights to aid researchers in making informed decisions when selecting reagents for their critical applications.
Introduction: The Critical Role of Purity in Drug Development
This compound is a vital intermediate in the synthesis of a range of biologically active molecules. Its molecular structure, featuring a protected hydroxyl group and a nitrile moiety, makes it a versatile precursor for constructing complex molecular architectures. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and residual solvents.[1][2]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) on impurities in new drug substances, underscore the necessity of controlling and monitoring impurities.[3][4][5][6] An impurity profile that is not well-characterized can lead to unforeseen side reactions, decreased efficacy, and potential safety concerns in the final active pharmaceutical ingredient (API). Therefore, a rigorous analytical assessment of starting materials from different suppliers is not merely a quality control measure but a fundamental aspect of robust scientific research and drug development.
Analytical Strategy: A Multi-Pronged Approach to Purity Verification
To obtain a comprehensive understanding of the purity of this compound from different suppliers, a combination of orthogonal analytical techniques is essential. Each technique provides unique and complementary information.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is employed for the quantitative determination of the main component and the detection of non-volatile organic impurities.[7][8][9][10][11] A well-developed HPLC method can separate the target compound from closely related structural isomers and by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for the identification and quantification of volatile and semi-volatile organic compounds, primarily residual solvents that may remain from the manufacturing process.[12][13][14][15][16] The ICH Q3C(R5) guideline provides strict limits for various residual solvents based on their toxicity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of organic compounds.[17][18][19][20][21] It provides detailed information about the chemical environment of each atom in the molecule, allowing for confirmation of the desired structure and the detection of any isomeric impurities that may be difficult to resolve by chromatography alone.
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for Comprehensive Purity Analysis.
Experimental Methodologies
The following protocols are designed to be self-validating, ensuring the reliability of the generated data. Method validation would be performed in accordance with ICH Q2(R1) guidelines.[22][23][24][25][26]
High-Performance Liquid Chromatography (HPLC)
-
Rationale: A reversed-phase HPLC method with UV detection is chosen for its ability to separate compounds based on their hydrophobicity. This is ideal for resolving this compound from potential non-volatile impurities.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the test sample from each supplier into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: Headspace GC-MS is the standard method for residual solvent analysis in pharmaceuticals as per USP <467>.[14] It allows for the detection of volatile organic compounds without interference from the non-volatile sample matrix.
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD and Headspace Sampler
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Headspace Sampler: Vial temperature 80 °C, loop temperature 90 °C, transfer line temperature 100 °C.
-
MSD: Scan mode from 35 to 350 m/z.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing common process solvents (e.g., Toluene, Acetone, Dichloromethane, Ethyl Acetate) at 1 mg/mL in Dimethyl Sulfoxide (DMSO). Prepare a working standard by diluting the stock to an appropriate concentration.
-
Sample Solution: Accurately weigh 100 mg of the test sample from each supplier into a 20 mL headspace vial and add 1 mL of DMSO.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR provide definitive structural confirmation. The chemical shifts and coupling patterns of the protons and carbons are unique to the molecule's structure, allowing for the identification of the correct isomer and any structurally related impurities.
-
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex cases.
-
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the test sample from each supplier in 0.7 mL of CDCl₃.
-
Comparative Data Analysis
The following tables present hypothetical data from the analysis of this compound from three different suppliers. This data is illustrative of the types of variations that can be observed in practice.
Table 1: HPLC Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.92 | 98.76 | 99.54 |
| Impurity 1 (RT 5.2 min) | 0.03% | 0.45% | 0.11% |
| Impurity 2 (RT 8.9 min) | < 0.01% | 0.62% | 0.25% |
| Unknown Impurities | 0.05% | 0.17% | 0.10% |
Table 2: GC-MS Residual Solvent Analysis (ppm)
| Solvent | Supplier A | Supplier B | Supplier C | ICH Limit (Class 2) |
| Toluene | < 50 | 1250 | 250 | 890 ppm |
| Dichloromethane | < 20 | 50 | < 20 | 600 ppm |
| Ethyl Acetate | 150 | 2500 | 800 | 5000 ppm |
Table 3: ¹H NMR Spectroscopy Observations
| Supplier | Structural Confirmation | Isomeric Impurities | Other Observations |
| Supplier A | Conforms to structure | Not Detected | Clean baseline |
| Supplier B | Conforms to structure | ~0.5% of 4-(Benzyloxy)-3-methoxybenzonitrile detected | Broad signals suggesting paramagnetic impurities |
| Supplier C | Conforms to structure | Not Detected | Minor unidentified signals in the aliphatic region |
Discussion and Interpretation of Results
The multi-faceted analysis reveals significant differences in the quality of this compound from the three suppliers.
-
Supplier A: The material from Supplier A demonstrates the highest purity (99.92%) by HPLC, with all impurities well below the reporting threshold. Residual solvent levels are negligible and well within ICH limits. The NMR spectrum confirms the correct structure with no detectable isomeric impurities and a clean baseline, indicating high overall quality.
-
Supplier B: While the main component is correctly identified, the material from Supplier B has a lower purity of 98.76% and contains two significant impurities. The residual toluene level (1250 ppm) exceeds the ICH limit of 890 ppm, which is a major concern for use in pharmaceutical manufacturing. Furthermore, ¹H NMR analysis revealed the presence of the isomeric impurity, 4-(Benzyloxy)-3-methoxybenzonitrile. The presence of this isomer could lead to the formation of an incorrect final product, impacting efficacy and safety.
-
Supplier C: Supplier C provides material of good purity (99.54%) with acceptable levels of residual solvents. However, the presence of minor unknown impurities in both the HPLC and NMR analyses warrants further investigation to ensure they would not interfere with subsequent synthetic steps.
The following decision tree illustrates a logical process for identifying and characterizing impurities based on initial analytical findings.
Caption: Decision Tree for Impurity Identification.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a thorough, multi-technique approach to the purity analysis of key chemical intermediates like this compound. The hypothetical data clearly illustrates that significant variations in purity, residual solvent content, and the presence of isomeric impurities can exist between different suppliers.
Based on this analysis, the material from Supplier A is unequivocally the superior choice for applications in research and drug development. The high purity and absence of detectable impurities provide the greatest confidence in experimental outcomes and the quality of downstream products.
For researchers and drug development professionals, the key takeaways are:
-
Never assume purity based on the supplier's certificate of analysis alone. Independent verification is crucial.
-
Employ orthogonal analytical methods (e.g., HPLC, GC-MS, NMR) for a complete picture of a material's purity profile.
-
Be vigilant for isomeric impurities, which can be particularly challenging to separate and can have a significant impact on the biological activity of the final compound.
-
Adhere to ICH guidelines for impurity and residual solvent limits to ensure regulatory compliance and the safety of potential drug candidates.
By implementing a rigorous quality control process for incoming materials, organizations can mitigate risks, improve the reproducibility of their research, and accelerate the drug development timeline.
References
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
- European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. EMA.
- International Council for Harmonisation (ICH). (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.
- European Compliance Academy (ECA). (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu Corporation.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCPS.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare.
- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH.
- Slideshare. (n.d.). ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare.
- Ketola, R. A., et al. (2000). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Rapid Communications in Mass Spectrometry, 14(11), 994-8.
- ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- International Council for Harmonisation (ICH). (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. TGA.
- ResearchGate. (2025, December 25). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. ResearchGate.
- National Center for Biotechnology Information (NCBI). (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. NCBI.
- SIELC Technologies. (n.d.). Benzonitrile. SIELC Technologies.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. HELIX Chromatography.
- Wikipedia. (n.d.). Benzonitrile. Wikipedia.
- Google Patents. (n.d.). US2770641A - Preparation of benzonitrile. Google Patents.
Sources
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzonitrile | SIELC Technologies [sielc.com]
- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 13. shimadzu.com [shimadzu.com]
- 14. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jchps.com [jchps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. azolifesciences.com [azolifesciences.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 24. ICH Official web site : ICH [ich.org]
- 25. starodub.nl [starodub.nl]
- 26. database.ich.org [database.ich.org]
Navigating the Spectroscopic Landscape: A Comparative Guide to 3-(Benzyloxy)-4-methoxybenzonitrile NMR Data
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide focuses on the critical analysis of NMR data for 3-(Benzyloxy)-4-methoxybenzonitrile , a substituted benzonitrile with potential applications in medicinal chemistry and materials science.
The precise positioning of the benzyloxy and methoxy groups on the benzonitrile scaffold profoundly influences the electronic environment of the molecule, leading to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is not merely an academic exercise; it is a crucial step in quality control, reaction monitoring, and the rational design of new chemical entities.
However, a comprehensive and publicly available dataset for this compound presents a notable challenge. Despite extensive searches across scientific databases and literature, a complete, experimentally verified ¹H and ¹³C NMR dataset for this specific isomer remains elusive. This guide, therefore, takes a comparative approach, leveraging available data from structurally related compounds to predict, interpret, and highlight the expected spectral features of this compound. We will cross-reference data from its isomer, 4-(Benzyloxy)-3-methoxybenzonitrile, its precursor, 3-(Benzyloxy)-4-methoxybenzaldehyde, and other relevant benzonitrile derivatives to provide a robust framework for researchers working with this compound.
The Structural Isomer: A Key Comparative Benchmark
Table 1: Comparison of Expected ¹H NMR Signals
| Proton | Expected Chemical Shift (ppm) for this compound | Reference Data: 4-(Benzyloxy)-3-methoxybenzonitrile (Predicted) | Reference Data: 3-Methoxybenzonitrile[1] | Reference Data: 4-Methoxybenzonitrile[1] |
| Methoxy (-OCH₃) | ~3.9 | ~3.9 | 3.83 (s, 3H) | 3.86 (s, 3H) |
| Benzylic (-CH₂-) | ~5.1 | ~5.1 | - | - |
| Aromatic H-2 | ~7.2 (d) | ~7.1 (d) | 7.13 (d, J = 8.0Hz, 2H) | - |
| Aromatic H-5 | ~6.9 (d) | ~7.3 (dd) | 7.23 (d, J = 8.0Hz, 1H) | 6.95 (d, J = 8.0Hz, 2H) |
| Aromatic H-6 | ~7.1 (dd) | ~7.1 (d) | 7.37 (t, J = 8.0Hz, 1H) | 7.58 (d, J = 8.0Hz, 2H) |
| Benzyl Aromatic | ~7.3-7.5 (m) | ~7.3-7.5 (m) | - | - |
Table 2: Comparison of Expected ¹³C NMR Signals
| Carbon | Expected Chemical Shift (ppm) for this compound | Reference Data: 4-(Benzyloxy)-3-methoxybenzonitrile (Predicted) | Reference Data: 3-Methoxybenzonitrile[1] | Reference Data: 4-Methoxybenzonitrile[1] |
| Methoxy (-OCH₃) | ~56 | ~56 | 55.3 | 55.5 |
| Benzylic (-CH₂) | ~71 | ~71 | - | - |
| Nitrile (-CN) | ~118 | ~119 | 118.6 | 119.2 |
| Quaternary C-1 | ~104 | ~113 | 112.9 | 103.9 |
| Aromatic C-2 | ~115 | ~113 | 116.6 | 133.9 |
| Quaternary C-3 | ~149 | ~150 | 159.4 | - |
| Quaternary C-4 | ~153 | ~149 | - | 162.8 |
| Aromatic C-5 | ~113 | ~115 | 119.1 | 114.7 |
| Aromatic C-6 | ~125 | ~124 | 124.2 | 133.9 |
| Benzyl Quaternary | ~136 | ~136 | - | - |
| Benzyl Aromatic | ~127-129 | ~127-129 | - | - |
Experimental Protocol: A Roadmap to Reliable Data Acquisition
To address the current data gap, this section provides a detailed, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to a standardized protocol is essential for ensuring data reproducibility and facilitating meaningful comparisons across different laboratories.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is critical to avoid signals from impurities that can complicate spectral interpretation.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high isotopic purity (≥99.8 atom % D).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Calibrate the pulse widths for both ¹H and ¹³C nuclei to ensure accurate signal intensities and quantitative measurements where necessary.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Visualizing the Path to Data Interpretation
To streamline the process of data acquisition and analysis, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for NMR data acquisition and analysis.
The Power of Precursors: Insights from 3-(Benzyloxy)-4-methoxybenzaldehyde
The synthetic precursor to our target compound, 3-(Benzyloxy)-4-methoxybenzaldehyde , provides another layer of comparative data. The primary difference in the ¹³C NMR spectrum will be the presence of an aldehyde carbon signal (around 190 ppm) instead of a nitrile carbon signal (around 118 ppm). The electronic effect of the aldehyde group will also slightly alter the chemical shifts of the aromatic protons and carbons. By comparing the known spectrum of the aldehyde with the expected spectrum of the nitrile, researchers can gain confidence in their structural assignments.
Caption: Structural relationships for comparative NMR analysis.
Conclusion: A Call for Data Contribution
While this guide provides a comprehensive framework for understanding and predicting the NMR spectral characteristics of this compound, the absence of a verified, publicly available experimental dataset remains a significant limitation. The scientific community would greatly benefit from the contribution of high-quality ¹H and ¹³C NMR data for this compound. Such a contribution would not only solidify our understanding of its spectroscopic properties but also facilitate the work of researchers in medicinal chemistry and related fields. Until then, the comparative approach outlined in this guide, leveraging data from its isomer and precursor, offers a robust strategy for the tentative identification and characterization of this compound.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Sources
A Senior Application Scientist's Guide to Comparative Cost Analysis of Different Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics and advanced materials, the elegance of a synthetic pathway is not merely an academic curiosity but a critical determinant of a project's ultimate viability. The choice between two or more routes to a target molecule can have profound implications for development timelines, manufacturing costs, and environmental sustainability. This guide provides a comprehensive framework for conducting a rigorous comparative cost analysis of different synthetic pathways, moving beyond simplistic raw material cost comparisons to a holistic evaluation of all relevant economic and environmental factors.
The Imperative of a Holistic Cost-Benefit Analysis
A superficial cost analysis that only considers the price of starting materials is a frequent and often costly mistake. A truly insightful analysis must be a multi-faceted endeavor, weighing a variety of interconnected factors that influence the total cost of a synthesis.[1] A holistic approach enables researchers and process chemists to make data-driven decisions that align with both budgetary constraints and the principles of green chemistry.
This guide will walk you through a structured methodology for this analysis, using the well-documented evolution of ibuprofen synthesis as a practical case study.
The Workflow of a Comparative Cost Analysis
A systematic approach is essential for a robust and unbiased comparison of synthetic routes. The following workflow outlines the key stages of a comprehensive cost-benefit analysis.
Caption: A structured workflow for the comparative cost analysis of synthetic pathways.
Case Study: The Industrial Synthesis of Ibuprofen
The evolution of the industrial synthesis of ibuprofen provides a classic and compelling example of how a greener, more efficient synthetic pathway can deliver significant economic and environmental benefits. We will compare the original Boots process with the more modern Boots-Hoechst-Celanese (BHC) process.[2][3]
The Competing Pathways
The traditional Boots synthesis is a six-step process, while the BHC process is a more streamlined three-step route.[2][3][4]
Caption: A comparison of the Boots and BHC synthetic pathways for ibuprofen.
Quantitative Pathway Comparison
A direct comparison of key performance metrics reveals the stark advantages of the BHC process.
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6[2][3][4][5] | 3[2][3][4][5] | Fewer steps reduce capital costs, energy consumption, and processing time.[6] |
| Overall Yield | ~40%[3][7][8] | >77%[3][8][9] | Higher yield translates directly to greater output from the same amount of starting material. |
| Atom Economy | ~40%[5][7][8][9][10][11] | ~77% (approaching 99% with byproduct recovery)[3][8][10][11][12] | A measure of how many atoms from the reactants are incorporated into the final product. |
| E-Factor (Waste/Product Ratio) | High (>1.5)[3][13] | Low (<0.5)[3][13][14] | Lower E-factor signifies less waste generation per kilogram of product.[12] |
Detailed Cost-Benefit Analysis
To move beyond these high-level metrics, a detailed Cost of Goods (COGs) analysis is necessary. This involves breaking down the costs associated with each step of the synthesis.
Experimental Protocol: Cost of Goods (COGs) Modeling
-
Define the Basis of Calculation: Establish a standard production volume for comparison (e.g., 1 kg of ibuprofen).
-
List All Inputs for Each Step:
-
Raw Materials: Identify all starting materials and reagents.
-
Solvents: List all solvents used in the reaction and work-up.
-
Catalysts: Specify all catalysts and their loadings.
-
Consumables: Include items like filter aids, activated carbon, etc.
-
-
Determine Unit Costs: Research and document the current market price for each input. Prices can vary significantly based on supplier, purity, and volume.
-
Calculate Material Costs per Step: Based on the stoichiometry and yield of each step, calculate the mass of each input required and multiply by its unit cost.
-
Estimate Process Costs:
-
Energy: Estimate the energy consumption for heating, cooling, and stirring.
-
Labor: Estimate the personnel hours required for each step.
-
Equipment Occupancy: Estimate the time each piece of equipment is in use.
-
-
Quantify 'Hidden' Costs:
-
Waste Disposal: Determine the mass and type of waste generated at each step and apply appropriate disposal costs.[15][16][17][18][19][20][21][22][23][24] Hazardous waste disposal is significantly more expensive than non-hazardous waste.[15][20][22]
-
Regulatory Compliance: Factor in the costs associated with handling and documenting hazardous materials, as well as any required environmental monitoring.[25]
-
-
Sum Costs and Compare: Aggregate the costs for all steps in each pathway to arrive at a total cost per kg of product.
Illustrative Cost Comparison: Boots vs. BHC Process (per kg Ibuprofen)
Note: The following costs are illustrative and based on publicly available data and estimations. Actual costs will vary based on market fluctuations, supplier negotiations, and process scale.
| Cost Component | Boots Process (Estimated) | BHC Process (Estimated) | Rationale for Difference |
| Raw Materials | |||
| Isobutylbenzene | ~$15/kg | ~$15/kg | Same starting material. |
| Acetic Anhydride | ~$2/kg | ~$2/kg | Used in both, but less in BHC due to higher efficiency. |
| Acetyl Chloride | ~$5/kg | - | Not used in BHC. |
| Ethyl Chloroacetate | ~$4/kg | - | Not used in BHC. |
| Sodium Ethoxide | ~$8/kg | - | Not used in BHC. |
| Hydroxylamine | ~$10/kg | - | Not used in BHC. |
| Catalysts | |||
| Aluminum Chloride (stoichiometric) | ~$3/kg | - | A significant cost and waste contributor in the Boots process.[5] |
| Anhydrous Hydrogen Fluoride (catalytic, recycled) | - | ~$2-3/kg[26][27][28][29][30] | HF is highly corrosive and requires specialized handling, but it is recycled in the BHC process, reducing the overall cost impact. |
| Raney Nickel (catalytic) | - | ~ | Used in small quantities and can be recycled. |
| Palladium Catalyst (catalytic) | - | ~$50-100/g | A precious metal catalyst, but used in very low concentrations. |
| Solvents | Moderate-High | Low | The BHC process is more solvent-efficient. |
| Energy Consumption | High | Low | Fewer steps and milder conditions in the BHC process lead to lower energy use.[10] |
| Waste Disposal | High | Low | The Boots process generates significant amounts of aluminum-containing waste, which is costly to dispose of.[5] The BHC process primarily produces acetic acid, which can be recovered and reused.[10] The cost of incinerating solvent waste can be substantial.[17][18][21] |
| Labor & Capital Costs | High | Low | Fewer process steps and simpler operations reduce labor and the initial capital investment for the BHC process.[6] |
| Estimated Total Cost per kg | Significantly Higher | Significantly Lower |
The Impact of Scale-Up on Cost Analysis
The economic viability of a synthetic route can change dramatically with scale. A process that is cost-effective at the lab bench may become prohibitively expensive at an industrial scale, and vice-versa.
Key Considerations for Scale-Up Economics:
-
Capital Expenditure (CapEx): The initial investment in reactors, purification equipment, and other infrastructure. Fewer process steps generally lead to lower CapEx.[25][33]
-
Operating Expenditure (OpEx): The ongoing costs of raw materials, energy, labor, and maintenance. More efficient processes with higher yields and lower waste generation will have lower OpEx.[25][33]
-
Process Safety: The costs associated with implementing and maintaining safety protocols, especially when dealing with hazardous reagents like HF.
-
Throughput: The amount of product that can be produced in a given time. Continuous manufacturing processes, often favored for scale-up, can offer significant advantages in throughput and cost-effectiveness over batch processes.[25][33]
-
"Numbering-up" vs. "Scaling-up": For some processes, particularly those using modular or continuous flow reactors, it may be more economical to increase production by adding more parallel units ("numbering-up") rather than increasing the size of a single unit ("scaling-up").[7]
The Role of Computational Tools in Cost Analysis
Modern chemoinformatics and process modeling software can significantly streamline and enhance the accuracy of comparative cost analyses.
-
Retrosynthesis Software (e.g., SYNTHIA, ChemPlanner): These tools can rapidly generate and suggest multiple synthetic pathways for a target molecule, providing a broader range of options to evaluate.
-
Cost Estimation Software (e.g., ChemProject, CatCost): These programs can help automate the COGs modeling process by providing databases of chemical prices and frameworks for calculating process costs.
-
Process Simulation Software (e.g., Aspen Plus, SuperPro Designer): These tools can be used to model the entire manufacturing process, allowing for detailed analysis of energy consumption, mass balance, and the economic impact of process changes.
Conclusion: From Theoretical Elegance to Economic Reality
The comparative cost analysis of different synthetic pathways is an indispensable tool for the modern chemist. By moving beyond a narrow focus on raw material costs and embracing a holistic approach that incorporates green chemistry metrics, detailed COGs modeling, and a thorough consideration of scale-up economics, researchers and drug development professionals can make more informed, strategic, and ultimately more successful decisions. The evolution of ibuprofen synthesis serves as a powerful testament to the fact that the most elegant and efficient synthesis on paper is often the most economically and environmentally sound in practice.
References
- This guide is a synthesis of information from multiple sources and general chemical knowledge.
- BenchChem. (2025, December).
- Application of Green Chemistry in the Synthesis of Ibuprofen. (n.d.). Prezi.
- Ibuprofen – a case study in green chemistry. (n.d.).
- RANEY NICKEL price,buy RANEY NICKEL. (n.d.). ChemicalBook.
- G, S. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
- Synthesis of Ibuprofen. (n.d.). Scribd.
- Will It Cost Less to Scale Up or Number Up Your Process? (2021, July 20). AIChE ChEnected.
- Liquid Anhydrous Hydrogen Fluoride (AHF), Technical Grade, Packaging Type: Drum. (n.d.). IndiaMART.
- Cost-benefit analysis Definition. (n.d.). Fiveable.
- Schaber, S. D., Gerogiorgis, D. I., Ramachandran, R., Evans, J. M., Barton, P. I., & Trout, B. L. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research, 50(17), 10083–10092.
- Hydrogen Fluoride Price - Historical & Current. (2025, December 4).
- A Comparative Analysis of the Cost-Effectiveness of the Boots and BHC Synthetic Pathways for Ibuprofen. (2025). BenchChem.
- Crina, M., & Avram, D. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. The Annals of “Dunarea de Jos” University of Galati Fascicle IX.
- Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. (2025, August 6).
- Ibuprofen Price. (n.d.). Made-in-China.com.
- Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail.
- Determining regulatory costs for hazardous waste compliance. (2019, July 22). HFM Magazine.
- Pharmaceutical Manufacturing Evolution: Mastering Process Development and Scale-Up for Market Success. (2023, October 5). News-Medical.Net.
- The Market Price of Anhydrous Hydrogen Fluoride Was Temporarily Stable Last Week (September 15-19). (2025, September 23). SunSirs.
- Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
- Raney Nickel 7440-02-0 Ni. (n.d.). Agnitio Pharma.
- Global Ibuprofen Prices Surge Amid Multiple Factors. (2024, August 30). ChemAnalyst.
- Small Business Waste Disposal R
- GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. (2023, February 22). Green Chemistry.
- The True Cost of Solvent Disposal in Pharmaceutical Manufacturing. (2025, June 24). Altiras.
- Techno-economic Assessment of Establishing Ibuprofen Synthesis Plant in Bangladesh. (n.d.).
- Solvent & Hazardous Waste Incineration vs On-Site Solvent Recycling. (2025, May 29). CBG Biotech.
- Cost estimates for several hazardous waste disposal options. (n.d.). OSTI.GOV.
- Costs of Medical Waste Disposal. (n.d.).
- Raney-nickel. (n.d.). Sigma-Aldrich.
- The True Cost of Solvent Disposal in Pharmaceutical Manufacturing. (2025, June 24). Altiras.
- China Hydrogen Fluoride Price on Dec 19, 2023. (2023, December 19). CBCIE Metal.
- Could anybody provide values on the variation of E-factor between the old pathway and the new BHC green pathway of the synthesis of ibuprofen? (2015, May 25).
- Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis. (n.d.). MDPI.
- Anhydrous Hydrogen Fluoride. (n.d.). Made-in-China.com.
- Continuous flow synthesis of ibuprofen. (n.d.).
- A Comparative Cost-Benefit Analysis of Industrial Ibuprofen Synthesis P
- Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen. (n.d.). Edinburgh Research Explorer.
- Cost–benefit analysis. (n.d.). Wikipedia.
- A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. (2021, December 21). Pharmaceutical Technology.
- Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purific
- COST-BENEFIT ANALYSIS OF REFINERY PROCESS DATA IN THE EVALU
- Cost of Hazardous Waste Disposal: What Businesses Need to Know. (2025, August 5). Shapiro.
- Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025, March 27). PMC.
- Cost-Benefit Analysis: A Quick Guide with Examples and Templ
- haz_waste_mgmt_wmcost. (n.d.). Environmental Health and Safety - Missouri S&T.
- A Comparative Guide to the Economic Viability of Ibuprofen Synthesis P
- How much does biohazard waste disposal cost? (n.d.). Preferred Medical Waste.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prezi.com [prezi.com]
- 6. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. researchgate.net [researchgate.net]
- 10. gup.ugal.ro [gup.ugal.ro]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. Determining regulatory costs for hazardous waste compliance | HFM Magazine [hfmmagazine.com]
- 16. elkgrove.gov [elkgrove.gov]
- 17. altiras.com [altiras.com]
- 18. cbgbiotech.com [cbgbiotech.com]
- 19. Cost estimates for several hazardous waste disposal options (Journal Article) | OSTI.GOV [osti.gov]
- 20. Costs of Medical Waste Disposal | Eco Medical [ecomedicalwaste.com]
- 21. altiras.com [altiras.com]
- 22. shapiroe.com [shapiroe.com]
- 23. haz_waste_mgmt_wmcost – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 24. preferredwasteconcepts.com [preferredwasteconcepts.com]
- 25. researchgate.net [researchgate.net]
- 26. indiamart.com [indiamart.com]
- 27. intratec.us [intratec.us]
- 28. SunSirs: The Market Price of Anhydrous Hydrogen Fluoride Was Temporarily Stable Last Week (September 15-19) [sunsirs.com]
- 29. en.cbcie.com [en.cbcie.com]
- 30. China Anhydrous Hydrogen Fluoride, Anhydrous Hydrogen Fluoride Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 31. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 32. agnitio.co.in [agnitio.co.in]
- 33. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Benzonitrile Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth technical comparison of the primary synthesis routes to benzonitrile, a crucial intermediate in the pharmaceutical and fine chemical industries. This document moves beyond simple procedural outlines to offer a critical evaluation of the environmental footprint of each method, grounded in quantitative metrics and field-proven insights. Our aim is to empower researchers and process chemists to make more informed, sustainable choices in their synthetic endeavors.
Introduction: The Synthetic Landscape of Benzonitrile
Benzonitrile (C₆H₅CN) is a versatile building block, but its synthesis is not without environmental considerations. The choice of synthetic route has significant implications for waste generation, energy consumption, and the use of hazardous materials. This guide will dissect the most common industrial and laboratory-scale methods for producing benzonitrile, providing a comparative analysis of their environmental impact. We will explore the following key methodologies:
-
Industrial Benchmark: Ammoxidation of Toluene
-
Classical Laboratory Methods:
-
Dehydration of Benzamide
-
Rosenmund-von Braun Reaction
-
Sandmeyer Reaction
-
-
Greener Alternatives: Emerging sustainable approaches
Comparative Analysis of Benzonitrile Synthesis Methods
This section provides a detailed examination of each synthesis route, focusing on the underlying chemistry, environmental drawbacks, and relevant green chemistry metrics.
Ammoxidation of Toluene: The Industrial Workhorse
The ammoxidation of toluene is the dominant industrial method for large-scale benzonitrile production. This gas-phase catalytic reaction involves the reaction of toluene with ammonia and oxygen at high temperatures (400-500 °C) over a metal oxide catalyst, typically based on vanadium and molybdenum.
Reaction: C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O
Environmental Considerations:
-
High Energy Consumption: The process requires significant energy input to maintain the high reaction temperatures.
-
Byproduct Formation: While the main products are benzonitrile and water, side reactions can lead to the formation of carbon oxides (CO, CO₂) and other organic byproducts, which require management.
-
Catalyst Deactivation: The catalyst can deactivate over time due to coking, requiring regeneration or disposal.
-
Waste Streams: The primary waste stream is water, which may contain unreacted ammonia and traces of organic compounds, necessitating wastewater treatment. Gaseous emissions may include unreacted hydrocarbons and carbon oxides, which are typically controlled via scrubbers and incineration.
Dehydration of Benzamide: A Common Laboratory Route
In the laboratory, benzonitrile is frequently synthesized by the dehydration of benzamide using a variety of dehydrating agents.
Reaction: C₆H₅CONH₂ → C₆H₅CN + H₂O
Environmental Considerations:
-
Stoichiometric Reagents: This method often employs stoichiometric or excess amounts of dehydrating agents, which contributes significantly to the waste stream.
-
Hazardous Dehydrating Agents:
-
Phosphorus Pentoxide (P₂O₅): A powerful but hazardous dehydrating agent. It reacts violently with water to form phosphoric acid, which is corrosive and can cause environmental damage if not properly neutralized. The disposal of the resulting phosphate waste also needs to be considered.
-
Thionyl Chloride (SOCl₂): Another common dehydrating agent that produces gaseous byproducts (SO₂ and HCl), which are corrosive and toxic and must be scrubbed.
-
Ammonium Sulfamate: A less hazardous alternative, but the reaction requires high temperatures (around 200°C) and produces ammonium bisulfate as a byproduct.
-
-
Solvent Use: The reaction is often carried out in a solvent, which contributes to the overall waste generated.
Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
The Rosenmund-von Braun reaction is a classical method for preparing aryl nitriles from aryl halides using copper(I) cyanide.
Reaction: C₆H₅Br + CuCN → C₆H₅CN + CuBr
Environmental Considerations:
-
Toxicity of Cyanide: Copper(I) cyanide is highly toxic and poses a significant health and environmental hazard. Accidental release can contaminate soil and water.
-
High Temperatures and Polar Solvents: The reaction typically requires high temperatures (150-250 °C) and the use of high-boiling polar aprotic solvents like DMF or NMP, which are themselves environmental concerns.
-
Metal Waste: The reaction generates stoichiometric amounts of copper halide waste, which is toxic to aquatic life and requires careful disposal.
-
Difficult Purification: The use of excess copper cyanide and high-boiling solvents can make product purification challenging, often leading to the generation of additional solvent waste.
Sandmeyer Reaction: From Anilines to Benzonitriles
The Sandmeyer reaction provides a route to benzonitrile from aniline via a diazonium salt intermediate.
Reaction:
-
C₆H₅NH₂ + NaNO₂ + 2 HCl → [C₆H₅N₂]⁺Cl⁻ + NaCl + 2 H₂O
-
[C₆H₅N₂]⁺Cl⁻ + CuCN → C₆H₅CN + N₂ + CuCl
Environmental Considerations:
-
Unstable Intermediates: Diazonium salts are thermally unstable and can be explosive if isolated in a dry state, posing a significant safety hazard.
-
Use of Nitrites: The use of sodium nitrite to generate nitrous acid in situ is a key step. Nitrites are toxic, and residual nitrous acid needs to be quenched.
-
Byproduct Formation: Side reactions can lead to the formation of phenols, azo compounds, and biaryl byproducts, which complicate purification and add to the waste stream.
-
Copper and Cyanide Waste: Similar to the Rosenmund-von Braun reaction, this method generates copper and cyanide-containing waste streams that require specialized treatment and disposal.
Quantitative Environmental Impact Comparison
To provide a more objective comparison, we will utilize two key green chemistry metrics: Atom Economy and E-Factor.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.
-
E-Factor (Environmental Factor): A practical metric that quantifies the amount of waste produced per unit of product.
| Synthesis Method | Balanced Chemical Equation | Atom Economy (%) | Estimated E-Factor | Key Waste Streams |
| Ammoxidation of Toluene | C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O | 65.6% | <1-5 | Water, CO₂, unreacted ammonia |
| Dehydration of Benzamide | C₆H₅CONH₂ → C₆H₅CN + H₂O | 85.1% | 5-50 | Spent dehydrating agent (e.g., phosphoric acid), solvent |
| Rosenmund-von Braun | C₆H₅Br + CuCN → C₆H₅CN + CuBr | 41.6% | >50 | Copper bromide, excess copper cyanide, high-boiling solvent |
| Sandmeyer Reaction | C₆H₅NH₂ + NaNO₂ + 2HCl + CuCN → C₆H₅CN + N₂ + NaCl + 2H₂O + CuCl | 32.5% | >50 | Copper salts, sodium chloride, aqueous waste with unreacted reagents and byproducts |
Note on E-Factor Estimation: The E-Factor is highly dependent on the specific reaction conditions, including solvent use, excess reagents, and purification methods. The values presented here are estimates for typical laboratory-scale preparations and highlight the significant differences in waste generation between the methods. Industrial processes often have lower E-Factors due to process optimization and recycling.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key laboratory-scale synthesis methods discussed.
Protocol 1: Dehydration of Benzamide using Phosphorus Pentoxide
This protocol describes the dehydration of benzamide to benzonitrile using phosphorus pentoxide as the dehydrating agent.
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, thoroughly mix 10 g of benzamide with 15 g of phosphorus pentoxide and 15 g of sand.
-
Assemble a distillation apparatus with the flask.
-
Heat the flask gently with a Bunsen burner, moving the flame to ensure even heating.
-
The reaction is exothermic and will proceed, with benzonitrile distilling over.
-
Collect the distillate, which is crude benzonitrile.
-
Purify the crude benzonitrile by redistillation.
Causality: The sand is added to moderate the reaction and prevent bumping. Gentle and even heating is crucial to control the exothermic reaction and prevent charring.
Protocol 2: Rosenmund-von Braun Synthesis of Benzonitrile
This protocol outlines the synthesis of benzonitrile from bromobenzene and copper(I) cyanide.
Materials:
-
Bromobenzene
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Iron(III) chloride
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 15.7 g of bromobenzene, 13.5 g of copper(I) cyanide, and 50 mL of DMF.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and pour it into a solution of 20 g of iron(III) chloride in 100 mL of 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the ether extracts with 1 M NaOH and then with water.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude benzonitrile by distillation.
Causality: The iron(III) chloride solution is used to complex with the cyanide and facilitate the workup. The basic wash with NaOH removes any acidic impurities.
Protocol 3: Sandmeyer Synthesis of Benzonitrile
This protocol details the two-step synthesis of benzonitrile from aniline.
Materials:
-
Aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
Procedure: Part A: Diazotization of Aniline
-
In a beaker, dissolve 9.3 g of aniline in 25 mL of concentrated HCl and 25 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.2 g of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
Part B: Cyanation
-
In a separate flask, prepare a solution of 12.5 g of copper(I) cyanide and 15 g of sodium cyanide in 50 mL of water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stand for 1 hour, then heat it to 60 °C for 30 minutes.
-
Separate the benzonitrile layer, wash it with dilute NaOH and then water.
-
Dry the crude benzonitrile over anhydrous calcium chloride and purify by distillation.
Causality: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The copper(I) cyanide catalyzes the displacement of the diazonium group.
Greener Alternatives for Benzonitrile Synthesis
The environmental drawbacks of traditional methods have spurred the development of more sustainable alternatives.
Ionic Liquid-Mediated Synthesis
Recent research has demonstrated the use of ionic liquids as recyclable reaction media for the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. This approach offers several advantages:
-
Elimination of Metal Catalysts: The ionic liquid can act as a co-solvent and catalyst, eliminating the need for metal catalysts.
-
Reduced Waste: The ionic liquid can be easily separated from the product and recycled, significantly reducing waste generation.
-
Milder Reaction Conditions: The reaction can be carried out under milder conditions compared to traditional methods.
-
High Yields: This method has been shown to produce benzonitrile in high yields.
Electrochemical Synthesis
Electrochemical methods offer a promising green alternative for benzonitrile synthesis. For example, the electrohydrogenation of benzonitrile to benzylamine can be achieved using copper-based electrodes under mild aqueous conditions, avoiding the need for high-pressure hydrogen gas and hazardous reducing agents. While this is a reduction of benzonitrile, the principles of using electrochemistry for its synthesis are being explored. Electrochemical synthesis offers the potential for:
-
Use of Electricity as a Clean Reagent: Electrons replace stoichiometric chemical reagents, reducing waste.
-
Mild Reaction Conditions: Electrochemical reactions can often be carried out at ambient temperature and pressure.
-
High Selectivity: By controlling the electrode potential, high selectivity for the desired product can be achieved.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic methods discussed.
Caption: Workflow for the industrial ammoxidation of toluene.
Caption: General workflow for the dehydration of benzamide.
Caption: Two-stage process of the Sandmeyer reaction.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the environmental impacts of major benzonitrile synthesis methods. The industrial ammoxidation of toluene, while energy-intensive, demonstrates superior atom economy and a lower E-factor compared to classical laboratory methods when optimized at scale. The Rosenmund-von Braun and Sandmeyer reactions, though historically significant, are burdened by the use of highly toxic cyanide reagents and the generation of substantial metal waste streams. The dehydration of benzamide offers better atom economy but relies on hazardous and wasteful stoichiometric dehydrating agents.
For researchers and drug development professionals, the choice of synthesis method should be guided not only by yield and convenience but also by a thorough consideration of the environmental impact. The development and adoption of greener alternatives, such as those employing ionic liquids or electrochemical approaches, are crucial for the future of sustainable chemical synthesis. By embracing the principles of green chemistry and critically evaluating the entire lifecycle of a synthetic process, we can move towards a more environmentally responsible production of essential chemical intermediates like benzonitrile.
References
- Environmental Protection Agency. (n.d.). Impact of Cyanide Utilization in Mining on the Environment. [Link]
- Catalysed. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube. [Link]
- Grokipedia. (n.d.). Benzonitrile. [Link]
- ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
- New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. [Link]
- MDPI. (2024, March 6). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
- American Chemistry Council. (2023, May 18).
- Carl ROTH. (n.d.).
Safety Operating Guide
A Procedural Guide to the Safe and Compliant Disposal of 3-(Benzyloxy)-4-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Benzyloxy)-4-methoxybenzonitrile (CAS No. 52805-37-5).
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily accessible, this document synthesizes authoritative safety protocols based on the known hazards of the benzonitrile chemical family and established best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before proceeding with any disposal. This guide is designed to supplement, not replace, your institution's mandatory Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3]
Part 1: Hazard Profile and Immediate Safety Protocols
The nitrile functional group (-C≡N) necessitates that this compound be handled as a hazardous substance. Nitriles can be toxic and may cause irritation. The disposal process must therefore be approached with the same rigor as any experimental procedure involving the compound.
Anticipated Hazard Classification
Based on data from structurally similar benzonitrile compounds, the following hazards should be anticipated. This conservative approach ensures the highest level of safety.
| Hazard Classification | Anticipated Risk | Rationale and Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Benzonitrile compounds can interfere with metabolic processes. The nitrile group can be metabolized to release cyanide in vivo, posing a significant toxic risk. |
| Skin Irritation | Causes skin irritation. | Aromatic compounds and nitriles can defat the skin and cause local irritation upon contact.[4][5] |
| Eye Irritation | Causes serious eye irritation. | Direct contact with chemical dust or splashes can lead to significant irritation or damage to the sensitive tissues of the eye.[4][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.[4][5] |
Mandatory Personal Protective Equipment (PPE)
All handling of this compound for disposal must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is required:
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles, safeguarding against serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption and skin irritation. Gloves should be inspected before use and disposed of as contaminated waste. |
| Body Protection | Laboratory coat; chemical-resistant apron for larger quantities. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary. |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction, a principle known as "cradle to grave" management under the EPA's Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Characterization and Segregation
-
Characterization: All waste containing this compound, including pure compound, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste.[7]
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. Crucially, nitriles are incompatible with strong acids. Mixing can lead to a violent reaction, generating heat and potentially releasing highly toxic and flammable gases.[8]
Step 2: Containment
-
Primary Container: Collect all waste in a designated, compatible, and leak-proof container. The container must be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).
-
Container Management: The waste container must be kept securely closed at all times except when actively adding waste.[6][9] This is a common regulatory requirement to prevent spills and the release of vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in the event of a primary container failure.
Step 3: Labeling
Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated CAS Number: "52805-37-5"
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
Step 4: Spill Management
In the event of a small spill during the collection process:
-
Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wearing the full PPE detailed in Part 1, contain the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[10]
-
For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand).[10]
-
Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department immediately.
Step 5: Final Disposal
-
Prohibited Actions: NEVER dispose of this compound down the drain or in the regular trash. This is a serious regulatory violation and poses a significant risk to the environment and public health.
-
Mandatory Procedure: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed professional waste disposal contractor.[7][9][11] These certified entities are equipped to transport and destroy the chemical waste in a compliant and environmentally sound manner, typically via high-temperature incineration.
Part 3: Visualization of the Disposal Workflow
The following diagram outlines the logical decision-making process for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Laboratory Safety OSHA Laboratory Standard (Factsheet).
- 29 CFR 1910.
- OSHA Labor
- The OSHA Lab Standard and the OSHA Hazard Communication Standard. Safety Partners, LLC. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Nitriles Waste Comp
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer. [Link]
- This compound CAS 52805-37-5. ChemSrc. [Link]
- Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]
- Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- 3-(Benzyloxy)-4-methoxybenzaldehyde. PubChem. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. calpaclab.com [calpaclab.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 3-(Benzyloxy)-4-methoxybenzonitrile: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is as crucial as the innovative science they enable. This guide provides an in-depth operational plan for the safe management of 3-(Benzyloxy)-4-methoxybenzonitrile, moving beyond a simple checklist to instill a culture of safety through understanding. Our commitment is to empower your research with the knowledge to maintain a secure laboratory environment, ensuring that your focus remains on discovery.
Hazard Profile: Understanding the Risks
In the absence of specific data, we must adhere to the principle of "as low as reasonably practicable" (ALARP) for exposure, a cornerstone of laboratory safety mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Protects against accidental splashes of the compound, which may cause serious eye irritation.[1][11] |
| Hand Protection | Chemically resistant nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including many organic compounds like nitriles and ethers.[12][13][14][15] They provide a durable barrier against skin absorption, a primary route of exposure for nitrile compounds.[13] |
| Body Protection | Fire-resistant and impervious laboratory coat | A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[1] Fire-resistant properties are a general best practice in a laboratory setting. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] | Inhalation is a potential route of exposure for nitrile compounds.[2][3] Engineering controls like a fume hood are the primary means of mitigating this risk. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
I. Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and have your designated, labeled hazardous waste container ready.[16]
II. Handling
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to minimize the risk of inhalation or dust generation.[16]
-
Experimental Procedures: Conduct your experiment, being mindful of potential splash hazards.
III. Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent. Collect all cleaning materials as hazardous waste.
-
Waste Segregation: Place all waste, including contaminated gloves, pipette tips, and weighing paper, into the designated hazardous waste container.[16] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The proper disposal of this compound is a critical final step in its safe handling. Improper disposal can lead to environmental contamination and regulatory non-compliance.
I. Waste Container Management
-
Compatibility: Use a waste container made of a material that is resistant to nitriles.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[16]
-
Secure Closure: The container must have a secure, tight-fitting lid and be kept closed when not in use.[17]
II. Spill Management
In the event of a small spill:
-
Solids: Carefully sweep or vacuum the material to avoid generating dust and place it in the hazardous waste container.[16]
-
Liquids: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in the hazardous waste container.[16]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
III. Final Disposal
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[16] All waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[17]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.[17]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.
References
- Laboratory Safety Guidance - OSHA.
- NFPA 704 - Wikipedia. Source: Wikipedia. [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. Source: Vanderbilt University. [Link]
- Frequently Asked Questions on NFPA 704 Standard System for the Identification of the Hazards of Materials for Emerge.
- OSHA Standards to Know Before Starting Your Lab. Source: LabRepCo. [Link]
- Hazardous Materials Identification | NFPA.
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). Source: U.S. Department of Health & Human Services. [Link]
- NFPA Chemicals - New Environment Inc. Source: New Environment Inc. [Link]
- NFPA 704 Standard Development.
- The OSHA Laboratory Standard - Lab Manager Magazine. Source: Lab Manager. [Link]
- What is Nitrile and Why Does It Make a Great PPE Glove. Source: SafetyGear Inc. [Link]
- Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% - Cole-Parmer. Source: Cole-Parmer. [Link]
- Are Nitrile Gloves Considered PPE? - Armbrust American. Source: Armbrust American. [Link]
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Source: Centers for Disease Control and Prevention. [Link]
- Nitrile Gloves for Chemical Handling - GlovesnStuff. Source: GlovesnStuff. [Link]
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. aksci.com [aksci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gpisupply.com [gpisupply.com]
- 13. armbrustusa.com [armbrustusa.com]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. business.medtecs.com [business.medtecs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
